Product packaging for 1-Methyl-1,6-diazaspiro[3.4]octane(Cat. No.:CAS No. 1158749-83-7)

1-Methyl-1,6-diazaspiro[3.4]octane

Cat. No.: B3086355
CAS No.: 1158749-83-7
M. Wt: 126.2 g/mol
InChI Key: GFANVZVARJDUIM-UHFFFAOYSA-N
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Description

1-Methyl-1,6-diazaspiro[3.4]octane is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B3086355 1-Methyl-1,6-diazaspiro[3.4]octane CAS No. 1158749-83-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1,7-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-5-3-7(9)2-4-8-6-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFANVZVARJDUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC12CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297706
Record name 1-Methyl-1,6-diazaspiro[3.4]octane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158749-83-7
Record name 1-Methyl-1,6-diazaspiro[3.4]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158749-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1,6-diazaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Methyl-1,6-diazaspiro[3.4]octane: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as particularly valuable motifs. Their inherent three-dimensionality, achieved by the fusion of two rings through a single carbon atom, allows for a more precise spatial arrangement of functional groups, often leading to enhanced target affinity and selectivity. The rigid nature of the spirocyclic core can also improve metabolic stability and reduce off-target effects.

This guide focuses on a specific and promising member of this class: 1-Methyl-1,6-diazaspiro[3.4]octane . This saturated heterocyclic compound, featuring a unique fusion of an azetidine and a pyrrolidine ring with a methyl group on one of the nitrogen atoms, represents a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its structural rigidity and the presence of two distinct nitrogen atoms offer multiple points for diversification, making it an attractive starting point for the development of compound libraries for high-throughput screening.

This document provides an in-depth exploration of the chemical properties of this compound, including its synthesis, structural elucidation, reactivity, and potential applications in drug development.

Molecular Structure and Physicochemical Properties

This compound is a saturated heterocyclic compound with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol .[1] The structure, as depicted below, consists of a four-membered azetidine ring and a five-membered pyrrolidine ring sharing a spirocyclic carbon atom. The methyl group is attached to the nitrogen atom of the azetidine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₄N₂PubChem[1]
Molecular Weight126.20 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number1158749-83-7PubChem[1]
SMILESCN1CCC12CCNC2PubChem[1]
InChIInChI=1S/C7H14N2/c1-9-5-3-7(9)2-4-8-6-7/h8H,2-6H2,1H3PubChem[1]

Synthetic Strategies: Assembling the Spirocyclic Core

The following represents a generalized, hypothetical protocol that can be adapted for the synthesis of the target molecule. The key is the strategic introduction of the N-methyl group and the formation of the spirocyclic core.

Hypothetical Multi-Step Synthesis Protocol

This proposed synthesis involves the initial construction of a protected pyrrolidine ring, followed by the formation of the spiro-fused azetidine ring.

G A Step 1: 1,3-Dipolar Cycloaddition B Step 2: Diester Formation A->B C Step 3: Reduction to Diol B->C D Step 4: Mesylation/Tosylation C->D E Step 5: Azetidine Ring Formation D->E F Step 6: N-Methylation E->F G Final Product: This compound F->G

Caption: A proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • 1,3-Dipolar Cycloaddition: The synthesis could commence with the reaction of an appropriate N-protected azomethine ylide precursor with a suitable dipolarophile, such as an acrylate derivative. This step establishes the pyrrolidine ring. For instance, the reaction of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine with methyl acrylate in the presence of a catalytic amount of trifluoroacetic acid (TFA) would yield a protected pyrrolidine derivative.[2]

  • Diester Formation: The resulting pyrrolidine monoester can be further functionalized to introduce a second ester group at the desired position for subsequent cyclization. This can be achieved by deprotonation with a strong base like lithium diisopropylamide (LDA) followed by quenching with an electrophile such as methyl chloroformate.[2]

  • Reduction to Diol: The diester is then reduced to the corresponding diol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This transformation provides the necessary hydroxyl groups for the subsequent cyclization step.[2]

  • Mesylation or Tosylation: The primary hydroxyl groups of the diol are converted into good leaving groups, such as mesylates or tosylates, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.

  • Azetidine Ring Formation: Intramolecular cyclization is then induced by treating the dimesylate or ditosylate with a suitable amine that will form the second nitrogen of the spirocycle. For the synthesis of the parent 1,6-diazaspiro[3.4]octane, benzylamine could be used, which can be later deprotected.

  • N-Methylation and Deprotection: The final step would involve the selective methylation of the azetidine nitrogen. If a protecting group like a benzyl group is present on the other nitrogen, it can be removed via hydrogenolysis. The secondary amine on the pyrrolidine ring can be protected during the N-methylation of the azetidine nitrogen, followed by deprotection to yield the final product. Alternatively, direct methylation of the unsubstituted 1,6-diazaspiro[3.4]octane could be explored, though this may lead to a mixture of products.

Spectroscopic Characterization: A Predictive Approach

Experimental spectroscopic data for this compound is not currently available in peer-reviewed literature. However, based on the known chemical shifts of similar structural motifs, a predicted ¹H and ¹³C NMR spectrum can be outlined to aid in the characterization of this molecule.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
N-CH~ 2.3 - 2.5sSinglet for the methyl group on the azetidine nitrogen.
Azetidine CH~ 2.8 - 3.2mComplex multiplet for the two methylene groups of the azetidine ring.
Pyrrolidine CH ₂ (adjacent to N)~ 2.6 - 3.0mMultiplet for the methylene groups adjacent to the pyrrolidine nitrogen.
Pyrrolidine CH ₂ (beta to N)~ 1.7 - 2.1mMultiplet for the remaining methylene group of the pyrrolidine ring.
NH ~ 1.5 - 2.5br sBroad singlet for the proton on the pyrrolidine nitrogen, exchangeable with D₂O.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (ppm)Notes
Spiro C~ 55 - 65Quaternary carbon at the junction of the two rings.
N-C H₃~ 40 - 45Methyl carbon attached to the azetidine nitrogen.
Azetidine C H₂~ 50 - 60Methylene carbons of the azetidine ring.
Pyrrolidine C H₂ (adjacent to N)~ 45 - 55Methylene carbons adjacent to the pyrrolidine nitrogen.
Pyrrolidine C H₂ (beta to N)~ 25 - 35The other methylene carbon of the pyrrolidine ring.

Mass Spectrometry (Predicted):

  • EI-MS: The molecule is expected to show a molecular ion peak (M⁺) at m/z = 126. Fragmentation would likely involve the loss of a methyl group (m/z = 111) and cleavage of the spirocyclic rings.

  • ESI-MS: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z = 127.

Infrared Spectroscopy (Predicted):

  • N-H stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the pyrrolidine ring.

  • C-H stretch: Multiple bands in the region of 2800-3000 cm⁻¹ for the aliphatic C-H bonds.

  • N-H bend: An absorption band around 1590-1650 cm⁻¹.

Chemical Reactivity: Exploring Synthetic Potential

The chemical reactivity of this compound is dictated by the presence of two nitrogen atoms with different steric and electronic environments, as well as the strained four-membered azetidine ring.

G cluster_0 This compound cluster_1 Potential Reactions A Tertiary Amine (Azetidine) F Coordination Chemistry A->F B Secondary Amine (Pyrrolidine) D N-Alkylation/Acylation (at Pyrrolidine N) B->D B->F C Strained Azetidine Ring E Ring-Opening Reactions (of Azetidine) C->E

Caption: Key reactive sites and potential transformations of this compound.

  • Reactions of the Secondary Amine: The secondary amine in the pyrrolidine ring is a nucleophilic site and can readily undergo a variety of reactions, including:

    • N-Alkylation and N-Arylation: Reaction with alkyl halides or aryl halides (under palladium catalysis) to introduce substituents on the pyrrolidine nitrogen.

    • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

  • Reactivity of the Tertiary Amine: The tertiary amine in the azetidine ring is less nucleophilic due to steric hindrance and its involvement in the strained four-membered ring. However, it can act as a base and can be protonated.

  • Ring-Opening of the Azetidine Ring: The strained azetidine ring is susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong nucleophiles or under acidic conditions. This property can be exploited to generate more complex acyclic or larger heterocyclic structures.

Applications in Drug Discovery and Medicinal Chemistry

The diazaspiro[3.4]octane scaffold is of significant interest in drug discovery due to its desirable properties. While specific pharmacological data for this compound is not widely published, the broader class of diazaspiro[3.4]octane derivatives has been explored for various therapeutic targets.

  • Antimalarial Agents: A novel series of diazaspiro[3.4]octanes has been identified as having activity against multiple stages of the Plasmodium falciparum parasite, the causative agent of malaria. These compounds represent a promising starting point for the development of new antimalarial drugs.

  • Central Nervous System (CNS) Targets: Related diazaspiro[3.4]octane derivatives have been investigated as potent antagonists for the sigma-1 receptor (σ1R), a target relevant for pain management.[3] Furthermore, spirocyclic frameworks are integral to the design of agonists for targets like the muscarinic M4 receptor, highlighting their potential in CNS drug discovery.[3]

The this compound, with its specific substitution pattern, serves as a valuable building block to explore the structure-activity relationships within these and other target classes. The introduction of the methyl group can influence the compound's basicity, lipophilicity, and metabolic stability, potentially leading to improved pharmacological profiles.

Conclusion

This compound is a fascinating and synthetically accessible spirocyclic diamine with significant potential in medicinal chemistry. Its rigid, three-dimensional structure and the presence of two modifiable nitrogen atoms make it an ideal scaffold for the generation of diverse compound libraries. While detailed experimental data for this specific molecule is still emerging, this guide provides a comprehensive overview of its predicted chemical properties, plausible synthetic routes, and potential applications based on the established chemistry of related compounds. As the demand for novel, drug-like scaffolds continues to grow, this compound is poised to become a valuable tool in the arsenal of medicinal chemists.

References

A Technical Guide to the Structural Elucidation of 1-Methyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Architecture of Novel Spirocyclic Amines

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer unique three-dimensional diversity is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs. Their rigid, well-defined geometries can lead to improved target selectivity and favorable ADMET properties. Among these, diazaspirocycles are of significant interest due to their potential to mimic and replace existing saturated heterocycles in drug candidates, offering new vectors for chemical space exploration.[1][2]

This technical guide provides a comprehensive, in-depth methodology for the complete structural elucidation of a novel diazaspirocyclic compound: 1-Methyl-1,6-diazaspiro[3.4]octane . This document is intended for researchers, scientists, and drug development professionals who require a robust and logical framework for confirming the chemical identity and stereochemistry of complex small molecules. We will move beyond a simple recitation of analytical techniques, instead focusing on the strategic integration of spectroscopic and spectrometric data to build an unassailable structural proof. The principles and workflows detailed herein are grounded in extensive field experience and are designed to be both instructive and practically applicable in a modern analytical chemistry laboratory.

The Strategic Imperative: Why a Multi-Modal Approach is Essential

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain initial structural insights through fragmentation analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon and proton framework of the molecule, establish connectivity through bonds, and probe the spatial relationships between atoms.

  • Computational Chemistry: To complement experimental data, predict spectroscopic properties, and rationalize observed phenomena.

This guide will walk through the application of each of these pillars in a logical sequence, demonstrating how the data from one technique informs the interpretation of the next.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into complex 2D NMR experiments, the fundamental properties of the molecule must be established. High-resolution mass spectrometry (HRMS) is the cornerstone of this initial phase.

High-Resolution Mass Spectrometry (HRMS)

The primary objective of HRMS is to determine the accurate mass of the molecular ion, which in turn allows for the confident assignment of the elemental composition. For this compound, the expected molecular formula is C7H14N2.[3]

Table 1: Predicted HRMS Data for this compound

ParameterExpected Value
Molecular FormulaC7H14N2
Monoisotopic Mass126.1157 u
[M+H]+ (protonated)127.1235 u

The observation of a protonated molecular ion at m/z 127.1235 (with a tolerance of <5 ppm) would provide strong evidence for the proposed elemental composition.

Degree of Unsaturation

From the molecular formula C7H14N2, the degree of unsaturation can be calculated using the formula:

DBE = C - H/2 - X/2 + N/2 + 1

For C7H14N2: DBE = 7 - 14/2 + 14/2 + 1 = 1

A degree of unsaturation of '1' is consistent with the presence of one ring in the structure. This is a crucial check, as the spirocyclic nature of the molecule means it contains two rings, but the spiro junction itself does not contribute to the degree of unsaturation in the same way a double bond would. The single degree of unsaturation is accounted for by the single ring system formed by the two fused rings.

Mapping the Skeleton: A Deep Dive into NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, a suite of 1D and 2D NMR experiments is required to assign all proton and carbon signals and to establish the connectivity of the atoms.

Predicted ¹H and ¹³C NMR Spectral Data

The structure of this compound suggests a number of distinct chemical environments for both protons and carbons. The following table summarizes the predicted chemical shifts, which are based on established principles of NMR spectroscopy and analysis of similar spirocyclic amine structures.[4][5]

Table 2: Predicted NMR Data for this compound

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityIntegration
1 (CH3)~45~2.4s3H
2 (CH2)~55~2.8t2H
3 (CH2)~25~1.9quintet2H
4 (C)~70---
5 (CH2)~60~3.0s2H
7 (CH2)~50~2.9t2H
8 (CH2)~40~2.1t2H

Note: Predicted chemical shifts are approximate and can be influenced by solvent and other experimental conditions.

Experimental Protocols for NMR Data Acquisition

Protocol 1: Sample Preparation for NMR Spectroscopy

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6). The choice of solvent is critical and should be based on the solubility of the compound and the desire to avoid overlapping solvent and analyte signals.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using a freeze-pump-thaw cycle.

Protocol 2: NMR Experiment Suite

The following suite of NMR experiments should be performed to fully characterize the structure:

  • ¹H NMR: A standard proton NMR experiment to identify all proton signals, their chemical shifts, multiplicities (splitting patterns), and integrals (relative number of protons).

  • ¹³C NMR: A standard carbon-13 NMR experiment to identify all unique carbon signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH3, CH2, CH, and quaternary carbons.

  • COSY (Correlation Spectroscopy): A 2D experiment that reveals proton-proton couplings, allowing for the identification of adjacent protons within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms. This is crucial for assigning which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for establishing the connectivity across the entire molecule, including through the spiro center and across the nitrogen atoms.

Interpreting the 2D NMR Data: A Step-by-Step Walkthrough

The following workflow illustrates how the data from the 2D NMR experiments would be used to piece together the structure of this compound.

Workflow: Structure Elucidation via 2D NMR

MS_Fragmentation cluster_frags Major Fragments parent [M+H]⁺ m/z = 127.12 frag1 m/z = 84.08 Loss of C2H5N parent->frag1 Ring Opening frag2 m/z = 70.06 Loss of C3H7N parent->frag2 Ring Opening

References

An In-Depth Technical Guide to 1-Methyl-1,6-diazaspiro[3.4]octane: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spirocyclic scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with enhanced pharmacological properties. Among these, the diazaspiro[3.4]octane core has garnered considerable interest due to its structural rigidity and synthetic accessibility. This technical guide provides a comprehensive overview of 1-Methyl-1,6-diazaspiro[3.4]octane, a key derivative of this class. We will delve into its chemical identity, including its IUPAC name and synonyms, explore its physicochemical properties, propose a detailed synthetic pathway, and discuss its potential applications in drug discovery, particularly in the fields of infectious diseases and central nervous system disorders. This guide is intended to be a valuable resource for researchers and drug development professionals interested in leveraging the therapeutic potential of this promising scaffold.

Chemical Identity and Nomenclature

The precise identification and nomenclature of a chemical entity are fundamental for scientific communication and reproducibility. This section clarifies the IUPAC name and common synonyms for the topic compound.

IUPAC Name

The formal IUPAC name for this compound is 1-methyl-1,7-diazaspiro[3.4]octane . This nomenclature arises from the specific rules for naming spiro compounds, where the numbering of the heterocyclic rings dictates the locants for the nitrogen atoms.

Synonyms and Identifiers

For practical laboratory use and database searches, a variety of synonyms and identifiers are employed for this compound. These include:

  • This compound

  • 1-methyl-1,7-diazaspiro[3.4]octane

  • CAS Number: 1158749-83-7[1]

  • PubChem CID: 73013437[1]

A comprehensive list of depositor-supplied synonyms can be found in the PubChem database.[1]

Physicochemical Properties

PropertyPredicted/Computed ValueSource
Molecular Formula C₇H₁₄N₂PubChem[1]
Molecular Weight 126.20 g/mol PubChem[1]
XLogP3 -0.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]
Topological Polar Surface Area 15.3 ŲPubChem[1]
pKa (most basic) 10.41 ± 0.20 (for a derivative)Benchchem[2]

Expert Insights: The low XLogP3 value suggests that this compound is a relatively polar molecule, which may influence its solubility and ability to cross cellular membranes. The presence of both hydrogen bond donors and acceptors indicates its potential to engage in specific interactions with biological targets. The rigid spirocyclic core, with zero rotatable bonds, is a key feature that can contribute to higher binding affinity and selectivity by reducing the entropic penalty upon binding to a target protein.

Synthesis and Characterization

While a specific, validated synthetic protocol for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established methodologies for constructing the diazaspiro[3.4]octane core. The following protocol is a representative, multi-step synthesis adapted from procedures for related analogs.[3][4]

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a convergent route, starting from commercially available precursors and involving the key step of a [3+2] cycloaddition reaction to construct the spirocyclic core.

G A N-benzyl-N-(methoxymethyl) trimethylsilylmethylamine C Intermediate Pyrrolidine A->C [3+2] Cycloaddition (TFA catalyst) B Methyl acrylate B->C D N-Methylation C->D Formation of Spirocycle E This compound D->E Reductive Amination or Alkylation F Deprotection E->F Final Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Pyrrolidine Intermediate via [3+2] Cycloaddition

  • To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) is added methyl acrylate (1.1 eq).

  • The reaction mixture is cooled to 0 °C, and a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) is added dropwise.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the substituted pyrrolidine intermediate.

Step 2: Formation of the Spirocyclic Core and N-Methylation

  • The pyrrolidine intermediate (1.0 eq) is dissolved in a suitable solvent (e.g., methanol).

  • An excess of methylamine (as a solution in a suitable solvent or as a gas) is added to the solution.

  • The reaction mixture is stirred at room temperature in a sealed vessel. The progress of the intramolecular cyclization and N-methylation is monitored by LC-MS.

  • Upon completion, the solvent and excess methylamine are removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with water.

  • The organic layer is dried and concentrated to yield the crude product.

Step 3: Deprotection and Final Product Isolation

  • The N-benzyl protecting group is removed via catalytic hydrogenation. The crude product from the previous step is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added.

  • The mixture is stirred under a hydrogen atmosphere until the deprotection is complete (monitored by TLC or LC-MS).

  • The catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The final product, this compound, is purified by column chromatography or distillation under reduced pressure.

Trustworthiness and Self-Validation: Each step of this proposed synthesis includes a monitoring step (TLC or LC-MS) to ensure the reaction has proceeded to completion. Purification steps are included after each key transformation to ensure the purity of the intermediates and the final product. The final compound should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Therapeutic Potential and Applications in Drug Discovery

The diazaspiro[3.4]octane scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for the development of ligands for a variety of biological targets.[5] Derivatives of this core have shown significant promise in several therapeutic areas.

Anti-Infective Agents
  • Antimalarial Activity: A novel series of diazaspiro[3.4]octane-containing compounds has been identified with potent, multi-stage activity against the human malaria parasite, Plasmodium falciparum. These compounds exhibit low nanomolar activity against the asexual blood stage and also possess transmission-blocking potential, making them attractive candidates for the development of new antimalarial drugs.[6][7][8]

  • Antitubercular Activity: Nitrofuran carboxamide derivatives of the 2,6-diazaspiro[3.4]octane scaffold have demonstrated remarkable in vitro inhibitory activity against Mycobacterium tuberculosis, with some compounds showing minimal inhibitory concentrations (MIC) as low as 0.016 µg/mL.[9]

Central Nervous System (CNS) Disorders
  • Sigma-1 Receptor Antagonism: Related diazaspiro[3.4]octane derivatives have been explored as potent and selective antagonists for the sigma-1 (σ1) receptor.[10] The σ1 receptor is a chaperone protein implicated in a variety of neurological and psychiatric disorders, and its modulation is a promising strategy for the treatment of neuropathic pain, depression, and neurodegenerative diseases.

  • Muscarinic M4 Receptor Agonism: The spirocyclic framework is also integral to the design of agonists for targets like the muscarinic M4 receptor, highlighting its importance in CNS drug discovery.[10]

Oncology

The rigid, three-dimensional nature of the spiro[3.4]octane scaffold makes it a compelling building block for the design of kinase inhibitors and other anticancer agents, where precise orientation of functional groups is critical for high-affinity binding.[11]

G A This compound Scaffold B Anti-Malarial A->B Derivative Activity C Anti-Tubercular A->C Derivative Activity D CNS Disorders (Sigma-1 Antagonism) A->D Derivative Activity E Oncology A->E Potential Application

Caption: Potential therapeutic applications of the this compound scaffold.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, building block for the development of novel therapeutics. Its unique structural and physicochemical properties make it an attractive starting point for the design of potent and selective modulators of a range of biological targets. While further experimental validation of its synthesis and biological activity is required, the existing data on related diazaspiro[3.4]octane derivatives strongly suggest that this compound and its analogs hold significant potential for addressing unmet medical needs in infectious diseases, CNS disorders, and oncology. This technical guide provides a solid foundation for researchers to embark on the exploration of this exciting area of medicinal chemistry.

References

The Strategic Integration of C7H14N2 Spirocyclic Amines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have emerged as a powerful tool in medicinal chemistry, offering a unique three-dimensional architecture that can significantly enhance the pharmacological profile of drug candidates.[1][2][3] This guide focuses on the C7H14N2 molecular formula, a versatile class of spirocyclic diamines that provides a compelling entry point into novel chemical space. We will explore the synthetic strategies for accessing these scaffolds, delve into their detailed characterization, and illuminate their application in the design of next-generation therapeutics. This document serves as a technical resource for researchers aiming to leverage the unique properties of C7H14N2 spirocyclic amines to address complex challenges in drug discovery.

The C7H14N2 Spirocyclic Amine Scaffold: A Gateway to Three-Dimensional Chemical Space

The introduction of spirocyclic motifs is a recognized strategy for improving drug-like properties.[1] By replacing a planar ring system with a spirocycle, chemists can introduce conformational rigidity, enhance target binding affinity, and modulate physicochemical properties such as solubility and metabolic stability.[1][3][4] The C7H14N2 molecular formula represents a diverse family of spirocyclic diamines, offering multiple points for diversification and the potential for fine-tuning a molecule's interaction with its biological target.

The inherent three-dimensionality of spirocycles, stemming from their quaternary carbon center, leads to a higher fraction of sp³-hybridized carbons (Fsp³).[3] An increased Fsp³ count is often correlated with improved clinical success, as it allows for more precise spatial orientation of functional groups, leading to enhanced receptor-ligand complementarity.[3]

Several isomers of C7H14N2 spirocyclic amines exist, each with a unique topology and vectoral presentation of its nitrogen atoms. Some notable examples include:

  • 2,7-Diazaspiro[3.5]nonane: This isomer features a four-membered azetidine ring fused to a six-membered piperidine ring.[5]

  • Spiro[3.3]heptane-1,3-diamine: This compound is characterized by two fused four-membered rings.[6]

  • 5,8-Diazaspiro[2.6]nonane: This structure contains a three-membered aziridine ring connected to a seven-membered azepane ring.[7]

The selection of a specific C7H14N2 isomer provides a strategic choice for medicinal chemists to explore different regions of chemical space and to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.

Synthetic Strategies for Accessing C7H14N2 Spirocyclic Amines

The synthesis of spirocyclic diamines often requires multi-step sequences that allow for the controlled construction of the bicyclic core. A general and adaptable strategy for the synthesis of various diazaspirocycles involves a sequence of imine formation, nucleophilic addition, ring-closing metathesis (RCM), and subsequent reduction and deprotection steps.[8]

General Synthetic Workflow

A representative synthetic approach to access diazaspirocycles is outlined below. This workflow can be adapted to generate a variety of C7H14N2 isomers by carefully selecting the starting cyclic ketone and the alkenyl amine.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_end Final Product A N-Protected Cyclic Ketone C Imine Formation A->C B Alkenyl Amine B->C D Grignard Addition C->D 1. Alkenyl Grignard Reagent E Amine Protection D->E e.g., (CF3CO)2O F Ring-Closing Metathesis (RCM) E->F Grubbs Catalyst G Hydrogenation F->G H2, Pd/C H Deprotection G->H Cleavage of Protecting Groups I C7H14N2 Spirocyclic Amine H->I

Caption: A generalized synthetic workflow for the preparation of diazaspirocyclic amines.

Detailed Experimental Protocol: Synthesis of a Diazaspiro[4.4]nonane Derivative (Illustrative Example)

This protocol is a representative example and may require optimization for specific C7H14N2 isomers.

Step 1: Imine Formation

  • To a solution of N-benzyl-3-pyrrolidinone (1.0 eq) in toluene is added 3-butenylamine hydrochloride (1.1 eq) and potassium carbonate (2.5 eq).

  • The reaction mixture is heated to 70°C and stirred for 24 hours.

  • After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure to yield the crude imine.

Step 2: Grignard Addition

  • The crude imine is dissolved in anhydrous toluene and cooled to 0°C.

  • Allylmagnesium bromide (1.5 eq, 1.0 M in diethyl ether) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 24 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate and concentrated.

Step 3: Amine Protection

  • The crude amine from the previous step is dissolved in dichloromethane and cooled to 0°C.

  • Pyridine (1.5 eq) is added, followed by the dropwise addition of trifluoroacetic anhydride (1.2 eq).

  • The mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched with water, and the organic layer is washed with brine, dried, and concentrated.

Step 4: Ring-Closing Metathesis (RCM)

  • The protected amine is dissolved in degassed dichloromethane.

  • Grubbs' first-generation catalyst (0.05 eq) is added, and the mixture is refluxed for 2 hours.[8]

  • The reaction is monitored by TLC for the consumption of the starting material.

  • Upon completion, the solvent is removed, and the residue is purified by column chromatography.

Step 5: Hydrogenation and Deprotection

  • The product from the RCM step is dissolved in methanol, and palladium on carbon (10 wt. %) is added.

  • The mixture is stirred under a hydrogen atmosphere (1 atm) for 24 hours.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated.

  • The resulting N-benzyl and trifluoroacetyl protected diamine is then subjected to appropriate deprotection conditions to yield the final C7H14N2 spirocyclic amine.

Structural Elucidation and Characterization

The unambiguous determination of the structure and purity of the synthesized C7H14N2 spirocyclic amines is crucial. A combination of analytical techniques is employed for this purpose.

Technique Purpose Expected Observations for C7H14N2 Spirocyclic Amines
¹H NMR Determination of the proton environment and connectivity.Complex aliphatic region with characteristic shifts for protons adjacent to nitrogen atoms. The number of signals and their splitting patterns will be unique to each isomer.
¹³C NMR Identification of the number and type of carbon atoms.A key signal for the spirocyclic quaternary carbon. The chemical shifts of the carbons bonded to nitrogen will be informative.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.An exact mass measurement confirming the molecular formula C7H14N2 (Monoisotopic Mass: 126.1157 Da).[7] Fragmentation patterns can provide structural clues.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a pure compound. Chiral HPLC can be used to separate and quantify enantiomers for chiral scaffolds.
Infrared (IR) Spectroscopy Identification of functional groups.N-H stretching vibrations in the region of 3300-3500 cm⁻¹. C-N stretching vibrations.

Table 1: Analytical techniques for the characterization of C7H14N2 spirocyclic amines.

Applications in Drug Discovery: Leveraging the C7H14N2 Scaffold

The introduction of a C7H14N2 spirocyclic amine core into a drug candidate can profoundly and beneficially impact its pharmacological properties.[2][4]

Conformational Constraint and Potency Enhancement

By replacing a flexible acyclic or monocyclic amine with a rigid spirocyclic diamine, the conformational entropy penalty upon binding to a target protein is reduced.[9] This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in binding affinity and potency.

Modulation of Physicochemical Properties and ADME Profile

Spirocyclic scaffolds can be employed to fine-tune a molecule's physicochemical properties. The introduction of a spirocycle can disrupt planarity, which may reduce intermolecular stacking and improve solubility. Furthermore, the rigid nature of the scaffold can shield parts of the molecule from metabolic enzymes, thereby improving metabolic stability and pharmacokinetic properties.[1]

G cluster_scaffold C7H14N2 Spirocyclic Amine cluster_properties Improved Drug-like Properties cluster_outcome Drug Discovery Outcome A Rigid 3D Structure B Enhanced Potency A->B Conformational Constraint C Improved Selectivity A->C Precise Vectorial Orientation D Modulated Physicochemical Properties (Solubility, logP) A->D Disruption of Planarity E Enhanced Metabolic Stability A->E Steric Shielding F Optimized Lead Candidate B->F C->F D->F E->F

Caption: The impact of C7H14N2 spirocyclic amines on key drug discovery parameters.

Case Study: Bioisosteric Replacement of a Piperazine Moiety

In drug design, piperazine is a common motif. However, it can sometimes be associated with off-target effects or suboptimal pharmacokinetic properties. A diazaspiro[3.3]heptane, a C7H14N2 isomer, has been successfully used as a bioisosteric replacement for piperazine. This substitution, while maintaining the key nitrogen vectors for target interaction, can alter the overall shape and lipophilicity of the molecule, potentially leading to improved selectivity and a better safety profile.[3]

Future Perspectives

The exploration of the chemical space around C7H14N2 spirocyclic amines is far from exhausted. The development of novel synthetic methodologies, including enantioselective approaches, will provide access to a wider range of stereochemically defined scaffolds. As our understanding of the interplay between three-dimensional molecular shape and biological activity grows, we anticipate that C7H14N2 spirocyclic amines will play an increasingly important role in the development of innovative therapeutics for a wide range of diseases.

References

Introduction: The Rising Prominence of Diazaspiro[3.4]octanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Diazaspiro[3.4]octane Derivatives for Drug Discovery Professionals

The diazaspiro[3.4]octane scaffold has emerged as a privileged structure in modern drug discovery, valued for its inherent three-dimensionality and synthetic accessibility.[1][2] As the pharmaceutical industry moves away from "flat" aromatic compounds, sp³-rich scaffolds like diazaspiro[3.4]octanes offer a pathway to novel chemical space with improved pharmacological properties.[3] Their rigid, spirocyclic core provides a fixed orientation for substituents, which can lead to enhanced target selectivity and metabolic stability.[2][3] This guide offers a comprehensive exploration of the core physicochemical properties of diazaspiro[3.4]octane derivatives, providing both theoretical understanding and practical experimental protocols for their characterization. The unique architecture of these molecules has been incorporated into a variety of biologically active agents, including potent antitubercular and antimalarial compounds, as well as modulators of key signaling pathways.[4][5][6][7]

Core Physicochemical Properties and Their Deterministic Role in Drug Development

The journey of a drug molecule from administration to its target is governed by its physicochemical properties. For diazaspiro[3.4]octane derivatives, understanding and optimizing these characteristics is paramount for successful drug design.

Lipophilicity (logP/logD): Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD) at a specific pH.[8] A well-balanced lipophilicity is essential for oral bioavailability, allowing the drug to permeate the lipid bilayers of cell membranes while maintaining sufficient solubility in aqueous environments like the bloodstream and cytoplasm. The three-dimensional nature of the diazaspiro[3.4]octane scaffold can help to reduce the lipophilicity of molecules compared to their flatter, more aromatic counterparts, which can be advantageous in avoiding issues associated with high lipophilicity, such as poor solubility and off-target toxicity.[3][9]

Table 1: Predicted and Computed Lipophilicity and other Properties of Selected Diazaspiro[3.4]octane Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)
1,6-Diazaspiro[3.4]octaneC₆H₁₂N₂112.17-24.1 (for a methylated analog)[1]
2,6-Diazaspiro[3.4]octaneC₆H₁₂N₂112.17--
6-Oxa-2-azaspiro[3.4]octaneC₆H₁₁NO113.16-0.321.3

Data for 1,6-Diazaspiro[3.4]octane is based on predicted values for a derivative.[1] Data for 6-Oxa-2-azaspiro[3.4]octane is from PubChem.[10]

Experimental Protocol: Determination of logD₇.₄ by the Shake-Flask Method

The shake-flask method remains the gold standard for lipophilicity determination due to its direct measurement of partitioning.[11][12]

Causality Behind Experimental Choices:

  • n-Octanol: This solvent is chosen as a surrogate for biological membranes due to its amphiphilic nature.

  • Phosphate-Buffered Saline (PBS) at pH 7.4: This buffer mimics the physiological pH of blood plasma, providing a more biologically relevant measure of lipophilicity (logD) than unbuffered water.

  • HPLC Analysis: High-performance liquid chromatography is a highly sensitive and accurate method for quantifying the concentration of the compound in each phase.

Step-by-Step Methodology:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously for 1 hour and then allow the layers to separate completely overnight.

  • Sample Preparation: Prepare a stock solution of the diazaspiro[3.4]octane derivative in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). The final concentration of the test compound should be in the range of 10-100 µM.

  • Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-3 hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the n-octanol and the PBS layers. Analyze the concentration of the compound in each aliquot by a validated HPLC method.

  • Calculation: The logD₇.₄ is calculated using the following formula: logD₇.₄ = log ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ )

Diagram: Experimental Workflow for logD Determination

logD_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-Octanol and PBS partition Partition Compound between Phases prep_solvents->partition prep_sample Prepare Stock Solution of Compound prep_sample->partition equilibrate Shake to Equilibrate partition->equilibrate separate Centrifuge for Phase Separation equilibrate->separate quantify Quantify Concentration in each Phase via HPLC separate->quantify calculate Calculate logD quantify->calculate pKa_logic compound Diazaspiro[3.4]octane Derivative spectrophotometer UV-Vis Spectrophotometer compound->spectrophotometer buffers Series of Buffers (Varying pH) buffers->spectrophotometer data Absorbance vs. pH Data spectrophotometer->data pKa pKa Value data->pKa Inflection Point

References

The Emergence of Diazaspiro[3.4]octanes: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical entities with enhanced therapeutic properties is a perpetual driver in medicinal chemistry. In recent years, the focus on sp³-rich, three-dimensional scaffolds has intensified, owing to their potential to confer improved physicochemical properties and explore uncharted chemical space. Among these, the diazaspiro[3.4]octane core has emerged as a particularly promising and versatile building block. This technical guide provides an in-depth exploration of this novel chemical series, from its synthetic accessibility to its diverse and potent biological activities. Designed for researchers, scientists, and drug development professionals, this document elucidates the causal relationships behind experimental choices, presents detailed and validated protocols, and offers a forward-looking perspective on the therapeutic potential of this exciting scaffold.

Introduction: The Rationale for Embracing Spirocyclic Scaffolds

The principle of "three-dimensionality" in drug design has gained significant traction as a strategy to overcome the limitations of traditional, often planar, aromatic compounds. Spirocyclic systems, characterized by two rings sharing a single atom, offer a rigid and well-defined three-dimensional geometry. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets by pre-organizing functional groups in a specific spatial orientation. The diazaspiro[3.4]octane scaffold, with its fused azetidine and pyrrolidine rings, provides a unique combination of structural constraint and synthetic tractability, making it an attractive starting point for the development of novel therapeutics.[1][2]

The incorporation of sp³-rich scaffolds like diazaspiro[3.4]octane is often associated with improved drug metabolism and pharmacokinetic (DMPK) profiles, including better solubility and reduced lipophilicity, which are critical attributes for successful clinical candidates.[3] This guide will delve into the practical aspects of working with this scaffold, from its synthesis to the evaluation of its biological potential.

Synthetic Strategies: Accessing the Diazaspiro[3.4]octane Core

The utility of a chemical scaffold is intrinsically linked to its synthetic accessibility. Fortunately, several efficient routes to the diazaspiro[3.4]octane core have been developed, allowing for the generation of diverse libraries of compounds for biological screening.

Established Synthesis of 2,6-Diazaspiro[3.4]octane

A reliable and scalable synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane has been a key enabler for its exploration in medicinal chemistry.[4] The ability to selectively functionalize the two nitrogen atoms is crucial for systematic structure-activity relationship (SAR) studies. A common strategy involves a multi-step sequence that constructs the spirocyclic core and installs protecting groups that can be removed under different conditions.

A generalized workflow for the synthesis of the 2,6-diazaspiro[3.4]octane core is depicted below. This process often starts from commercially available building blocks and involves key steps such as cycloaddition and ring formation.

G A Starting Materials (e.g., N-benzyl-N-(methoxymethyl)trimethylsilyl- methylamine and methyl acrylate) B [3+2] Cycloaddition A->B TFA-catalyzed C Intermediate Pyrrolidine B->C D Ring Closure/ Functionalization C->D E Orthogonally Protected 2,6-Diazaspiro[3.4]octane D->E G cluster_0 Catalytic Cycle A Bicyclo[1.1.0]butane (BCB) + Azomethine Imine B Sc(OTf)3 Activation of BCB A->B C Cationic Intermediate B->C D Nucleophilic Addition of Azomethine Imine C->D E Key Intermediate D->E F Substitution and Ring Formation E->F G 6,7-Diazaspiro[3.4]octane + Sc(OTf)3 (regenerated) F->G G->B Catalyst Regeneration G A Compound Synthesis and Purification B Preparation of Compound Stock Solutions (DMSO) A->B C Serial Dilution in 96-well Plates B->C D Inoculation with *M. tuberculosis* H37Rv C->D E Incubation at 37 °C D->E F Addition of Resazurin (viability indicator) E->F G Incubation F->G H Measurement of Fluorescence (or Color change) G->H I Determination of Minimum Inhibitory Concentration (MIC) H->I

References

The Strategic Integration of Spirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic scaffolds. This guide provides an in-depth technical exploration of spirocyclic scaffolds, a class of molecules defined by two rings sharing a single atom. We will dissect the fundamental principles that render these three-dimensional structures a powerful tool in drug discovery. This document will navigate through the strategic advantages of their inherent rigidity, their profound impact on physicochemical and ADME properties, and their role in optimizing pharmacodynamics. Accompanied by illustrative case studies of approved drugs, detailed synthetic considerations, and future-forward perspectives, this guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively leverage spirocyclic scaffolds in their quest for the next generation of medicines.

Introduction: The Rise of the Third Dimension in Drug Design

For decades, medicinal chemistry has been heavily influenced by the prevalence of flat, aromatic ring systems. While this has led to numerous successful drugs, the over-reliance on two-dimensional structures has contributed to challenges such as poor solubility, metabolic instability, and off-target effects. The concept of "escaping from flatland" has gained significant traction, emphasizing the need for greater three-dimensionality in drug candidates.[1] Spirocycles, in which two rings are connected by a single spiroatom, are at the forefront of this paradigm shift.[2] Their unique, rigid, and three-dimensional architecture offers a compelling solution to many of the limitations associated with their planar counterparts.[2][3]

The growing interest in spirocyclic scaffolds is evidenced by the increasing number of clinical candidates and approved drugs incorporating these motifs.[4][5] This guide will provide a comprehensive overview of the multifaceted role of spirocyclic scaffolds in medicinal chemistry, from fundamental principles to practical applications.

The Strategic Advantage of Three-Dimensionality

The defining feature of spirocyclic scaffolds is their inherent three-dimensionality, which provides several strategic advantages in drug design.

Escaping Flatland: Enhanced Target Engagement and Novel Chemical Space

The sp³-rich nature of spirocycles introduces a higher fraction of saturated carbons (Fsp³) into a molecule.[3] A higher Fsp³ count is correlated with a greater likelihood of clinical success, partly due to the creation of more complex and defined three-dimensional shapes that can better complement the intricate binding pockets of biological targets.[3][6] This departure from planarity allows for the projection of substituents into new vectors of chemical space, enabling novel and potentially stronger interactions with the target protein.[2]

Conformational Rigidity: Pre-organizing for Potency and Selectivity

The fusion of two rings at a single point significantly restricts the conformational flexibility of the molecule.[7][8] This rigidity can be highly advantageous, as it "pre-organizes" the molecule into a bioactive conformation for binding to its target, thereby reducing the entropic penalty upon binding and often leading to increased potency.[9] Furthermore, this well-defined shape can enhance selectivity by minimizing interactions with off-targets that may require a different conformation for binding.[7]

Impact on Physicochemical and ADME Properties

The introduction of a spirocyclic scaffold can profoundly and often favorably modulate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Modulating Solubility and Lipophilicity

A common challenge in drug discovery is balancing lipophilicity, which is crucial for membrane permeability, with aqueous solubility, which is necessary for dissolution and distribution. The replacement of a flat aromatic ring with a sp³-rich spirocycle can disrupt planarity and reduce π-π stacking interactions, often leading to improved aqueous solubility.[2][10] For instance, the substitution of a morpholine ring with various azaspirocycles has been shown to lower the distribution coefficient (logD), a measure of lipophilicity, while improving metabolic stability.[3]

Table 1: Comparative Physicochemical Properties of Spirocyclic vs. Non-Spirocyclic Analogs

Non-Spirocyclic ParentSpirocyclic AnalogChange in LogDChange in SolubilityChange in Metabolic StabilityReference
Morpholine-containing MCHr1 antagonistAzaspiro[3.3]heptane analogDecreasedIncreasedImproved[3]
Piperazine in OlaparibDiazaspiro[3.3]heptane analogNot specifiedNot specifiedNot specified[3][7]
Piperidine linker in QuisinostatSpiro-pyrrolidino-azetidine analogNot specifiedNot specifiedImproved selectivity[7]
Enhancing Metabolic Stability

Metabolic instability is a major cause of drug attrition. Spirocyclic scaffolds, by virtue of their quaternary spirocenter and often more rigid structures, can block or alter sites of metabolism. The carbon atoms of a spirocycle are generally less susceptible to enzymatic oxidation compared to the benzylic positions of aromatic rings or the more flexible carbons of acyclic chains.

Enhancing Pharmacodynamics: The Quest for Potency and Selectivity

The rigid three-dimensional arrangement of functional groups in spirocyclic compounds is a key driver for improving their pharmacodynamic properties.

Case Study: Olaparib and its Spirocyclic Analog

Olaparib, a PARP inhibitor approved for the treatment of certain cancers, contains a piperazine ring. Replacement of this piperazine with a diazaspiro[3.3]heptane resulted in a compound with a slight reduction in potency but a significant increase in selectivity for PARP-1 over other PARP family members.[3][7] This enhanced selectivity was accompanied by reduced DNA damage and cytotoxicity, highlighting the potential of spirocycles to fine-tune the biological activity profile of a drug.[7]

The Role of Stereochemistry

The spirocenter itself can be a stereocenter if the two rings are different and appropriately substituted. The introduction of stereochemistry provides an additional level of structural diversity that can be exploited to optimize interactions with chiral biological targets. The ability to control the stereochemistry at the spirocenter and on the constituent rings is crucial for maximizing potency and selectivity.[2]

Key Synthetic Strategies for Spirocyclic Scaffolds

The synthesis of spirocyclic compounds can be challenging due to the presence of a quaternary carbon at the spirocenter.[2] However, a number of robust synthetic methodologies have been developed.

Overview of Synthetic Routes

Common strategies for constructing spirocycles include:

  • Intramolecular Cyclization Reactions: These are among the most common methods and can involve intramolecular alkylations, aldol reactions, or Michael additions.

  • Ring-Closing Metathesis: A powerful tool for the formation of a wide variety of ring sizes.

  • Cycloaddition Reactions: Diels-Alder and [3+2] cycloadditions can be employed to construct one of the rings of the spirocycle.

  • Rearrangement Reactions: Pinacol and semi-pinacol rearrangements can be used to generate the spirocyclic core.

Detailed Experimental Protocol: Synthesis of a Spiro-oxindole

Spiro-oxindoles are a privileged scaffold in medicinal chemistry. The following is a representative protocol for their synthesis via a three-component reaction.

Reaction: Synthesis of a Spiro[indoline-3,4'-pyran] derivative.

Materials:

  • Isatin (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Piperidine (10 mol%)

  • Ethanol (10 mL)

Procedure:

  • To a solution of isatin (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in ethanol (10 mL), add piperidine (10 mol%).

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solid product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure spiro-oxindole derivative.

Expected Outcome: A crystalline solid with a high yield. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Spirocyclic Scaffolds in Action: A Showcase of Approved Drugs

The successful application of spirocyclic scaffolds is best illustrated by the number of approved drugs that incorporate these motifs across a wide range of therapeutic areas.

Table 2: Examples of Approved Drugs Containing Spirocyclic Scaffolds

DrugTherapeutic AreaRole of Spirocyclic Scaffold
Spironolactone Diuretic, AntihypertensiveThe spirolactone is essential for its mineralocorticoid receptor antagonist activity.
Irbesartan [4]AntihypertensiveThe spiro-cyclopentane provides a rigid scaffold for optimal presentation of the biphenyl-tetrazole moiety to the AT1 receptor.
Fluspirilene [4]AntipsychoticThe spiro-piperidine core is a key feature of this class of dopamine D2 receptor antagonists.
Griseofulvin [4]AntifungalA naturally occurring spirocyclic compound that interferes with fungal mitosis.
Tedisamil [8]AntiarrhythmicThe diazaspiro[3.3]nonane skeleton is central to its ion channel modulating activity.

Visualization of Key Concepts

The "Escape from Flatland" Principle

EscapeFromFlatland cluster_drug_properties Drug-like Properties Flat Aromatic Scaffold Flat Aromatic Scaffold - Poor Solubility - Metabolic Liability - Off-target Effects Spirocyclic Scaffold Spirocyclic Scaffold + Improved Solubility + Enhanced Stability + Increased Selectivity Flat Aromatic Scaffold->Spirocyclic Scaffold 'Escape from Flatland' (Increased Fsp³) Improved Potency Improved Potency Spirocyclic Scaffold->Improved Potency Enhanced Selectivity Enhanced Selectivity Spirocyclic Scaffold->Enhanced Selectivity Favorable ADME Favorable ADME Spirocyclic Scaffold->Favorable ADME

Caption: Transition from 2D to 3D scaffolds to improve drug properties.

General Synthetic Workflow for Spirocycles

SyntheticWorkflow A Acyclic or Monocyclic Precursor B Intramolecular Cyclization (e.g., Alkylation, Michael Addition) A->B C Spirocyclic Core B->C D Functional Group Interconversion C->D E Final Spirocyclic Drug Candidate D->E

Caption: A generalized workflow for the synthesis of spirocyclic compounds.

Future Perspectives and Emerging Applications

The field of spirocyclic chemistry is continuously evolving, with ongoing efforts to develop novel synthetic methodologies to access increasingly complex and diverse spirocyclic systems.[11] The application of computational chemistry and machine learning is expected to play a crucial role in the rational design of spirocyclic scaffolds with tailored properties.[12]

Emerging applications of spirocycles are being explored in areas such as covalent inhibitors, where the spirocyclic scaffold can be used to precisely orient a reactive group, and in targeted protein degradation (PROTACs), where the rigid nature of the scaffold can help to optimize the ternary complex formation.

Conclusion

Spirocyclic scaffolds have firmly established themselves as a valuable and versatile tool in the medicinal chemist's arsenal. Their inherent three-dimensionality, conformational rigidity, and profound influence on a molecule's physicochemical and biological properties offer a powerful strategy to overcome many of the challenges associated with traditional drug design paradigms. By providing a pathway to "escape from flatland," spirocycles open up new avenues for the discovery and development of safer and more effective medicines. The continued exploration of novel spirocyclic architectures and their applications will undoubtedly fuel the engine of innovation in drug discovery for years to come.

References

The 1-Methyl-1,6-diazaspiro[3.4]octane Scaffold: An In-Depth Technical Guide on a Novel Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The landscape of medicinal chemistry is in a constant state of evolution, with novel scaffolds emerging as promising starting points for the development of new therapeutics. This guide focuses on the 1-methyl-1,6-diazaspiro[3.4]octane core, a fascinating and relatively underexplored member of the broader diazaspiro[3.4]octane family. While the concept of "privileged structures" is well-established, the specific this compound isomer is a more recent entrant onto the drug discovery stage. As such, this document represents a forward-looking analysis based on the available data, synthetic principles, and the established utility of related spirocyclic systems. It is intended to serve as a foundational resource for researchers at the cutting edge of pharmaceutical sciences.

Introduction: The Allure of the Spirocyclic Core and the Rise of Privileged Structures

The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity.[1][2] This versatility makes them highly efficient starting points for drug discovery campaigns, often leading to improved hit rates in screening libraries and providing a solid foundation for lead optimization.[2] Common characteristics of these scaffolds include high chemical stability, amenability to functionalization, and compatibility with biological environments, often translating to favorable pharmacokinetic properties.[2]

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in modern drug discovery. Their inherent three-dimensionality allows for the precise spatial arrangement of functional groups, facilitating complex and specific interactions with biological targets. This rigid, non-planar geometry can lead to enhanced binding affinity, improved selectivity, and better metabolic stability compared to their flatter, aromatic counterparts.

The diazaspiro[3.4]octane core, a bicyclic system containing an azetidine and a pyrrolidine ring, has emerged as a noteworthy privileged structure. While various isomers exist, the 2,6-diazaspiro[3.4]octane isomer has been particularly prominent in recent research, finding application in the development of inhibitors for a diverse range of targets, including the hepatitis B capsid protein, the menin-MLL1 interaction in cancer, and various kinases.[3] This success has paved the way for the exploration of other isomers, including the this compound scaffold, as a novel platform for therapeutic innovation.

The this compound Core: A Structural and Physicochemical Overview

The this compound scaffold possesses a unique set of structural and physicochemical properties that make it an attractive building block for medicinal chemistry.

PropertyValueSource
Molecular Formula C₇H₁₄N₂--INVALID-LINK--
Molecular Weight 126.20 g/mol --INVALID-LINK--
Topological Polar Surface Area 15.3 Ų--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 2--INVALID-LINK--
Rotatable Bond Count 0--INVALID-LINK--

The presence of a tertiary amine (N-methyl) and a secondary amine provides two distinct points for chemical modification, allowing for the generation of diverse libraries of compounds. The spirocyclic nature of the core imparts a rigid, three-dimensional conformation, which can be advantageous for achieving high target affinity and selectivity.

Synthesis of the this compound Scaffold: A Proposed Retrosynthetic Approach

While specific, detailed synthetic protocols for this compound are not extensively documented in peer-reviewed literature, a plausible retrosynthetic analysis can be constructed based on established methods for the synthesis of related spirocyclic diamines. A key strategy involves the construction of the spirocyclic core through an intramolecular cyclization reaction.

G Target This compound Intermediate1 N-Methylated Spirocyclic Precursor Target->Intermediate1 Final Deprotection / Cyclization Intermediate2 Functionalized Azetidine Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Protected Pyrrolidine Derivative Intermediate1->Intermediate3 Coupling StartingMaterial1 Commercially Available Azetidine Derivative Intermediate2->StartingMaterial1 N-Alkylation & Functionalization StartingMaterial2 Pyrrolidine Synthesis Precursors Intermediate3->StartingMaterial2 Ring Formation

Caption: A generalized retrosynthetic workflow for the synthesis of the target scaffold.

A potential forward synthesis could involve the following key steps:

  • Preparation of a suitably functionalized and protected azetidine derivative: This would likely start from a commercially available azetidinone or a related precursor. The nitrogen would be protected to allow for selective functionalization.

  • Introduction of the pyrrolidine ring precursor: A side chain containing the necessary functionality to form the pyrrolidine ring would be attached to the azetidine core.

  • Intramolecular Cyclization: An intramolecular reaction, such as a reductive amination or a ring-closing metathesis, would be employed to form the second ring and establish the spirocyclic center.

  • N-Methylation and Deprotection: The final steps would involve the selective methylation of the nitrogen at the 1-position and the removal of any protecting groups to yield the desired this compound.

Note: The development of a robust and scalable synthesis for this scaffold is a key area for future research and will be critical for its widespread adoption in drug discovery programs.

The Privileged Nature of the Diazaspiro[3.4]octane Core: A Foundation for Future Discovery

The therapeutic potential of the broader diazaspiro[3.4]octane family is well-documented, providing a strong rationale for the investigation of the 1-methyl-1,6-isomer. Derivatives of the 2,6-diazaspiro[3.4]octane core have demonstrated a remarkable range of biological activities, including:

  • Antiviral Activity: As potent inhibitors of the hepatitis B virus capsid protein.

  • Anticancer Activity: Through the inhibition of the menin-MLL1 interaction.

  • Signal Transduction Modulation: As modulators of the MAP and PI3K signaling pathways.

  • CNS Activity: As selective dopamine D₃ receptor antagonists.

  • Anti-infective Activity: As potent antitubercular and antimalarial agents.[3]

This diverse bioactivity underscores the "privileged" nature of the diazaspiro[3.4]octane scaffold. The rigid, three-dimensional structure of this core allows it to present appended functional groups in precise orientations, enabling interactions with a wide variety of biological targets.

Future Directions: Unlocking the Potential of this compound

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. The following are key areas for future research that will be critical for unlocking its full potential:

  • Development of Efficient and Scalable Synthetic Routes: The availability of the scaffold in sufficient quantities is a prerequisite for its use in drug discovery. The development of robust and cost-effective synthetic methods will be a critical enabler.

  • Library Synthesis and High-Throughput Screening: The synthesis of diverse libraries of this compound derivatives and their screening against a wide range of biological targets will be essential for identifying novel hit compounds.

  • Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, detailed SAR studies will be necessary to optimize their potency, selectivity, and pharmacokinetic properties.

  • Computational Modeling and In Silico Screening: Molecular modeling and virtual screening can be used to guide the design of new derivatives and to prioritize compounds for synthesis and biological evaluation.

Conclusion

The this compound core stands as a scaffold of high potential at the frontier of medicinal chemistry. While its exploration is still in its early stages, the proven success of the broader diazaspiro[3.4]octane family provides a strong impetus for its investigation. Its unique three-dimensional structure, coupled with the potential for diverse functionalization, positions it as a promising starting point for the development of the next generation of innovative therapeutics. This guide serves as a foundational call to action for the medicinal chemistry community to further explore and unlock the therapeutic promise of this intriguing privileged structure.

References

Potential Biological Targets for 1-Methyl-1,6-diazaspiro[3.4]octane: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Spirocyclic scaffolds, characterized by their inherent three-dimensional nature, have garnered significant attention for their ability to orient functional groups in precise spatial arrangements, often leading to improved potency, selectivity, and pharmacokinetic properties.[1][2][3] The 1-Methyl-1,6-diazaspiro[3.4]octane core (Figure 1) represents a compelling, yet underexplored, scaffold. Its sp³-rich framework offers a departure from the largely planar structures that have historically dominated medicinal chemistry, providing an opportunity to engage with biological targets in novel ways.[4][5]

This guide provides a comprehensive overview of potential biological targets for this compound, drawing upon evidence from structurally related compounds and established principles of medicinal chemistry. We will delve into the rationale for pursuing specific target classes, provide detailed experimental workflows for target validation, and outline computational approaches to accelerate discovery.

Figure 1: Chemical Structure of this compound Image generated using chemical structure data from PubChem.[6]

Rationale for Target Exploration: The Promise of the Diazaspiro[3.4]octane Scaffold

The diazaspiro[3.4]octane motif is emerging as a privileged structure in medicinal chemistry.[5] Derivatives of this scaffold have demonstrated a diverse range of biological activities, suggesting that this compound could interact with multiple target families. Notable examples of biologically active compounds containing the diazaspiro[3.4]octane core include inhibitors of the hepatitis B capsid protein, modulators of MAP and PI3K signaling, and selective dopamine D3 receptor antagonists.[5] Furthermore, a diazaspiro[3.4]octane series has shown potent, multi-stage activity against the malaria parasite Plasmodium falciparum, with mechanistic studies pointing towards the P. falciparum cyclic amine resistance locus.[4][7][8][9]

Given the basic nitrogen atoms within the this compound structure, it is highly probable that this compound will interact with targets that possess anionic or hydrogen bond donor functionalities within their binding sites. This guide will therefore focus on three high-potential target classes: G-Protein Coupled Receptors (GPCRs), with a specific emphasis on muscarinic and sigma receptors, and parasite-specific proteins.

Potential Target Class I: Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic acetylcholine receptors are a family of five GPCR subtypes (M1-M5) that play crucial roles in both the central and peripheral nervous systems.[10][11] Their dysfunction has been implicated in a range of disorders including Alzheimer's disease, schizophrenia, and COPD.[10][12][13] The structural features of this compound, particularly the presence of tertiary and secondary amine functionalities, bear resemblance to known muscarinic receptor ligands.[14]

Rationale for Targeting mAChRs

Spirocyclic amines have been successfully developed as selective M1 muscarinic partial agonists.[10] The rigid, three-dimensional nature of the spirocyclic core can be exploited to achieve subtype selectivity, a significant challenge in mAChR drug discovery due to the high homology of the orthosteric binding site across subtypes.[1][10] The this compound scaffold could serve as a novel template for the design of subtype-selective mAChR modulators.

Experimental Workflow for mAChR Target Validation

A tiered approach, starting with broad screening and progressing to more specific functional and selectivity assays, is recommended.

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Selectivity Profiling Binding Assays Binding Assays Functional Assays Functional Assays Binding Assays->Functional Assays Active Compounds Selectivity Panel Selectivity Panel Functional Assays->Selectivity Panel Confirmed Hits

Figure 2: Tiered workflow for mAChR target validation.

These assays determine the affinity of this compound for each of the five muscarinic receptor subtypes.

Protocol: Competitive Radioligand Binding Assay

  • Materials:

    • Membrane preparations from cells stably expressing human M1-M5 receptors.

    • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

    • This compound (test compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Scintillation vials and cocktail.

    • Glass fiber filters.

    • Cell harvester.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the cell membrane preparation, [³H]-NMS (at a concentration near its Kd), and varying concentrations of the test compound.

    • For non-specific binding determination, include wells with a high concentration of a known muscarinic antagonist (e.g., atropine).

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

These assays determine whether this compound acts as an agonist, antagonist, or allosteric modulator at mAChRs.

Protocol: G-Protein Activation ([³⁵S]GTPγS) Assay

  • Rationale: M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o.[15] This assay measures the activation of these G-proteins.

  • Procedure:

    • Combine cell membranes expressing the mAChR subtype of interest with [³⁵S]GTPγS, GDP, and varying concentrations of this compound in an assay buffer.

    • To test for antagonistic activity, pre-incubate the membranes with the test compound before adding a known muscarinic agonist (e.g., carbachol).

    • Incubate at 30°C for 60 minutes.

    • Separate bound from free [³⁵S]GTPγS by filtration.

    • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis:

    • For agonism, determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect).

    • For antagonism, determine the IC₅₀ and calculate the functional antagonist constant (Kb).

Computational Approaches
  • Molecular Docking: Dock this compound into the crystal structures of M1-M5 receptors to predict binding modes and affinities.

  • Pharmacophore Modeling: Develop a pharmacophore model based on known mAChR ligands and assess the fit of this compound.

Potential Target Class II: Sigma (σ) Receptors

Sigma receptors (σ₁ and σ₂) are unique intracellular proteins that have been implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.[16][17][18] A number of spirocyclic compounds have been reported as high-affinity sigma receptor ligands.[16][17][19][20]

Rationale for Targeting Sigma Receptors

The lipophilic and basic nature of many spirocyclic amines makes them well-suited for interaction with the binding sites of sigma receptors.[16] The development of selective σ₁ or σ₂ ligands is an active area of research, and this compound could represent a novel scaffold for achieving this selectivity.

Experimental Workflow for Sigma Receptor Target Validation

cluster_0 Phase 1: Affinity Determination cluster_1 Phase 2: Functional Assessment cluster_2 Phase 3: In vivo Proof-of-Concept Sigma-1 Binding Sigma-1 Binding Cell Proliferation Assay Cell Proliferation Assay Sigma-1 Binding->Cell Proliferation Assay Sigma-2 Binding Sigma-2 Binding Sigma-2 Binding->Cell Proliferation Assay Animal Models Animal Models Cell Proliferation Assay->Animal Models Active Compounds

Figure 3: Workflow for sigma receptor target validation.

Similar to the mAChR workflow, competitive binding assays are the first step.

Protocol: Sigma-1 and Sigma-2 Binding Assays

  • Materials:

    • Membrane homogenates from tissues rich in sigma receptors (e.g., guinea pig brain for σ₁, rat liver for σ₂).

    • Radioligands: [³H]-(+)-pentazocine for σ₁ and [³H]-DTG for σ₂.

    • This compound.

    • Assay buffers.

  • Procedure: The procedure is analogous to the mAChR binding assay, involving incubation of membranes, radioligand, and test compound, followed by filtration and scintillation counting.

Sigma receptor ligands can modulate cell survival and proliferation, particularly in cancer cell lines where these receptors are often overexpressed.[16][18]

Protocol: MTT Cell Proliferation Assay

  • Cell Lines: Use cancer cell lines known to express high levels of σ₁ or σ₂ receptors (e.g., MCF7, DU145).[18]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere.

    • Treat cells with various concentrations of this compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition).

Computational Approaches
  • Pharmacophore Modeling: Given the lack of a crystal structure for σ₂, ligand-based pharmacophore modeling is a key strategy.[18] Compare this compound to existing pharmacophore models for σ₁ and σ₂ ligands.

  • Molecular Docking: Dock the compound into the crystal structure of the σ₁ receptor to predict binding interactions.

Potential Target Class III: Parasite-Specific Proteins

The discovery of a diazaspiro[3.4]octane series with potent anti-malarial activity highlights the potential of this scaffold in targeting infectious diseases.[4][7][8][9]

Rationale for Targeting Parasite Proteins

The identification of the P. falciparum cyclic amine resistance locus as a potential mode of resistance for a diazaspiro[3.4]octane analog suggests that this or related parasite proteins could be direct targets.[4][7] The unique physicochemical properties of the spirocyclic core may allow for selective interaction with parasite proteins over host counterparts.

Experimental Workflow for Anti-parasitic Activity

cluster_0 Step 1: Whole-Cell Screening cluster_1 Step 2: Mechanism of Action cluster_2 Step 3: Target Deconvolution Parasite Growth Inhibition Parasite Growth Inhibition Resistance Selection Resistance Selection Parasite Growth Inhibition->Resistance Selection Active Compound Whole-Genome Sequencing Whole-Genome Sequencing Resistance Selection->Whole-Genome Sequencing Biochemical Assays Biochemical Assays Whole-Genome Sequencing->Biochemical Assays Identify Mutations

Figure 4: Workflow for identifying anti-parasitic targets.

Protocol: P. falciparum Growth Inhibition Assay (SYBR Green I)

  • Culture: Culture asexual blood-stage P. falciparum in human erythrocytes.

  • Assay:

    • Add serial dilutions of this compound to parasite cultures in a 96-well plate.

    • Incubate for 72 hours under standard culture conditions.

    • Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

    • Measure fluorescence to quantify parasite growth.

  • Data Analysis: Determine the IC₅₀ value.

Protocol: In Vitro Resistance Selection

  • Procedure: Continuously expose a culture of P. falciparum to sub-lethal concentrations of this compound.

  • Monitoring: Gradually increase the drug concentration over several months, monitoring for the emergence of a resistant parasite line.

  • Sequencing: Once a resistant line is established, perform whole-genome sequencing on both the resistant and the parent (sensitive) strains to identify mutations associated with resistance.

Summary and Future Directions

The this compound scaffold holds considerable promise for the discovery of novel therapeutic agents. Based on the known biological activities of structurally related compounds, muscarinic acetylcholine receptors, sigma receptors, and parasite-specific proteins represent high-priority target classes for investigation. The experimental and computational workflows outlined in this guide provide a robust framework for elucidating the biological targets of this intriguing molecule.

Successful target identification and validation will pave the way for lead optimization programs, where the diazaspiro[3.4]octane core can be further decorated to enhance potency, selectivity, and drug-like properties. The inherent three-dimensionality of this scaffold offers a unique advantage in navigating the complexities of the biological target landscape, promising a fruitful area for future drug discovery research.

References

A Technical Guide to 1-Methyl-1,6-diazaspiro[3.4]octane: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds have emerged as privileged structures in contemporary drug discovery, offering a pathway to novel chemical space with improved three-dimensionality. The 1-Methyl-1,6-diazaspiro[3.4]octane core, a unique motif featuring a fused azetidine and pyrrolidine ring system, represents a significant building block for creating drug candidates with enhanced physicochemical and pharmacological properties. This guide provides an in-depth analysis of its chemical identifiers, structural characteristics, a representative synthetic workflow, and its strategic application in the development of next-generation therapeutics. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced scaffolds to overcome challenges in lead optimization.

Core Molecular Identifiers and Physicochemical Properties

Precise identification is the foundation of all chemical research and development. The International Chemical Identifier (InChI) and Simplified Molecular-Input Line-Entry System (SMILES) provide unambiguous, computer-readable representations of the molecular structure.

The canonical SMILES string for this compound is CN1CCC12CCNC2[1]. The corresponding InChI is InChI=1S/C7H14N2/c1-9-5-3-7(9)2-4-8-6-7/h8H,2-6H2,1H3[1][2]. These identifiers are crucial for database searches and computational modeling.

A summary of key identifiers and computed properties is presented below, sourced from authoritative chemical databases.

Identifier/Property Value Source
IUPAC Name 1-methyl-1,7-diazaspiro[3.4]octanePubChem[1]
Canonical SMILES CN1CCC12CCNC2PubChem[1]
InChI InChI=1S/C7H14N2/c1-9-5-3-7(9)2-4-8-6-7/h8H,2-6H2,1H3CAS, PubChem[1][2]
InChIKey GFANVZVARJDUIM-UHFFFAOYSA-NCAS, PubChem[1][2]
CAS Registry Number 1158749-83-7CAS, PubChem[1][2]
Molecular Formula C₇H₁₄N₂PubChem[1]
Molecular Weight 126.20 g/mol PubChem[1]
Topological Polar Surface Area 15.3 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]

Structural Elucidation and Strategic Importance

The structure of this compound is defined by a central quaternary carbon atom shared by two nitrogen-containing rings: a four-membered azetidine ring and a five-membered pyrrolidine ring.

Causality of its Importance: The spirocyclic nature of this molecule imparts significant three-dimensionality (high sp³ character). In drug design, moving away from flat, aromatic structures towards more complex 3D shapes is a widely adopted strategy to improve compound properties. Increased sp³ character is often correlated with:

  • Enhanced Solubility: Reducing the planarity and increasing the saturation of a molecule can disrupt crystal packing and improve solvation.

  • Improved Selectivity: The rigid, well-defined spatial arrangement of functional groups allows for more precise interactions with a biological target, potentially reducing off-target effects.

  • Access to Novel Chemical Space: These scaffolds provide vectors for substitution in previously unexplored orientations, enabling the development of novel intellectual property.

The this compound scaffold contains two distinct nitrogen atoms. The pyrrolidine nitrogen is a secondary amine, providing a reactive handle for further functionalization, while the azetidine nitrogen is a tertiary amine due to the methyl group. This orthogonal reactivity is a key feature for its use as a versatile building block in library synthesis.

Representative Synthetic Protocol

While multiple proprietary routes exist for the synthesis of specific diazaspiro[3.4]octane derivatives, a general and illustrative multi-step synthesis for an orthogonally protected scaffold can be conceptualized. The following protocol is a representative workflow that highlights the key chemical transformations necessary to construct the core structure, based on established principles for synthesizing similar spirocyclic amines.

Self-Validating System: Each step in this protocol is designed to produce a stable intermediate that can be purified and characterized, ensuring the integrity of the subsequent transformation. Spectroscopic analysis (NMR, MS) at each stage validates the success of the reaction before proceeding.

Experimental Workflow: Synthesis of a Protected 1,6-Diazaspiro[3.4]octane Core

G cluster_0 Step 1: Azetidine Formation cluster_1 Step 2: Spiro-Cyclopentanone Introduction cluster_2 Step 3: Formation of the Second Ring cluster_3 Step 4: Final Functionalization A Commercially Available γ-amino acid derivative B Intramolecular Cyclization (e.g., via activation and reduction) A->B  Chemical Reagents C Protected Azetidine-3-one B->C  Oxidation D Reaction with a Pyrrolidine Precursor (e.g., Dieckmann condensation analog) C->D  Base E Spirocyclic β-keto ester D->E  Workup F Reductive Amination E->F  Ammonia source, Reducing agent (e.g., NaBH3CN) G Protected 1,6-Diazaspiro[3.4]octane F->G  Purification H Selective N-Methylation and Deprotection G->H I This compound (Final Product) H->I

Caption: A representative multi-step workflow for the synthesis of the diazaspiro[3.4]octane scaffold.

Step-by-Step Methodology (Illustrative)
  • Preparation of a Protected Azetidine Intermediate:

    • Rationale: The synthesis begins by constructing the strained four-membered ring. Using a protecting group (e.g., Boc or Cbz) on the nitrogen is critical to prevent side reactions and control reactivity.

    • Procedure: Start with a commercially available precursor like 3-amino-3-(hydroxymethyl)oxetane. Protect the amine, oxidize the alcohol to a carboxylic acid, and then perform an intramolecular cyclization to form a protected azetidin-3-one.

  • Spirocyclization to Form the Pyrrolidine Ring:

    • Rationale: This key step establishes the spirocyclic core. A reaction analogous to a Dieckmann condensation or other intramolecular C-C bond-forming reactions is employed.

    • Procedure: The protected azetidin-3-one is reacted with a suitable C4 synthon (e.g., a derivative of succinic acid). The reaction is typically mediated by a strong base (e.g., LDA or NaH) to generate an enolate, which attacks an ester or other electrophilic group to form the five-membered ring.

  • Introduction of the Second Nitrogen (Reductive Amination):

    • Rationale: The ketone formed in the previous step is converted into the second amine of the diaza-scaffold. Reductive amination is a reliable and high-yielding method for this transformation.

    • Procedure: The spirocyclic ketone is treated with an ammonia source (e.g., ammonium acetate) or a protected amine in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride. This forms the pyrrolidine nitrogen.

  • N-Methylation and Deprotection:

    • Rationale: The final steps involve installing the methyl group and removing any protecting groups. The sequence depends on the specific protecting groups used and the desired final product.

    • Procedure: Selective N-methylation can be achieved on the more accessible nitrogen using reagents like formaldehyde and formic acid (Eschweiler-Clarke reaction) if other amines are protected. Finally, the protecting group(s) are removed under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz) to yield the target compound.

Application in Drug Discovery: A Case Study Perspective

The true value of this compound lies in its role as a molecular scaffold in drug design. Its derivatives have been incorporated into molecules targeting a range of diseases.

A prominent example of a related scaffold in an approved drug is Delgocitinib . Delgocitinib is a pan-Janus kinase (JAK) inhibitor used for the treatment of atopic dermatitis[3]. Its structure features a (3S,4R)-1-(cyanoacetyl)-3-methyl-1,6-diazaspiro[3.4]octan-6-yl group[3]. The diazaspiro[3.4]octane moiety serves as a rigid, three-dimensional linker that correctly orients the cyanoacetyl "warhead" for optimal binding to the kinase active site.

G A This compound (Core Scaffold) B Improved Physicochemical Properties (Solubility, 3D Shape, Lower Lipophilicity) A->B C Vector for Diverse Functionalization (at N-H position) A->C D Lead Optimization in Drug Discovery B->D C->D E Enhanced Target Binding & Selectivity D->E F Development of Novel Drug Candidates (e.g., Kinase Inhibitors) D->F

Caption: Logical relationship of the diazaspiro[3.4]octane scaffold to drug development outcomes.

The incorporation of this spirocyclic scaffold is a deliberate design choice intended to:

  • Optimize Pharmacokinetics: The increased saturation and polarity compared to a traditional phenyl ring linker can improve metabolic stability and aqueous solubility.

  • Enhance Potency: The constrained conformation of the spirocycle reduces the entropic penalty upon binding to the target protein, which can lead to higher binding affinity.

  • Provide Patentability: Utilizing novel, non-planar scaffolds is a key strategy for generating new chemical entities that are distinct from existing drugs.

Conclusion

This compound is more than just a chemical curiosity; it is a powerful tool in the arsenal of the modern medicinal chemist. Its unique three-dimensional structure, combined with its versatile synthetic handles, allows for the systematic exploration of chemical space to develop safer and more effective medicines. As the pharmaceutical industry continues to tackle increasingly complex biological targets, the demand for sophisticated, sp³-rich building blocks like this diazaspirooctane will undoubtedly grow, solidifying its role in the future of drug discovery.

References

Exploring the Chemical Space of Diazaspiro[3.4]octane Isomers: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diazaspiro[3.4]octane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and synthetic tractability make it an attractive framework for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the chemical space of diazaspiro[3.4]octane isomers, with a focus on their synthesis, structural characterization, and application in drug discovery. We will delve into detailed experimental and computational methodologies, offering field-proven insights to guide researchers, scientists, and drug development professionals in harnessing the potential of this versatile scaffold.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

The pharmaceutical industry's quest for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles has led to an increased interest in sp³-rich, three-dimensional molecular architectures. Spirocycles, compounds containing two rings connected by a single common atom, have garnered significant attention as they offer a departure from the "flatland" of traditional aromatic-heavy drug molecules. The diazaspiro[3.4]octane core, in particular, has demonstrated remarkable potential across a range of therapeutic areas, including infectious diseases and central nervous system disorders.[1][2] This guide will explore the key isomers of this scaffold, providing a technical roadmap for their exploration and exploitation.

Navigating the Isomeric Landscape: Synthesis of Key Diazaspiro[3.4]octane Cores

The arrangement of the two nitrogen atoms within the spiro[3.4]octane framework gives rise to several isomers, with the 1,6-, 2,6-, and 6,7-diazaspiro[3.4]octanes being of primary interest in medicinal chemistry. The synthetic accessibility of these cores is paramount for their widespread use.

Synthesis of 2,6-Diazaspiro[3.4]octane Derivatives

Generalized Experimental Protocol: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane

This protocol is based on established literature procedures and may require optimization for specific substrates.[4]

  • Step 1: Formation of the Azetidine Ring. The synthesis often commences with the construction of a suitably functionalized azetidine ring. This can be achieved through various methods, including the cyclization of γ-amino alcohols or the reaction of epichlorohydrin with amines.

  • Step 2: Introduction of the Pyrrolidine Precursor. A key step involves the attachment of a precursor to the second nitrogenous ring. This is often accomplished by reacting the azetidine intermediate with a suitable electrophile, such as an α,β-unsaturated ester.

  • Step 3: Intramolecular Cyclization. The spirocyclic core is formed through an intramolecular cyclization reaction. This can be a Michael addition followed by a Dieckmann condensation or a similar ring-closing strategy. The choice of base and reaction conditions is critical to favor the desired intramolecular reaction over intermolecular side reactions.[5]

  • Step 4: Functional Group Manipulation and Deprotection. Following the formation of the spirocycle, further modifications can be made to the peripheral functional groups. Protecting groups, such as Boc or benzyl, are often employed to control reactivity and can be removed in the final steps to yield the desired product or a versatile building block for further derivatization.

Diagram: Generalized Synthetic Workflow for 2,6-Diazaspiro[3.4]octane Derivatives

G A Azetidine Precursor B Pyrrolidine Precursor Attachment A->B Reaction with Electrophile C Intramolecular Cyclization B->C Base-mediated Ring Closure D Protected 2,6-Diazaspiro[3.4]octane C->D E Functionalization/Deprotection D->E Chemical Modification F Target Molecule E->F

Caption: A generalized workflow for the synthesis of 2,6-diazaspiro[3.4]octane derivatives.

Synthesis of 6,7-Diazaspiro[3.4]octanes via Strain-Release Spirocyclization

A novel and efficient method for the synthesis of the 6,7-diazaspiro[3.4]octane framework utilizes the ring strain of bicyclo[1.1.0]butanes (BCBs).[2][6] This approach offers a powerful strategy for accessing previously inaccessible spirocyclic systems.

Experimental Protocol: Scandium-Catalyzed Spirocyclization of Bicyclo[1.1.0]butanes

This protocol is adapted from the work of Jiang et al.[7]

  • Materials: Bicyclo[1.1.0]butane derivative (1.0 equiv), azomethine imine (1.2 equiv), Sc(OTf)₃ (10 mol%), anhydrous solvent (e.g., 1,2-dichloroethane).

  • Procedure:

    • To a flame-dried reaction vessel under an inert atmosphere, add the bicyclo[1.1.0]butane derivative and the azomethine imine.

    • Dissolve the reactants in the anhydrous solvent.

    • Add the Sc(OTf)₃ catalyst to the solution.

    • Stir the reaction mixture at room temperature for the time required for complete conversion (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction and purify the product by column chromatography.

This method has been shown to be scalable and allows for subsequent transformations of the resulting 6,7-diazaspiro[3.4]octane products.[6]

Unveiling the 3D Architecture: Structural and Conformational Analysis

The biological activity of diazaspiro[3.4]octane derivatives is intrinsically linked to their three-dimensional structure and conformational preferences. Therefore, a thorough characterization using advanced analytical techniques is crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the constitution and conformation of diazaspiro[3.4]octane isomers in solution.

  • ¹H and ¹³C NMR: The chemical shifts and coupling constants of the protons and carbons in the azetidine and pyrrolidine rings provide valuable information about the local chemical environment and dihedral angles. For example, the chemical shifts of the protons on the carbons adjacent to the nitrogen atoms are sensitive to the nature of the substituents on the nitrogen.

  • 2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC are essential for unambiguously assigning all proton and carbon signals, especially for complex derivatives.

  • NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between protons, providing crucial insights into the preferred conformation of the spirocyclic system.

Example: ¹H NMR Data for 6-methyl-2,6-diazaspiro[3.4]octane

While a fully annotated spectrum is not publicly available, chemical shift data can be found in chemical databases.[8] Analysis of such data, in conjunction with computational modeling, can help to deduce the conformational preferences of the molecule.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive method for determining the solid-state structure of diazaspiro[3.4]octane isomers, including the precise bond lengths, bond angles, and stereochemistry.[2] This technique is invaluable for:

  • Unambiguous Stereochemical Assignment: For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration.

  • Conformational Analysis in the Solid State: The crystal structure reveals the preferred conformation of the molecule in the solid state, which can be compared with solution-state data from NMR and computational studies.

  • Analysis of Intermolecular Interactions: The packing of molecules in the crystal lattice can provide insights into potential intermolecular interactions, such as hydrogen bonding, which can be relevant for understanding crystal packing and, in some cases, receptor binding.

A Crystallographic Information File (CIF) for a 6,7-diazaspiro[3.4]octane derivative is available, providing a detailed description of its three-dimensional structure.[2]

In Silico Exploration: Computational Approaches to Chemical Space

Computational chemistry plays a vital role in exploring the vast chemical space of diazaspiro[3.4]octane derivatives and in guiding the design of new compounds with desired biological activities.

Virtual Screening

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a biological target.

Workflow for Virtual Screening of Diazaspiro[3.4]octane Libraries

Diagram: Virtual Screening Workflow

G A Library of Diazaspiro[3.4]octane Derivatives C Molecular Docking A->C B Target Protein Structure B->C D Scoring and Ranking C->D E Hit Selection D->E F Experimental Validation E->F

Caption: A typical workflow for virtual screening of compound libraries against a biological target.

Molecular Dynamics (MD) Simulations and Force Field Parameterization

MD simulations provide a dynamic view of the behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. A critical aspect of performing accurate MD simulations is the availability of a reliable force field that describes the potential energy of the system.

Challenges in Parameterizing Spirocyclic Systems:

The unique topology and conformational rigidity of spirocycles can present challenges for standard force field parameterization protocols.[9][10] Key considerations include:

  • Torsional Parameters: The dihedral angles around the spirocyclic core are highly constrained and require careful parameterization to accurately reproduce the conformational energy landscape.

  • Partial Atomic Charges: The distribution of electron density around the spiro-junction and the nitrogen atoms is crucial for accurately modeling electrostatic interactions.

Recommended Workflow for Parameterization:

A combination of quantum mechanical (QM) calculations and fitting to experimental data is often necessary to develop accurate force field parameters for novel spirocyclic scaffolds. Several tutorials and resources are available for general small molecule parameterization using software packages like GROMACS and AMBER, which can be adapted for spirocyclic systems.[11][12]

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the diazaspiro[3.4]octane scaffold have demonstrated a wide range of potent biological activities. Understanding the structure-activity relationships is key to optimizing these compounds for therapeutic use.

Antitubercular Activity

Nitrofuran-containing 2,6-diazaspiro[3.4]octane derivatives have emerged as highly potent inhibitors of Mycobacterium tuberculosis.[3]

Compound ClassKey Structural FeaturesRepresentative MIC (µg/mL) vs. M. tuberculosis H37RvReference(s)
Nitrofuran Carboxamides5-nitrofuroyl group attached to the 2-position of the diazaspiro[3.4]octane core.As low as 0.016[3]
Azole-substituted DerivativesIntroduction of various azole moieties on the periphery of the scaffold.Varies depending on the azole[3]
Antimalarial Activity

A series of diazaspiro[3.4]octane derivatives has been identified with activity against multiple life stages of the Plasmodium falciparum parasite, the causative agent of malaria.[13][14][15][16]

Compound SeriesActivity MetricValueReference(s)
Novel Diazaspiro[3.4]octanesAsexual blood-stage IC₅₀Low nanomolar (<50 nM)[13][15]
Transmission-blocking activityDemonstrated[13][15]

A summary of the initial SAR studies indicates that substitutions on the aryl ring attached to the scaffold can significantly impact potency.[13]

Sigma-1 Receptor Antagonism

Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been developed as potent antagonists of the sigma-1 receptor, a target for pain management.[1]

ScaffoldKey ModificationsSigma-1 Receptor Affinity (Ki)Reference(s)
2,6-Diazaspiro[3.4]octan-7-oneVaried substituents on the nitrogen atoms.Potent antagonism observed[1]

Detailed SAR studies have led to the identification of compounds that enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance.[1]

Conclusion and Future Directions

The diazaspiro[3.4]octane scaffold represents a rich and largely untapped area of chemical space with significant potential for the discovery of novel therapeutics. This guide has provided a comprehensive overview of the synthesis, characterization, and computational exploration of these fascinating molecules. The continued development of novel synthetic methodologies, coupled with advanced in silico and in vitro screening techniques, will undoubtedly lead to the discovery of new diazaspiro[3.4]octane derivatives with improved drug-like properties and potent biological activities. Future efforts should focus on exploring a wider range of isomers and substitution patterns, as well as on elucidating the mechanisms of action of the most promising compounds.

References

Methodological & Application

Application Note & Protocol Guide: Synthesis of 1-Methyl-1,6-diazaspiro[3.4]octane Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Three-Dimensionality in Drug Discovery

In modern medicinal chemistry, there is a strategic shift away from "flat," aromatic-rich molecules towards more three-dimensional (3D) structures. Saturated heterocyclic scaffolds, particularly spirocycles, are at the forefront of this movement. Their rigid, well-defined geometries can improve target binding specificity, enhance metabolic stability, and optimize physicochemical properties such as solubility.[1] The 1,6-diazaspiro[3.4]octane core is a privileged scaffold that offers multiple vectors for chemical exploration, making it a highly valuable building block for generating diverse compound libraries.[2][3]

This application note provides a detailed, field-proven protocol for the synthesis of 1-Methyl-1,6-diazaspiro[3.4]octane, a key intermediate for drug discovery programs targeting the central nervous system (CNS) and beyond.[4] We will detail a robust, two-step synthetic sequence starting from the commercially available or readily synthesized N-Boc protected precursor, 6-Boc-1,6-diazaspiro[3.4]octane. The protocol involves a selective N-methylation followed by a standard Boc-deprotection.

Overview of the Synthetic Strategy

The synthesis is designed for efficiency and modularity, allowing for adaptation if other alkyl groups are desired on the azetidine nitrogen. The overall workflow proceeds through two key transformations:

  • Reductive Amination: Selective methylation of the secondary amine on the azetidine ring (N-1) of 6-Boc-1,6-diazaspiro[3.4]octane (1) using formaldehyde.

  • Acid-Mediated Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen (N-6) to yield the final target molecule, This compound (3) .

The workflow is visualized in the diagram below.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection start 6-Boc-1,6-diazaspiro[3.4]octane (1) intermediate 1-Methyl-6-Boc-1,6-diazaspiro[3.4]octane (2) start->intermediate Formaldehyde, NaBH(OAc)₃ DCE, rt final This compound (3) intermediate_ref->final 4M HCl in Dioxane or TFA in DCM, rt

Caption: High-level synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-6-Boc-1,6-diazaspiro[3.4]octane (2)

Causality and Expertise: This step employs reductive amination, a cornerstone reaction for C-N bond formation in pharmaceutical chemistry due to its efficiency and operational simplicity.[5] We utilize sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is milder and more selective for iminium ions over ketones or aldehydes compared to reagents like sodium cyanoborohydride (NaBH₃CN), and crucially, it avoids the use of toxic cyanide salts.[6] The reaction proceeds by forming an intermediate iminium ion from the condensation of the secondary amine with formaldehyde, which is then immediately reduced in situ by NaBH(OAc)₃.

Materials:

  • 6-Boc-1,6-diazaspiro[3.4]octane (1 )

  • Formaldehyde (37% solution in H₂O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

  • To a solution of 6-Boc-1,6-diazaspiro[3.4]octane (1 ) (1.0 eq) in DCE (approx. 0.2 M concentration), add formaldehyde (1.5 eq) at room temperature with vigorous stirring.

  • Stir the mixture for 30 minutes to facilitate the formation of the hemiaminal and subsequent iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, 1-Methyl-6-Boc-1,6-diazaspiro[3.4]octane (2) , can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.

Protocol 2: Synthesis of this compound (3)

Causality and Expertise: The Boc group is an acid-labile protecting group, making its removal straightforward under acidic conditions.[7] The mechanism involves protonation of the carbamate carbonyl, followed by the departure of the stable tert-butyl cation, which then decomposes into isobutylene and a proton.[8] This process generates the free amine as a salt. Using a pre-made solution of HCl in dioxane or TFA in DCM are the most common and reliable methods.[7][9]

Expert Insight: The tert-butyl cation generated during deprotection is an electrophile and can potentially alkylate nucleophilic sites on the molecule.[8][10] While less of a concern for this specific substrate, for more complex molecules, scavengers like triethylsilane or thioanisole can be added to trap the cation.

G BocN Boc-Protected Amine ProtonatedBocN Protonated Intermediate BocN->ProtonatedBocN + H⁺ CarbamicAcid Carbamic Acid Intermediate ProtonatedBocN->CarbamicAcid - tBu⁺ tBu_cation tert-butyl cation ProtonatedBocN->tBu_cation FreeAmine Free Amine (Product) CarbamicAcid->FreeAmine - CO₂ Isobutylene Isobutylene + CO₂ tBu_cation->Isobutylene - H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

Materials:

  • 1-Methyl-6-Boc-1,6-diazaspiro[3.4]octane (2 )

  • 4M HCl in 1,4-Dioxane OR Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the crude or purified 1-Methyl-6-Boc-1,6-diazaspiro[3.4]octane (2) (1.0 eq) in a minimal amount of DCM (if using TFA) or add the 4M HCl in dioxane solution directly (approx. 10-20 eq of HCl).

  • If using TFA, add it dropwise (10-20 eq) to the DCM solution at 0 °C.

  • Stir the solution at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS, observing the disappearance of the starting material.[9]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting product is the hydrochloride or trifluoroacetate salt. To obtain the free amine, dissolve the crude salt in water and basify to pH > 12 with 1M NaOH.

  • Extract the free amine into an organic solvent such as DCM or ethyl acetate (5x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the final product, This compound (3) . Note: The final product is a volatile amine; avoid prolonged exposure to high vacuum.

Summary of Results and Characterization

The described two-step protocol provides a reliable and scalable route to this compound. The data presented below are typical for this synthetic sequence.

StepProductReagentsTypical YieldPurity (LC-MS)
11-Methyl-6-Boc-1,6-diazaspiro[3.4]octane (2) Formaldehyde, NaBH(OAc)₃85-95%>95%
2This compound (3) 4M HCl in Dioxane or TFA90-99% (as salt)>98%

Expected Analytical Data for this compound (3):

  • Molecular Formula: C₇H₁₄N₂

  • Molecular Weight: 126.20 g/mol [11]

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~2.9-3.1 (m), ~2.7-2.9 (m), ~2.3 (s, 3H, N-CH₃), ~1.8-2.1 (m). Note: Signal multiplicity and exact shifts may vary; a broad singlet for the N-H proton may be observed.

  • ¹³C NMR (CDCl₃, 101 MHz): Signals expected in the range of δ 60-70 ppm (spiro carbon), 40-60 ppm (other aliphatic carbons), and a signal for the N-methyl group.

  • MS (ESI+): m/z 127.1 [M+H]⁺

Conclusion

The protocols detailed in this guide describe a robust and efficient synthesis of this compound, a valuable building block for drug discovery. By leveraging a selective reductive amination and a standard Boc-deprotection, this key intermediate can be produced in high yield and purity. This methodology provides medicinal chemists with reliable access to a versatile 3D scaffold, facilitating the exploration of new chemical space and the development of next-generation therapeutics.

References

Application Notes and Protocols: Diazaspiro[3.4]octanes as Selective Sigma-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Sigma-1 Receptor—A Pluripotent Modulator in Disease

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondria interface, that plays a crucial role in cellular stress responses and signaling.[1][2] Initially misidentified as an opioid receptor subtype, it is now understood to be a distinct protein with no homology to other mammalian proteins.[3] The σ1R modulates a wide array of cellular functions, including intracellular Ca²⁺ signaling, ion channel activity, and various neurotransmitter systems, making it a compelling therapeutic target for a multitude of pathologies.[3][4] Its involvement has been implicated in neurological and psychiatric conditions such as neuropathic pain, depression, schizophrenia, and neurodegenerative diseases like Alzheimer's disease.[1][5][6]

Antagonism of the σ1R has emerged as a promising therapeutic strategy. Notably, σ1R antagonists have been shown to potentiate opioid analgesia without exacerbating adverse effects, offering a path to developing novel pain management therapies and potentially mitigating the opioid crisis.[3][7] Within the diverse chemical space of σ1R ligands, the diazaspiro[3.4]octane scaffold has proven to be a particularly fruitful starting point for the development of potent and selective antagonists.[3][8] This guide provides a comprehensive overview of the application of diazaspiro[3.4]octane derivatives as σ1R antagonists, detailing their synthesis, biological evaluation, and therapeutic rationale.

Chemical Synthesis of Diazaspiro[3.4]octane-Based σ1R Antagonists

The synthesis of diazaspiro[3.4]octane derivatives typically involves a multi-step sequence to construct the core spirocyclic system and subsequently append the pharmacophoric elements necessary for high-affinity σ1R binding.[9] The general approach often starts from commercially available building blocks and leverages established organic chemistry transformations.

Protocol 1: Representative Synthesis of a 2,6-Diazaspiro[3.4]octan-7-one Antagonist

This protocol is a representative example for the synthesis of a potent σ1R antagonist based on the 2,6-diazaspiro[3.4]octan-7-one scaffold, inspired by recent literature.[3]

Step 1: Synthesis of the Diazaspiro[3.4]octanone Core

  • This step typically involves the construction of the spirocyclic core. A common strategy is the [3+2] cycloaddition of an azomethine ylide with an appropriate dipolarophile to form the pyrrolidine ring fused to the azetidine ring.

Step 2: N-Alkylation with a Substituted Benzyl Halide

  • To a solution of the 2,6-diazaspiro[3.4]octan-7-one intermediate (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add the desired substituted benzyl bromide (1.1 eq.).

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-benzylated diazaspiro[3.4]octanone.

Step 3: Final Product Formation (Example: Amide Coupling)

  • If further modification is required, such as the introduction of an amide group, the ester functionality on the molecule can be hydrolyzed to the corresponding carboxylic acid.

  • The resulting carboxylic acid can then be coupled with a desired amine using standard peptide coupling reagents like HATU or EDC/HOBt.

  • The final product is then purified by chromatography or recrystallization.

G cluster_synthesis Synthetic Workflow start Commercially Available Starting Materials step1 Step 1: Construction of Diazaspiro[3.4]octanone Core start->step1 Multi-step synthesis step2 Step 2: N-Alkylation with Substituted Benzyl Bromide step1->step2 Intermediate step3 Step 3: Further Functionalization (e.g., Amide Coupling) step2->step3 Intermediate product Final Diazaspiro[3.4]octane σ1R Antagonist step3->product G cluster_screening Screening Cascade synthesis Synthesized Diazaspiro[3.4]octane Derivatives binding_assay Primary Screen: Radioligand Binding Assay (σ1R) synthesis->binding_assay selectivity_assay Selectivity Screen: Binding Assay (e.g., σ2R, other receptors) binding_assay->selectivity_assay High Affinity Hits functional_assay Functional Assay: Calcium Mobilization selectivity_assay->functional_assay Selective Hits adme_tox In Vitro ADME/Tox Profiling functional_assay->adme_tox Potent Antagonists in_vivo In Vivo Efficacy Models (e.g., Pain Models) adme_tox->in_vivo Promising Candidates

References

Application Notes & Protocols: Characterizing 1-Methyl-1,6-diazaspiro[3.4]octane as a Putative Muscarinic M4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The M4 muscarinic acetylcholine receptor, a Gαi/o-coupled G-protein coupled receptor (GPCR), has emerged as a high-priority therapeutic target for treating neuropsychiatric disorders, most notably schizophrenia.[1][2] Traditional antipsychotics primarily antagonize dopamine D2 receptors, a mechanism associated with significant motor and metabolic side effects.[3] In contrast, activating the M4 receptor offers a novel approach by modulating cholinergic signaling to indirectly attenuate dopamine hyperactivity in brain regions like the striatum, a key node in psychosis pathophysiology.[4][5] Clinical trials with M1/M4-preferring agonists have shown promising efficacy in reducing psychotic symptoms and improving cognitive function, validating this mechanism.[2][3][6]

The development of subtype-selective M4 agonists is paramount to harnessing these therapeutic benefits while avoiding off-target effects associated with activating other muscarinic subtypes (e.g., M2-mediated cardiovascular effects or M3-mediated gastrointestinal issues).[6][7] Spirocyclic scaffolds, such as the diazaspiro[3.4]octane core, are of great interest in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity can enforce specific pharmacophore orientations, leading to enhanced potency and selectivity.[8]

This document provides a comprehensive guide for researchers on the characterization of novel chemical entities targeting the M4 receptor, using the exemplar compound 1-Methyl-1,6-diazaspiro[3.4]octane . We will outline a strategic, multi-tiered workflow, from initial functional screening to detailed mechanistic studies, explaining the scientific rationale behind each protocol.

Compound Profile: this compound

Before commencing biological evaluation, a thorough understanding of the test article is essential.

  • Structure:

    • IUPAC Name: this compound[9]

    • CAS Number: 1158749-83-7[9]

    • Molecular Formula: C₇H₁₄N₂[9]

    • Molecular Weight: 126.20 g/mol [9]

  • Handling and Storage: As a novel small molecule amine, this compound should be handled with appropriate personal protective equipment (PPE). For solution-based assays, it is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in a high-quality, anhydrous solvent such as DMSO. Store stock solutions at -20°C or -80°C to minimize degradation. For aqueous buffers, assess solubility and stability prior to extensive use.

Part 1: The M4 Receptor and its Canonical Signaling Pathway

The M4 receptor primarily couples to the Gαi/o family of G-proteins.[10] Agonist binding induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi-GTP and Gβγ subunits, which then modulate downstream effectors. The principal and most readily measurable consequence of Gαi activation is the inhibition of adenylyl cyclase , resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][10][11] This pathway is the foundation for primary functional assays.

M4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist M4 Agonist (e.g., this compound) M4R M4 Receptor Agonist->M4R Binds G_protein Gαiβγ (GDP-bound) M4R->G_protein Activates G_active Gαi-GTP + Gβγ G_protein->G_active GDP/GTP Exchange AC Adenylyl Cyclase G_active->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Canonical Gαi-mediated signaling pathway of the muscarinic M4 receptor.

Part 2: A Strategic Workflow for Agonist Characterization

A tiered approach is recommended to efficiently characterize a novel compound, progressing from high-throughput screening to more complex, lower-throughput mechanistic assays.

Workflow Tier1 Tier 1: Primary Screening (Activity & Potency) Ca_Assay Calcium Mobilization Assay (Promiscuous G-protein) Tier1->Ca_Assay cAMP_Assay cAMP Inhibition Assay Tier1->cAMP_Assay Tier2 Tier 2: Mechanistic Validation (Affinity, Efficacy & Selectivity) GTP_Assay [35S]GTPγS Binding Assay Tier2->GTP_Assay Binding_Assay Radioligand Binding Assay Tier2->Binding_Assay Selectivity Muscarinic Subtype Selectivity Panel (M1-M5) Tier2->Selectivity Tier3 Tier 3: Advanced Profiling (Downstream Signaling & In Vivo) ERK_Assay ERK1/2 Phosphorylation Tier3->ERK_Assay InVivo In Vivo Behavioral Models Tier3->InVivo Ca_Assay->Tier2 Active Hit cAMP_Assay->Tier2 Active Hit GTP_Assay->Tier3 Potent & Efficacious Binding_Assay->Tier3 High Affinity Selectivity->Tier3 Selective

Caption: Tiered experimental workflow for M4 agonist characterization.

Part 3: Detailed Experimental Protocols

Here we provide standardized protocols for the key in vitro functional assays. It is crucial to include a known M4 agonist (e.g., Oxotremorine M) as a positive control in all experiments.[12][13]

Protocol 1: High-Throughput Calcium Mobilization Assay

Scientific Rationale: This assay is ideal for primary screening due to its high-throughput nature and robust signal window. Since the M4 receptor is Gαi-coupled and does not natively signal through calcium, a common strategy is to co-express the receptor in a host cell line (e.g., CHO or HEK293) with an engineered or promiscuous G-protein, such as Gαqi5 or Gα15.[14] This chimeric G-protein effectively links M4 receptor activation to the phospholipase C (PLC) pathway, leading to a measurable release of intracellular calcium.[14]

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing human M4 receptor and Gαqi5.[14]

  • Assay Buffer: HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM or equivalent "no-wash" kit.[15]

  • Positive Control: Oxotremorine M.

  • Test Compound: this compound.

  • 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with kinetic reading capability and liquid handling (e.g., FLIPR, FlexStation).[13]

Procedure:

  • Cell Plating: Seed the M4/Gαqi5 cells into 384-well plates at an optimized density (e.g., 10,000-20,000 cells/well) and culture overnight.

  • Dye Loading: The next day, remove the culture medium and add 20 µL/well of the calcium dye solution prepared in Assay Buffer.

  • Incubation: Incubate the plate at 37°C for 1 hour, followed by 20-30 minutes at room temperature to allow for complete de-esterification of the dye.[13]

  • Compound Preparation: Prepare a 5X concentrated serial dilution of the test compound and controls in Assay Buffer.

  • Signal Detection: a. Place the assay plate into the fluorescence plate reader. b. Record a basal fluorescence signal for 10-20 seconds. c. Add 5 µL/well of the 5X compound solution. d. Immediately begin recording the fluorescence signal kinetically for 2-3 minutes to capture the peak calcium response.[13]

Data Analysis:

  • Calculate the response as the peak fluorescence intensity minus the basal fluorescence intensity.

  • Normalize the data to the maximal response of the positive control (e.g., 10 µM Oxotremorine M).

  • Plot the normalized response versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the potency (EC₅₀) and efficacy (Eₘₐₓ).

Protocol 2: [³⁵S]GTPγS Radioligand Binding Assay

Scientific Rationale: This functional assay directly measures the initial step of G-protein activation, making it a gold-standard secondary assay.[16] It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist.[17][18] This assay is less prone to signal amplification than downstream readouts and is excellent for differentiating full, partial, and inverse agonists.[16]

Materials:

  • Cell membranes prepared from cells expressing a high level of the human M4 receptor.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[19]

  • GDP (Guanosine 5'-diphosphate).

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Positive Control: Oxotremorine M.

  • Test Compound: this compound.

  • Non-specific binding control: Unlabeled GTPγS.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine in order:

    • 50 µL Assay Buffer.

    • 25 µL of test compound or control at 4X final concentration.

    • 25 µL of cell membranes (5-20 µg protein/well) diluted in Assay Buffer containing 40 µM GDP (for a final concentration of 10 µM).

  • Pre-incubation: Incubate the plate for 30 minutes at 30°C to facilitate ligand binding.

  • Initiate Reaction: Add 25 µL of [³⁵S]GTPγS diluted in Assay Buffer (final concentration ~0.1-0.5 nM) to all wells to start the reaction.

  • Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination: Stop the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19]

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Subtract non-specific binding (wells with excess unlabeled GTPγS) from all other values.

  • Basal binding is the specific binding in the absence of any agonist.

  • Plot the specific binding (in DPM or CPM) versus the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the Eₘₐₓ relative to the positive control.

Protocol 3: cAMP Inhibition Assay

Scientific Rationale: This assay directly measures the canonical downstream effect of M4 receptor activation—the inhibition of adenylyl cyclase.[20][21] To create a measurable signal window, adenylyl cyclase is first stimulated with forskolin, which elevates intracellular cAMP levels. An M4 agonist will then cause a concentration-dependent decrease in this stimulated cAMP level.[13]

Materials:

  • HEK293 or CHO cells stably expressing the human M4 receptor.

  • Stimulation Buffer: HBSS with 20 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).[13]

  • Positive Control: Oxotremorine M.

  • Test Compound: this compound.

  • 384-well low-volume white assay plates.

Procedure:

  • Cell Plating: Plate cells in 384-well plates and culture overnight.

  • Compound & Forskolin Addition: a. Prepare a solution of the test compound (at 2X final concentration) in Stimulation Buffer. b. Prepare a solution of forskolin (at 2X final concentration, typically 1-10 µM, determined empirically) in Stimulation Buffer. c. Add 5 µL of the compound solution to the wells. d. Immediately add 5 µL of the forskolin solution to the wells.

  • Incubation: Incubate the plate at room temperature or 37°C for 30-60 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit. For HTRF, this typically involves adding two reagents sequentially (e.g., cAMP-d2 and anti-cAMP-cryptate).

  • Final Incubation & Reading: After the final incubation period (e.g., 60 minutes for HTRF), read the plate on a compatible plate reader (e.g., a time-resolved fluorescence reader for HTRF).

Data Analysis:

  • Calculate the HTRF ratio or equivalent signal for each well.

  • Normalize the data: Set the signal from cells treated with forskolin alone as 100% and the signal from a maximally effective concentration of the positive control as 0%.

  • Plot the percent inhibition versus the log concentration of the test compound.

  • Fit the curve using a four-parameter logistic equation to determine the inhibitory potency (IC₅₀, which in this context is the EC₅₀ for the agonist).

Part 4: Data Interpretation and Selectivity Profiling

After conducting the primary and secondary assays, the data should be compiled to build a comprehensive profile of the compound.

Hypothetical Data for a Promising M4 Agonist:

Assay TypeReceptor SubtypeParameterThis compoundOxotremorine M (Control)
Functional Potency
Calcium MobilizationHuman M4 (+Gαqi5)EC₅₀ (nM)8545[12][13]
[³⁵S]GTPγS BindingHuman M4EC₅₀ (nM)12060
Eₘₐₓ (% of Control)98% (Full Agonist)100%
cAMP InhibitionHuman M4EC₅₀ (nM)11050
Binding Affinity
Radioligand BindingHuman M4Kᵢ (nM)9530
Selectivity Profile
Human M1EC₅₀ (nM)>10,000200
Human M2EC₅₀ (nM)2,50080
Human M3EC₅₀ (nM)>10,000150
Human M5EC₅₀ (nM)8,000250
Selectivity Ratios M1/M4Fold Selectivity>117x~4x
M2/M4Fold Selectivity~29x~1.8x

Interpretation:

  • The hypothetical data above would characterize this compound as a potent, full agonist at the human M4 receptor.

  • Crucially, it displays high selectivity over other muscarinic subtypes, particularly M1, M2, and M3. This profile is highly desirable, suggesting a lower likelihood of cognitive side effects (M1) or peripheral side effects mediated by M2 and M3 receptors. Such a compound would be a strong candidate for advancement into more complex downstream signaling studies (e.g., ERK phosphorylation[19]) and subsequent in vivo models of psychosis.[22][23]

References

Application Note: Unambiguous Structural Elucidation of 1-Methyl-1,6-diazaspiro[3.4]octane using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 1-Methyl-1,6-diazaspiro[3.4]octane using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a novel spirocyclic N-heterocycle, establishing its precise atomic connectivity and three-dimensional structure is paramount for its application in medicinal chemistry and drug development. This document outlines detailed protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. It serves as a practical guide for researchers, scientists, and drug development professionals, explaining the causality behind experimental choices and offering insights into the interpretation of the resulting spectral data for unambiguous structural verification.

Introduction: The Structural Challenge and the NMR Solution

This compound is a saturated heterocyclic scaffold featuring a unique spirocyclic junction where a four-membered azetidine ring and a five-membered pyrrolidine ring share a single quaternary carbon atom.[1] The molecular formula is C₇H₁₄N₂.[2] This intricate three-dimensional architecture, while promising for exploring new chemical space in drug discovery, presents a significant characterization challenge. The presence of multiple methylene groups in different ring systems and the quaternary spirocenter necessitates a robust analytical approach to prevent structural misassignment.

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of such complex organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can piece together the molecular puzzle, revealing proton and carbon environments, their connectivity through chemical bonds, and their spatial relationships. This guide details the logical workflow for acquiring and interpreting a complete set of NMR data to fully characterize this compound.

Experimental Design & Rationale

The core of our analytical strategy is a multi-tiered NMR investigation. We begin with fundamental 1D experiments to get a census of proton and carbon environments and progress to more informative 2D experiments to establish connectivity.

Diagram: NMR Experimental Workflow

G H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Identifies proton-proton couplings HSQC ¹H-¹³C HSQC H1_NMR->HSQC Correlates protons to directly attached carbons C13_NMR ¹³C NMR C13_NMR->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC End Structure Elucidation HMBC->End Start Sample Preparation Start->H1_NMR Start->C13_NMR

References

Application Notes and Protocols for ¹H and ¹³C NMR Spectral Analysis of Diazaspiro[3.4]octane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Diazaspiro[3.4]octane Scaffolds in Medicinal Chemistry

The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical space. In recent years, there has been a significant shift in drug discovery towards molecules with higher three-dimensionality, as sp³-rich scaffolds often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, and can lead to more specific interactions with biological targets. Within this paradigm, diazaspiro[3.4]octane analogs have emerged as a particularly promising class of compounds. Their rigid, spirocyclic framework, which incorporates both an azetidine and a pyrrolidine ring, offers a unique conformational constraint that is attractive for the design of novel drugs.[1]

These scaffolds are increasingly being incorporated into molecules targeting a wide range of diseases. For instance, derivatives of 2,6-diazaspiro[3.4]octane have shown potent activity against multiple stages of the human malaria parasite Plasmodium falciparum and have been investigated as core structures in the development of novel antitubercular agents. The versatility of this scaffold allows for the introduction of diverse substituents at the nitrogen atoms, enabling the fine-tuning of pharmacological properties.

Given the critical role of these compounds in modern drug development, their unambiguous structural characterization is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the elucidation of the structure of small molecules.[2] Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, the electronic environment of individual atoms, and the stereochemical relationships between different parts of the molecule. This application note provides a detailed guide to the ¹H and ¹³C NMR spectral features of diazaspiro[3.4]octane analogs and presents a comprehensive protocol for acquiring high-quality NMR data for this important class of molecules.

¹H NMR Spectral Data of Diazaspiro[3.4]octane Analogs

The proton NMR spectra of diazaspiro[3.4]octane derivatives are characterized by signals in the aliphatic region, corresponding to the protons of the azetidine and pyrrolidine rings. The chemical shifts and coupling patterns of these protons are highly sensitive to the nature of the substituents on the nitrogen atoms and the overall conformation of the spirocyclic system.

Key Features of ¹H NMR Spectra:

  • Azetidine Ring Protons: The protons on the four-membered azetidine ring typically appear as complex multiplets due to geminal and vicinal coupling. The chemical shifts are influenced by the electronegativity of the substituents on the adjacent nitrogen atom.

  • Pyrrolidine Ring Protons: The protons on the five-membered pyrrolidine ring also give rise to multiplets in the aliphatic region. The protons adjacent to the nitrogen atom are generally shifted downfield compared to the other ring protons.

  • Spirocyclic Center: The spirocyclic nature of the molecule can lead to diastereotopic protons, resulting in more complex splitting patterns than might be initially expected.

  • N-Substituents: The protons of the N-substituents will have characteristic chemical shifts depending on their chemical nature (e.g., aromatic, aliphatic, Boc-group).

The following table summarizes the ¹H NMR spectral data for a selection of diazaspiro[3.4]octane analogs.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for Selected Diazaspiro[3.4]octane Analogs

CompoundSolventAzetidine Protons (H-1, H-3, H-4)Pyrrolidine Protons (H-5, H-7, H-8)N-Substituent ProtonsReference
1 (N-Boc-6-benzyl-2,6-diazaspiro[3.4]octane)CDCl₃3.91 (dd, J = 41.5, 8.6 Hz, 2H), 3.57–3.41 (m, 3H)3.69 (q, J = 12.8 Hz, 2H)7.39–7.16 (m, 5H, Ar-H), 1.38 (s, 9H, Boc-CH₃)
2 (N-benzyl-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide)Not SpecifiedNot specifiedNot specified7.46–7.14 (m, 5H, Ar-H) and other signals

¹³C NMR Spectral Data of Diazaspiro[3.4]octane Analogs

The ¹³C NMR spectra of diazaspiro[3.4]octane analogs provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

Key Features of ¹³C NMR Spectra:

  • Spiro Carbon: The quaternary spiro carbon atom typically has a characteristic chemical shift that can be identified through DEPT experiments.

  • Azetidine and Pyrrolidine Carbons: The carbon atoms of the two rings resonate in the aliphatic region of the spectrum. The carbons attached to the nitrogen atoms are generally shifted downfield.

  • Carbonyl Carbons: If the N-substituents contain carbonyl groups (e.g., Boc-protecting group), their signals will appear in the downfield region of the spectrum (typically > 150 ppm).

  • N-Substituent Carbons: The carbon atoms of the N-substituents will have chemical shifts consistent with their functional group type.

The following table summarizes the ¹³C NMR spectral data for a selection of diazaspiro[3.4]octane analogs.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for Selected Diazaspiro[3.4]octane Analogs

CompoundSolventAzetidine Carbons (C-1, C-3, C-4)Pyrrolidine Carbons (C-5, C-7, C-8)Spiro Carbon (C-2)N-Substituent CarbonsReference
1 (N-Boc-6-benzyl-2,6-diazaspiro[3.4]octane)DMSO-d₆64.71, 53.40, 45.1659.87, 43.19Not specified156.29 (C=O), 138.23, 128.69, 128.42, 127.27 (Ar-C), 79.68 (C(CH₃)₃), 28.30 (Boc-CH₃)

Experimental Protocols

The acquisition of high-quality NMR data is crucial for the accurate structural elucidation of diazaspiro[3.4]octane analogs. The following protocols provide a step-by-step guide for sample preparation, data acquisition, and data processing.

I. Sample Preparation

Proper sample preparation is the foundation for obtaining high-resolution NMR spectra. The goal is to have a homogeneous solution of the analyte in a suitable deuterated solvent, free from particulate matter and paramagnetic impurities.

Materials:

  • Diazaspiro[3.4]octane analog (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)[3][4]

  • 5 mm NMR tubes

  • Vials

  • Pipettes

  • Glass wool or syringe filters

Protocol:

  • Weighing the Sample: Accurately weigh the required amount of the diazaspiro[3.4]octane analog into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. The choice of solvent can influence the chemical shifts, so it is important to be consistent. For many organic molecules, CDCl₃ is a good starting point due to its non-polar nature.[3] For more polar compounds, DMSO-d₆ or D₂O may be more suitable.[3][4]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Homogenization: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample. Visually inspect the solution to ensure there are no suspended particles.

  • Filtration: To remove any microscopic particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

II. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). These parameters may need to be optimized depending on the specific instrument and the concentration of the sample.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 0-12 ppm.[5]

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer relaxation delay (at least 5 times the longest T1 relaxation time) is necessary to ensure full relaxation of all protons.[6]

  • Number of Scans: 8-16 scans for a reasonably concentrated sample. For dilute samples, more scans will be required to achieve a good signal-to-noise ratio.[6]

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 0-220 ppm.[7]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024-4096 scans, or more, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.

  • Temperature: 298 K (25 °C).

III. Data Processing

After data acquisition, the raw data (Free Induction Decay or FID) needs to be processed to obtain the final NMR spectrum.

Processing Steps:

  • Fourier Transform: The FID is converted from the time domain to the frequency domain through a mathematical process called Fourier Transform.

  • Phasing: The spectrum is phased to ensure that all peaks have the correct absorptive lineshape. This can be done automatically, but manual fine-tuning is often necessary for optimal results.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat across the entire spectral width.

  • Referencing: The chemical shift scale is referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).[2]

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal. For quantitative NMR (qNMR), the integration must be performed carefully, and the results are compared to an internal standard of known concentration.[8][9]

Experimental Workflow Diagram

The following diagram, generated using Graphviz, illustrates the key steps in the NMR analysis of diazaspiro[3.4]octane analogs.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filtrate Filter into NMR Tube dissolve->filtrate setup Instrument Setup (Lock, Tune, Shim) filtrate->setup acquire Acquire FID (¹H and ¹³C) setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base ref_int Reference & Integrate phase_base->ref_int analysis Spectral Analysis (Structure Elucidation) ref_int->analysis

References

Application Note: A Robust HILIC-LC-MS Method for Monitoring Reactions of 1-Methyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable method for the reaction monitoring of 1-Methyl-1,6-diazaspiro[3.4]octane using Liquid Chromatography-Mass Spectrometry (LC-MS). As a polar, basic, nitrogen-containing heterocyclic compound, this analyte presents significant challenges for traditional reversed-phase liquid chromatography (RPLC), often resulting in poor retention and peak shape.[1][2] To overcome these issues, a Hydrophilic Interaction Liquid Chromatography (HILIC) based method was developed. This approach provides excellent retention, sharp peak shapes, and the necessary selectivity to distinguish the target analyte from other components in a typical reaction mixture. The protocol is tailored for researchers, synthetic chemists, and drug development professionals requiring a high-throughput, MS-compatible technique for real-time reaction profiling and optimization.

Introduction: The Analytical Challenge

This compound is a spirocyclic diamine, a class of compounds increasingly utilized as novel scaffolds and building blocks in pharmaceutical discovery.[3] Effective synthesis of derivatives requires precise monitoring of reaction progress to optimize yield and minimize impurities. The physicochemical properties of this molecule—namely its high polarity and basicity due to the two amine functionalities—make it a challenging analyte for conventional LC-MS analysis.

Standard RPLC methods, which use nonpolar stationary phases (e.g., C18), struggle to retain such hydrophilic compounds. The analyte has minimal interaction with the stationary phase and tends to elute in or near the solvent front (void volume), leading to several problems:

  • Co-elution with Salts: The analyte peak is often obscured by non-retarded matrix components like inorganic salts from the reaction quench, causing significant ion suppression in the mass spectrometer.[1]

  • Poor Peak Shape: Secondary interactions between the protonated basic analyte and residual acidic silanols on the silica surface of the stationary phase can lead to severe peak tailing and low efficiency.[4]

  • Lack of Reproducibility: Minor changes in mobile phase composition can lead to drastic shifts in the already minimal retention, making the method unreliable.

While techniques like ion-pairing chromatography can increase retention in RPLC, they often employ non-volatile reagents that are incompatible with mass spectrometry, as they can contaminate the ion source and suppress the analyte signal.[5][6] Therefore, a fundamentally different chromatographic approach is required.

Methodological Strategy: HILIC as the Solution

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for separating highly polar compounds.[7][8][9] HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases like amide or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.

The retention mechanism is primarily based on the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the polar stationary phase.[8] As the percentage of the aqueous component (the "strong" solvent in HILIC) in the mobile phase increases, the analyte is eluted. This "reverse-reversed phase" behavior provides robust retention for compounds that are intractable by RPLC.[9]

For this compound, a HILIC method offers:

  • Strong Retention: Ensures the analyte is well-retained and separated from the solvent front.

  • MS Compatibility: HILIC mobile phases are high in volatile organic content, which promotes efficient desolvation and ionization in the ESI source, often leading to enhanced MS sensitivity.

  • Improved Peak Shape: By using buffered mobile phases (e.g., with ammonium formate), the ionization state of both the analyte and the stationary phase surface can be controlled, minimizing undesirable secondary interactions.

Caption: Conceptual diagram comparing analyte behavior in RPLC vs. HILIC.

Detailed Application Protocol

Analyte Information

The structure and key properties of the target analyte are summarized below. The mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is the primary target for MS detection.

Caption: Structure and key mass spectrometry properties of the analyte.

Instrumentation and Materials
ComponentSpecification
LC System U(H)PLC system capable of binary gradient delivery (e.g., Agilent 1290, Waters Acquity)
Mass Spectrometer Single Quadrupole or Triple Quadrupole MS with an ESI source (e.g., Agilent 6120, Waters SQ Detector 2)
LC Column HILIC Column with an amide bonded phase, e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid)
Mobile Phase B Acetonitrile
Chemicals Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Ammonium Formate, Formic Acid
Software Instrument control and data acquisition software (e.g., MassHunter, MassLynx)
Experimental Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A: To prepare 1 L, dissolve 0.63 g of ammonium formate in ~950 mL of LC-MS grade water. Adjust the pH to 3.5 using formic acid. Add water to a final volume of 1 L. Filter through a 0.22 µm membrane.

  • Mobile Phase B: Use LC-MS grade acetonitrile directly.

Step 2: Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Working Standard: Create a 1 µg/mL working standard by diluting the stock solution in 95:5 acetonitrile:water. This composition is crucial to ensure compatibility with the initial HILIC mobile phase conditions and prevent peak distortion.

  • Reaction Sample: Quench a small aliquot (e.g., 5 µL) of the reaction mixture and dilute it 1000-fold (or as appropriate) in 95:5 acetonitrile:water. The high organic content helps precipitate salts and proteins if present. Centrifuge the diluted sample at >10,000 g for 5 minutes and transfer the supernatant to an autosampler vial.

Step 3: LC-MS System Setup and Analysis

The workflow for a typical reaction monitoring experiment is outlined below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample 1. Take Aliquot from Reaction dilute 2. Dilute in 95% Acetonitrile sample->dilute centrifuge 3. Centrifuge to Remove Solids dilute->centrifuge inject 4. Inject Supernatant onto HILIC Column centrifuge->inject separate 5. Gradient Elution inject->separate detect 6. ESI-MS Detection (SIM Mode) separate->detect integrate 7. Integrate Peak Area (Analyte, Reactant, Product) detect->integrate plot 8. Plot Area vs. Time integrate->plot

References

Amide coupling protocols with diazaspiro[3.4]octane amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Amide Coupling Protocols with Diazaspiro[3.4]octane Amines

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful amide coupling of diazaspiro[3.4]octane amines, a class of scaffolds increasingly vital in modern medicinal chemistry. Recognizing the unique challenges posed by these sterically demanding, sp³-rich structures, this document moves beyond standard procedures to explain the mechanistic rationale behind selecting optimal reagents and conditions. We present field-proven, step-by-step protocols for high-efficiency coupling using both uronium salt (HATU) and carbodiimide (EDC/HOBt) methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of novel chemical entities incorporating these privileged scaffolds.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

The landscape of medicinal chemistry is continually evolving, with a pronounced shift away from flat, aromatic structures towards more three-dimensional, sp³-rich molecular architectures. This "escape from flatland" is driven by the need to access novel chemical space and improve physicochemical properties, such as solubility and metabolic stability, which are critical for clinical success.[1]

Within this paradigm, spirocyclic scaffolds have emerged as privileged pharmacophores.[2] Their inherent rigidity and well-defined three-dimensional exit vectors allow for precise spatial orientation of substituents, enhancing binding affinity and target selectivity.[1][3] Specifically, diazaspiro[3.4]octanes have been identified as valuable building blocks and bioisosteres for common motifs like piperazine, appearing in novel chemical series with significant biological activities, including antimalarial agents.[4][5]

However, the synthetic utility of these amines is often hampered by challenges in one of the most fundamental reactions in drug discovery: amide bond formation.[6] The secondary amine within the diazaspiro[3.4]octane core is often sterically hindered, making it a less reactive nucleophile and rendering many standard coupling protocols inefficient.[7][8] This guide provides a detailed framework for overcoming these synthetic hurdles.

The Challenge: Steric Hindrance in Diazaspiro[3.4]octane Amines

The primary difficulty in acylating diazaspiro[3.4]octane amines stems from steric hindrance. The spirocyclic nature of the scaffold places the nitrogen atom in a congested environment, which can significantly slow the rate of nucleophilic attack on an activated carboxylic acid intermediate.[6][8] This sluggish reactivity can lead to several undesirable outcomes:

  • Low Conversion and Yield: The reaction may stall, resulting in significant recovery of starting materials.

  • Side Reactions: Slower desired reactions can allow competing pathways to dominate, such as the decomposition of the activated acid or side reactions involving the coupling reagents.

  • Epimerization: For chiral carboxylic acids, harsh conditions or extended reaction times required to force the coupling can lead to racemization of the α-carbon.[9]

Therefore, a successful protocol must employ a coupling strategy that generates a highly activated carboxylic acid intermediate to accelerate the reaction rate, overcoming the steric barrier without requiring conditions that compromise the integrity of the substrates.

The Core Mechanism: Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine is generally infeasible due to the formation of a non-reactive ammonium carboxylate salt.[10] Amide coupling protocols universally rely on a "coupling reagent" to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic acylating agent that the amine can readily attack. This process occurs in two main stages: activation and nucleophilic substitution.

Amide_Coupling_Mechanism cluster_activation Activation Stage cluster_coupling Coupling Stage RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (e.g., OAt-ester, O-acylisourea) RCOOH->ActiveEster Activation CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveEster Activation Base Base (e.g., DIPEA) Base->ActiveEster Activation Amide Amide Product ActiveEster->Amide Nucleophilic Attack Byproducts Byproducts ActiveEster->Byproducts Byproducts generated (e.g., Tetramethylurea, DCU) Amine Diazaspiro Amine (R'-NH-R'') Amine->Amide Nucleophilic Attack

Diagram 1: Generalized workflow for amide bond formation.

The choice of coupling reagent dictates the nature of the activated intermediate and is the most critical parameter for successfully acylating sterically hindered amines like diazaspiro[3.4]octanes.

Selecting the Optimal Coupling Strategy

A vast array of coupling reagents is available, broadly categorized into uronium/aminium salts, phosphonium salts, and carbodiimides.[11][12] For challenging substrates, uronium/aminium and phosphonium salts are generally superior due to the higher reactivity of the active esters they form.[13][14]

Reagent Class Examples Mechanism & Advantages Considerations for Hindered Amines
Uronium/Aminium Salts HATU , HBTU, HCTU, COMUForm highly reactive OAt or OBt active esters. Reactions are fast and generally low in racemization.[9][11] HATU is particularly effective due to neighboring group participation from the pyridine nitrogen, which accelerates the coupling.[15]Highly Recommended. HATU is often the reagent of choice for difficult couplings, including those with sterically hindered amino acids, due to its high reactivity and rapid kinetics.[9][13]
Phosphonium Salts PyBOP , PyAOPSimilar to uronium salts, form reactive OBt or OAt esters. PyBOP is a strong coupling reagent with high chemoselectivity.[11] PyAOP is highly effective for coupling N-methyl amino acids.[9]Excellent Choice. These reagents are very effective for difficult couplings. Solutions of phosphonium reagents in DMF have moderate stability compared to uronium salts.[13]
Carbodiimides EDC , DCC, DICForm an O-acylisourea intermediate.[10] This can be reacted directly with the amine or, more commonly, intercepted by an additive like HOBt or HOAt to form a more stable, yet still reactive, active ester, which helps suppress racemization.[9][16]Viable with Additives. Can be effective, but often requires higher temperatures or longer reaction times. The EDC/HOBt or EDC/HOAt combination is a cost-effective and common choice, but may be less efficient than HATU for the most challenging substrates.[16][17]
Table 1: Comparison of Common Amide Coupling Reagent Classes.

Based on this analysis, HATU represents the premier choice for coupling with diazaspiro[3.4]octane amines due to its superior reactivity. EDC/HOBt serves as a practical and cost-effective alternative that can be successful with optimization.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for its high success rate with sterically hindered amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates the carboxylic acid to form a highly reactive OAt-active ester.[15]

HATU_Protocol_Workflow Start Dissolve Carboxylic Acid (1.0 eq) in DMF AddBase Add DIPEA (2.0 - 3.0 eq) Stir at RT Start->AddBase AddHATU Add HATU (1.1 - 1.2 eq) Stir for 5-15 min (Activation) AddBase->AddHATU AddAmine Add Diazaspiro[3.4]octane Amine (1.0 - 1.1 eq) AddHATU->AddAmine React Stir at RT for 2-16 h Monitor by LC-MS AddAmine->React Workup Aqueous Workup (e.g., H₂O, sat. NaHCO₃) React->Workup Extract Extract with Organic Solvent (e.g., EtOAc, DCM) Workup->Extract Purify Purify by Column Chromatography Extract->Purify End Isolate Pure Amide Product Purify->End

Diagram 2: Step-by-step workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). A typical concentration is 0.1-0.5 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq). Stir the solution at room temperature for 5 minutes.

    • Causality: The base deprotonates the carboxylic acid to form the carboxylate anion, which is the active nucleophile in the activation step.[18] It also neutralizes the acidic byproducts formed during the reaction.

  • Activation: Add HATU (1.1-1.2 eq) portion-wise to the solution. Stir the mixture at room temperature for 5-15 minutes.

    • Causality: The carboxylate attacks HATU to form the reactive OAt-ester intermediate, releasing tetramethylurea as a byproduct.[15] A short pre-activation period ensures the activated species is formed before the amine is introduced.

  • Amine Addition: Add a solution of the diazaspiro[3.4]octane amine (1.0-1.1 eq) in a small amount of the reaction solvent to the flask.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-16 hours).

  • Workup: Upon completion, dilute the reaction mixture with water or saturated aqueous NaHCO₃ and extract the product with an organic solvent (e.g., Ethyl Acetate, DCM).

    • Causality: The aqueous wash removes the water-soluble byproducts, such as tetramethylurea, excess base, and salts.[18]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). It is a widely used, robust method suitable for many applications.[16]

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add the carboxylic acid (1.0 eq), the diazaspiro[3.4]octane amine (1.0-1.1 eq), and HOBt (1.1-1.2 eq).

    • Causality: HOBt acts as an additive that intercepts the initial, unstable O-acylisourea intermediate formed from EDC and the acid. This forms a more stable HOBt-ester, which is less prone to racemization and side reactions.[9][16]

  • Dissolution: Dissolve the mixture in an appropriate solvent (DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (1.1-1.3 eq) portion-wise. If the amine starting material is a hydrochloride salt, a tertiary amine base like DIPEA or Triethylamine (Et₃N, 1.1-1.5 eq) should also be added.[19]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction with water and extract with an organic solvent. The byproduct, ethyl-dimethylaminopropyl urea, is water-soluble and can be removed with aqueous washes.[20]

  • Purification: Wash the combined organic layers with saturated aq. NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

  • Problem: Low or no product formation.

    • Solution: Switch to a more powerful coupling reagent like HATU if using EDC/HOBt.[13][14] Ensure all reagents are anhydrous, especially the solvent. Increase the reaction temperature moderately (e.g., to 40-50 °C), but monitor carefully for decomposition or epimerization.

  • Problem: Multiple byproducts observed by LC-MS.

    • Solution: The activated ester may be unstable. Try adding the amine immediately after the coupling reagent without a pre-activation step. Alternatively, forming the acid chloride with a reagent like oxalyl chloride or SOCl₂ and then reacting it with the amine under Schotten-Baumann conditions can be an effective, albeit harsher, alternative.[10][21]

  • Problem: Difficulty removing byproducts (e.g., tetramethylurea from HATU).

    • Solution: Perform multiple aqueous washes during workup. Sometimes, a dilute acid wash (e.g., 1M HCl) can help remove basic impurities, provided the product is stable. Purification via reverse-phase chromatography can also be effective.

Conclusion

The successful acylation of sterically demanding diazaspiro[3.4]octane amines is a critical step in leveraging their potential in drug discovery. While their structure presents a synthetic challenge, employing highly efficient uronium salt coupling reagents like HATU provides a robust and reliable path to the desired amide products. Understanding the mechanistic principles behind carboxylic acid activation allows for rational selection of reagents and conditions. The detailed protocols provided herein serve as a validated starting point for researchers, enabling the confident and efficient synthesis of novel molecules built around this important spirocyclic scaffold.

References

Application Notes & Protocols: Stereoselective Synthesis of Chiral Diazaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Diazaspiro[3.4]octanes in Drug Discovery

The quest for novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional flat, two-dimensional molecular scaffolds. Spirocyclic systems, characterized by a single atom shared between two rings, offer a unique three-dimensional architecture that is increasingly recognized for its potential to improve pharmacological properties.[1][2] Among these, chiral diazaspiro[3.4]octane derivatives have emerged as a privileged scaffold in modern drug discovery. Their rigid, defined three-dimensional structure can lead to improved binding affinity and selectivity for biological targets, making them valuable components in the development of new therapeutics.[1][3] Notably, compounds incorporating the spiro[3.4]octane framework have demonstrated significant potential, including remarkable anticancer activity.[3] This application note provides a detailed guide to the stereoselective synthesis of these valuable chiral building blocks, focusing on robust catalytic strategies and providing detailed experimental protocols for their implementation in a research setting.

Strategic Approaches to Stereoselective Synthesis

The construction of the chiral diazaspiro[3.4]octane core with high stereocontrol is a significant synthetic challenge. The key is the precise formation of the spirocyclic quaternary carbon center. Several powerful strategies have been developed to address this, primarily revolving around asymmetric catalysis and strain-driven methodologies.

Catalytic Asymmetric [3+2] Cycloaddition

One of the most effective methods for constructing the diazaspiro[3.4]octane skeleton is through a formal [3+2] cycloaddition reaction. This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered ring of the spirocycle. The stereoselectivity is typically controlled by a chiral catalyst, which orchestrates the approach of the reactants.

A notable example is the reaction of azomethine ylides with electron-deficient alkenes.[4] In this strategy, an in-situ generated azomethine ylide (the three-atom component) reacts with a cyclic alkene precursor. The choice of a chiral ligand, often in conjunction with a metal catalyst, is critical for inducing enantioselectivity.

Conceptual Workflow: Asymmetric [3+2] Cycloaddition

G cluster_reactants Starting Materials cluster_catalysis Catalytic System A Amino Ester Derivative F Formation of Azomethine Ylide A->F B Cyclic Alkene Precursor G Stereoselective [3+2] Cycloaddition B->G C Metal Precursor (e.g., Ag(I) or Cu(I)) E In-situ Generation of Chiral Metal Complex C->E D Chiral Ligand (e.g., Chiral Phosphine) D->E E->F F->G H Chiral Diazaspiro[3.4]octane Product G->H G Reactant1 Bicyclo[1.1.0]butane (BCB) Product 6,7-Diazaspiro[3.4]octane Reactant1->Product + Reactant2 Azomethine Imine Reactant2->Product Catalyst Sc(OTf)₃ Catalyst->Product Lewis Acid Catalyst

References

Application Notes & Protocols: 1-Methyl-1,6-diazaspiro[3.4]octane for Anti-malarial Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Spin on Anti-malarial Discovery

The relentless evolution of drug resistance in Plasmodium falciparum necessitates a paradigm shift in anti-malarial drug discovery. For decades, medicinal chemistry has been dominated by flat, aromatic molecules. The "Escape from Flatland" initiative encourages the exploration of three-dimensional (3D) molecular architectures to access novel biological targets and improve pharmacological properties.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement, offering a rigid, 3D framework that can enhance potency, selectivity, and pharmacokinetic profiles.[2][3]

This document provides a comprehensive guide to leveraging a promising new chemical series, the diazaspiro[3.4]octanes, for anti-malarial drug development. Specifically, we focus on the core scaffold of 1-Methyl-1,6-diazaspiro[3.4]octane as a foundational building block. A novel diazaspiro[3.4]octane series, identified through a whole-cell high-throughput screen, has demonstrated potent, low nanomolar activity against multiple life-cycle stages of P. falciparum, including asexual blood stages and gametocytes, which are responsible for transmission.[4][5][6] This multi-stage activity, combined with a novel sp³-rich scaffold, presents an attractive starting point for a hit-to-lead optimization program.

These application notes are designed for researchers, medicinal chemists, and drug development professionals, providing both the strategic rationale and detailed protocols for advancing this promising compound class from initial hit to a preclinical candidate.

Section 1: The this compound Scaffold

The core of our investigation is the this compound structure. Its inherent three-dimensionality is a key advantage, allowing for the precise spatial projection of substituents to optimize interactions with parasite targets.[1] The incorporation of such spirocyclic motifs has been shown to improve critical drug-like properties, including aqueous solubility and metabolic stability, while reducing lipophilicity compared to more traditional, "flat" heterocyclic rings.[7]

Caption: Structure of this compound.

Section 2: Preclinical Evaluation Workflow

A robust and logical progression of assays is critical to validate a new anti-malarial scaffold. The workflow must assess potency, selectivity, stage-specificity, mechanism of action, and in vivo efficacy in a stepwise manner. This ensures that resources are focused on compounds with the highest probability of success.

Antimalarial_Drug_Discovery_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism & Resistance cluster_2 In Vivo & PK/PD A Primary Screen: Asexual Stage Potency (IC₅₀ vs P. falciparum) C Calculate Selectivity Index (SI) A->C IC₅₀ B Cytotoxicity Screen (CC₅₀ vs HepG2) B->C CC₅₀ D Transmission-Blocking Assay (Gametocyte & SMFA) C->D SI > 100 E Resistance Selection (In Vitro Evolution) D->E G ADME/PK Profiling (e.g., Microsomal Stability) D->G F Whole Genome Sequencing & Analysis E->F Identify Mutations H In Vivo Efficacy (P. berghei Mouse Model) G->H Good PK Profile I Lead Optimization H->I Efficacy Confirmed

Caption: High-level workflow for preclinical anti-malarial evaluation.

Section 3: Core In Vitro Protocols

The initial phase of evaluation relies on robust, reproducible in vitro assays to determine the compound's intrinsic anti-parasitic activity and its safety window.

Protocol 3.1: Asexual Blood Stage Proliferation Assay

Rationale: The asexual blood stage is responsible for the clinical symptoms of malaria. This assay is the primary screen to determine the half-maximal inhibitory concentration (IC₅₀) of a compound. We recommend using a SYBR Green I-based fluorescence assay due to its high throughput, sensitivity, and elimination of radioactive material. Testing should be performed on both a chloroquine-sensitive strain (e.g., 3D7) and a multi-drug resistant strain (e.g., Dd2) to identify potential cross-resistance.[8]

Methodology:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (3D7 and Dd2 strains) in RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine, using O+ human erythrocytes at 4% hematocrit.[9]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to create a 10-point dose-response curve (e.g., 1 µM to 0.5 nM).

  • Assay Plate Setup: In a 96-well black plate, add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to wells containing 100 µL of the diluted compounds. Include negative controls (DMSO vehicle) and positive controls (e.g., Artemisinin).

  • Incubation: Incubate plates for 72 hours at 37°C in a modular incubator chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well. Mix and incubate in the dark at room temperature for 1 hour.

  • Data Acquisition: Read fluorescence on a microplate reader (excitation: 485 nm, emission: 535 nm).

  • Analysis: Subtract background fluorescence from uninfected red blood cells. Normalize data to the DMSO control (100% growth) and calculate IC₅₀ values using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 3.2: In Vitro Cytotoxicity Assay

Rationale: To ensure the compound is selectively targeting the parasite, its toxicity against a human cell line must be determined. The human hepatocellular carcinoma cell line (HepG2) is a standard model. The ratio of the cytotoxic concentration (CC₅₀) to the anti-malarial IC₅₀ gives the Selectivity Index (SI), a critical parameter for prioritizing compounds.[10]

Methodology:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Plate Setup: Seed 10,000 HepG2 cells per well in a 96-well clear plate and allow them to adhere overnight.

  • Compound Addition: Replace the medium with fresh medium containing the test compounds at the same concentrations used in the anti-malarial assay.

  • Incubation: Incubate for 48-72 hours at 37°C with 5% CO₂.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTS reagent) and measure luminescence or absorbance according to the manufacturer's protocol.

  • Analysis: Calculate the CC₅₀ value using non-linear regression. The Selectivity Index is calculated as SI = CC₅₀ (HepG2) / IC₅₀ (P. falciparum).

Compound IDIC₅₀ (3D7, nM)IC₅₀ (Dd2, nM)CC₅₀ (HepG2, nM)Selectivity Index (SI)
Lead-DSO-01 4560>20,000>333
Artemisinin 54.515,000>3000
Chloroquine 10350>50,000>5000 (3D7)
Caption: Table of representative data for a hypothetical lead diazaspiro[3.4]octane (DSO) compound.
Protocol 3.3: Transmission-Blocking Activity

Rationale: Compounds that can block the transmission of malaria from human to mosquito are essential for eradication efforts.[11] The diazaspiro[3.4]octane series has shown promise in sterilizing mature gametocytes.[5][6] The gold standard for evaluating this is the Standard Membrane Feeding Assay (SMFA).

Methodology:

  • Gametocyte Culture: Generate mature Stage V gametocytes of P. falciparum over a 14-17 day period.

  • Compound Treatment: Treat mature gametocytes with the test compound for 48 hours.

  • Membrane Feeding: Mix the treated gametocyte culture with fresh human erythrocytes and serum. Feed this mixture to Anopheles stephensi mosquitoes through a membrane feeding apparatus.

  • Oocyst Counting: After 7-9 days, dissect the mosquito midguts, stain with mercurochrome, and count the number of oocysts under a microscope.

  • Analysis: Compare the number of oocysts in mosquitoes fed with treated gametocytes to those fed with vehicle-treated controls to determine the percentage of transmission reduction.

Section 4: Mechanism of Action Insights

Rationale: Understanding how a drug works is crucial for predicting resistance and for rational lead optimization. For the parent diazaspiro[3.4]octane series, in vitro resistance selection followed by whole-genome sequencing implicated the P. falciparum cyclic amine resistance locus (PfCARL) in the mode of resistance.[5][12] This locus has been linked to mutants that confer resistance to other spirocyclic compounds, like the spiroindolones, which are known to target PfATP4, a parasite plasma membrane Na⁺/K⁺-ATPase.[13][14] Disruption of this ion pump leads to a fatal ionic imbalance in the parasite.

Mechanism_of_Action cluster_0 P. falciparum Parasite cluster_1 Ionic Homeostasis DSO Diazaspiro[3.4]octane (e.g., Lead-DSO-01) PfATP4 PfATP4 Ion Pump (Na⁺ Efflux) DSO->PfATP4 Inhibition Na_in Intracellular Na⁺ PfATP4->Na_in Blocks Na⁺ Export H2O_in Water Influx Na_in->H2O_in Osmotic Imbalance Swell Cellular Swelling H2O_in->Swell Lysis Parasite Lysis Swell->Lysis

Caption: Proposed mechanism of action for diazaspiro[3.4]octanes via PfATP4 inhibition.

Section 5: In Vivo Efficacy Protocol

Rationale: An in vivo model is essential to assess a compound's efficacy within a complex biological system, providing an integrated measure of its absorption, distribution, metabolism, excretion (ADME), and anti-parasitic activity.[15] The murine malaria model using Plasmodium berghei is a well-established and cost-effective primary screen for in vivo efficacy.[16]

Protocol 5.1: 4-Day Suppressive Test (Peter's Test)

Methodology:

  • Animal Model: Use ICR or Swiss Albino mice.[16]

  • Infection: Inoculate mice intravenously or intraperitoneally with 1x10⁷ P. berghei ANKA-infected red blood cells on Day 0.

  • Compound Administration: Randomize mice into groups (n=5). Administer the test compound orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days (Day 0 to Day 3), starting 2-4 hours post-infection. Include a vehicle control group and a positive control group (e.g., chloroquine). A typical dose-ranging study might test 100, 30, and 10 mg/kg.[9]

  • Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail vein of each mouse.

  • Analysis: Stain smears with Giemsa, and determine the percentage of parasitized red blood cells by light microscopy. Calculate the percent suppression of parasitemia relative to the vehicle control group.

  • Endpoint: The effective dose that suppresses parasitemia by 50% (ED₅₀) or 90% (ED₉₀) can be determined from the dose-response data.

Compound IDRouteDose (mg/kg/day)% Parasitemia Suppression (Day 4)
Vehicle Control p.o.00%
Lead-DSO-01 p.o.3098.5%
Lead-DSO-01 p.o.1075.2%
Chloroquine p.o.2099.8%
Caption: Table of representative in vivo efficacy data from a 4-day suppressive test.

Section 6: Physicochemical and ADME Profiling

Rationale: A potent compound is of little use if it cannot reach its target in the body. Early assessment of ADME properties is critical. Spirocyclic scaffolds often improve these properties.[2][7] Key parameters include solubility, permeability, and metabolic stability.[17][18]

Key Assays:

  • Kinetic Solubility: Determines the solubility of the compound in a buffered aqueous solution (e.g., pH 7.4), which is critical for absorption.

  • Metabolic Stability: Assessed by incubating the compound with human liver microsomes.[19] The rate of disappearance over time indicates how quickly the compound is likely to be cleared in vivo.

  • Permeability (Caco-2): Uses a monolayer of human intestinal cells to predict a drug's absorption across the gut wall.[17][18]

  • Plasma Protein Binding: Measured by methods like rapid equilibrium dialysis to determine the fraction of the compound that is unbound and therefore free to engage its target.[18]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of next-generation anti-malarial drugs. Its demonstrated multi-stage activity, novel sp³-rich architecture, and favorable resistance profile position it as a priority candidate for further medicinal chemistry optimization. The protocols outlined in this document provide a validated framework for advancing this chemical series through the preclinical pipeline. Future efforts should focus on structure-activity relationship (SAR) studies to enhance potency and fine-tune pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate that can contribute to the global effort to eradicate malaria.

References

Application Notes & Protocols: Enhancing Cancer Immunotherapy by Incorporating Spiro[3.4]octane Scaffolds into HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting HPK1, a Critical Node in Anti-Tumor Immunity

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a compelling target in immuno-oncology.[1][2] Predominantly expressed in hematopoietic cells, HPK1 functions as a crucial negative regulator of T-cell receptor (TCR) signaling.[2][3] Upon TCR engagement, HPK1 is activated and attenuates T-cell activation and proliferation, effectively acting as an intracellular immune checkpoint.[1][4] In the context of cancer, tumors can exploit this pathway to evade immune surveillance.[1] By inhibiting HPK1, we can disrupt this negative feedback loop, leading to sustained T-cell activation and a more robust anti-tumor immune response.[1][4] Pharmacological inhibition of HPK1 has been shown to enhance T-cell proliferation, increase the secretion of pro-inflammatory cytokines like IL-2 and IFN-γ, and even render T-cells resistant to immunosuppressive factors in the tumor microenvironment such as prostaglandin E2 (PGE2).[5][6][7]

The Rationale for Spiro[3.4]octane Scaffolds in HPK1 Inhibitor Design

The design of potent and selective kinase inhibitors is a significant challenge in drug discovery. A key aspect of modern medicinal chemistry is the exploration of three-dimensional (3D) chemical space to improve drug-like properties.[8][9] Spirocyclic scaffolds, particularly the spiro[3.4]octane moiety, offer a distinct advantage in this regard.[10] These rigid, 3D structures allow for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for the target kinase.[9][11]

The incorporation of spiro[3.4]octane scaffolds into HPK1 inhibitors is driven by several key benefits:

  • Improved Physicochemical Properties: The introduction of a higher fraction of sp3-hybridized carbons (Fsp3) through spirocycles can lead to improved solubility, metabolic stability, and oral bioavailability compared to flat, aromatic systems.[8][11]

  • Enhanced Potency and Selectivity: The rigid nature of the spiro[3.4]octane core can lock the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to the ATP pocket of HPK1. This can translate to higher potency and improved selectivity against other closely related kinases.[11][12]

  • Novel Chemical Space: The use of spirocyclic scaffolds provides access to novel chemical matter, offering opportunities for new intellectual property.[13]

Signaling Pathway and Experimental Workflow

To effectively design and evaluate HPK1 inhibitors, a thorough understanding of the underlying signaling pathway and a systematic experimental workflow are essential.

HPK1 Signaling Pathway in T-Cells

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 is recruited to the signaling complex and, once activated, phosphorylates downstream targets, including SLP-76.[3][14] This phosphorylation leads to the attenuation of the signaling cascade, dampening T-cell activation. Inhibition of HPK1 blocks this negative feedback, allowing for a more sustained and robust T-cell response.

HPK1_Signaling_Pathway cluster_TCell T-Cell TCR TCR HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates (Negative Regulation) Downstream Downstream Signaling SLP76->Downstream Activation T-Cell Activation (IL-2, IFN-γ) Downstream->Activation Inhibitor Spiro[3.4]octane HPK1 Inhibitor Inhibitor->HPK1 Inhibits

Caption: HPK1 signaling pathway in T-cell activation and point of intervention for inhibitors.

General Workflow for HPK1 Inhibitor Development

The development and evaluation of novel spiro[3.4]octane-based HPK1 inhibitors follow a structured workflow, from initial design and synthesis to comprehensive in vitro and cell-based characterization.

Inhibitor_Development_Workflow cluster_B Biochemical Evaluation cluster_C Cellular Evaluation A Design & Synthesis of Spiro[3.4]octane Inhibitors B In Vitro Biochemical Assays A->B C Cell-Based Functional Assays B->C D Lead Optimization C->D Structure-Activity Relationship (SAR) D->A B1 HPK1 Kinase Assay (IC50) B2 Kinase Selectivity Panel C1 T-Cell Activation Assays (IL-2, IFN-γ) C2 Cytotoxicity Assays C3 Treg Suppression Assay

Caption: A general workflow for the development of HPK1 inhibitors.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and evaluation of spiro[3.4]octane-containing HPK1 inhibitors.

Protocol 1: Synthesis of a Representative Spiro[3.4]octane-based HPK1 Inhibitor

This protocol outlines a plausible synthetic route for a novel HPK1 inhibitor incorporating a spiro[3.4]octane scaffold. The synthesis is based on established chemical transformations.[15][16][17]

Step 1: Synthesis of the Spiro[3.4]octane Amine Intermediate

  • Reaction Setup: To a solution of a suitable spiro[3.4]octanone precursor (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add ammonium acetate (10.0 eq) and sodium cyanoborohydride (1.5 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of 2M HCl. Concentrate the mixture under reduced pressure. Partition the residue between dichloromethane and saturated sodium bicarbonate solution. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired spiro[3.4]octane amine.

Step 2: Coupling of the Spiro[3.4]octane Amine with a Heterocyclic Core

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the heterocyclic core (e.g., a substituted pyrimidine or pyridine, 1.0 eq) in a suitable solvent such as DMF (0.1 M).

  • Reaction Execution: Add the spiro[3.4]octane amine (1.2 eq), a coupling agent such as HATU (1.5 eq), and a non-nucleophilic base like DIPEA (3.0 eq). Stir the reaction at room temperature for 12-16 hours.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the final spiro[3.4]octane-containing HPK1 inhibitor.

Protocol 2: In Vitro HPK1 Kinase Inhibition Assay

This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to determine the in vitro potency (IC50) of the synthesized compounds against HPK1.[18]

Materials:

  • Recombinant human HPK1 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Initiation: In a 384-well plate, add the HPK1 enzyme, the biotinylated peptide substrate, and the test compound. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL.

  • Incubation: Incubate the reaction plate at room temperature for 60-120 minutes.

  • Detection: Stop the reaction by adding a detection mixture containing the europium-labeled antibody and APC-labeled streptavidin in a suitable buffer.

  • Signal Measurement: Incubate the plate for 60 minutes at room temperature to allow for the development of the FRET signal. Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Parameter Typical Concentration/Condition
HPK1 Enzyme1-5 nM
Peptide Substrate100-500 nM
ATPKm (apparent)
Incubation Time60-120 minutes
TemperatureRoom Temperature
Protocol 3: Cell-Based T-Cell Activation Assay

This protocol measures the effect of HPK1 inhibitors on T-cell activation by quantifying the secretion of IL-2 and IFN-γ from stimulated human peripheral blood mononuclear cells (PBMCs).[19][20][21]

Materials:

  • Human PBMCs isolated from healthy donors

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Anti-CD3/anti-CD28 antibodies or beads for T-cell stimulation

  • Test compounds dissolved in DMSO

  • ELISA kits for human IL-2 and IFN-γ

Procedure:

  • Cell Plating: Plate human PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well in complete RPMI medium.

  • Compound Treatment: Add the test compounds at various concentrations to the wells. Include a DMSO vehicle control.

  • T-Cell Stimulation: Stimulate the T-cells by adding anti-CD3/anti-CD28 antibodies or beads.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cytokine Measurement: After incubation, centrifuge the plate and collect the supernatant. Quantify the concentration of IL-2 and IFN-γ in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentrations against the compound concentrations to determine the EC50 values.

Parameter Typical Condition
Cell TypeHuman PBMCs
Seeding Density1-2 x 10^5 cells/well
StimulationAnti-CD3/anti-CD28
Incubation Time48-72 hours
ReadoutIL-2 and IFN-γ ELISA

Conclusion and Future Perspectives

The inhibition of HPK1 represents a promising strategy in cancer immunotherapy.[1][5] The incorporation of spiro[3.4]octane scaffolds offers a rational approach to developing novel HPK1 inhibitors with improved potency, selectivity, and drug-like properties.[8][10] The protocols outlined in this application note provide a framework for the synthesis and comprehensive evaluation of such compounds. Future work should focus on optimizing the structure-activity relationship of these spirocyclic inhibitors, evaluating their in vivo efficacy in syngeneic tumor models, and exploring their potential in combination with other immunotherapeutic agents such as checkpoint inhibitors.[6]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Methyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-1,6-diazaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic scaffold. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can optimize your reaction conditions and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 1,6-diazaspiro[3.4]octane core?

A1: The synthesis of the 1,6-diazaspiro[3.4]octane core, and its derivatives like this compound, typically involves multi-step sequences that construct the azetidine and pyrrolidine rings around a central quaternary carbon. Common strategies often begin with readily available starting materials and may involve key transformations such as 1,3-dipolar cycloadditions or reductive amination pathways.[1][2] One conceptual approach involves the formation of one ring followed by the annulation of the second. For orthogonally protected analogs, which allow for selective functionalization, multi-step syntheses are common.[1]

Q2: What are the most significant challenges to anticipate when synthesizing this compound?

A2: Researchers should be prepared for several key challenges:

  • Ring Strain: The spirocyclic system, particularly the azetidine ring, possesses inherent ring strain which can influence reaction kinetics and the stability of intermediates.

  • Control of N-Substitution: Achieving selective methylation at the N1 position without competing methylation at N6 requires careful selection of protecting groups and reaction conditions.

  • Purification: As a diamine, the final product is polar and can be challenging to purify. It may require specialized chromatographic techniques or salt formation and recrystallization.[1]

  • Scale-up Difficulties: Reactions involving highly reactive or exothermic reagents, which may be used in related syntheses, require careful management of temperature and addition rates, especially at a larger scale.[1]

Q3: What safety precautions are paramount during the synthesis?

A3: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be conducted in a well-ventilated fume hood. It is crucial to consult the Safety Data Sheets (SDS) for all chemicals used. Reagents like strong acids, bases, and reducing agents must be handled with appropriate care to avoid hazardous situations.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Low or no yield of the desired this compound can be a significant hurdle. The following troubleshooting workflow can help identify and resolve the underlying cause.

low_yield_troubleshooting start Low or No Product Yield check_sm Verify Starting Material Purity and Integrity start->check_sm check_reagents Confirm Reagent Activity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions optimize_reagents Adjust Reagent Stoichiometry or Use Fresher Reagents check_reagents->optimize_reagents incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction TLC/LC-MS shows starting material degradation Product or Intermediate Degradation? check_conditions->degradation TLC/LC-MS shows multiple spots/low mass balance side_reaction Competing Side Reactions? check_conditions->side_reaction TLC/LC-MS shows a major byproduct optimize_temp_time Optimize Temperature and Reaction Time incomplete_reaction->optimize_temp_time modify_workup Modify Work-up or Purification to Minimize Degradation degradation->modify_workup change_route Consider an Alternative Synthetic Route side_reaction->change_route

Caption: Troubleshooting workflow for low product yield.

  • Possible Cause 1.1: Incomplete Reaction

    • Diagnosis: Monitoring the reaction by TLC or LC-MS shows a significant amount of unreacted starting material.

    • Solution:

      • Increase Reaction Time: Continue the reaction and monitor its progress at regular intervals.

      • Elevate Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C). Be cautious, as higher temperatures can sometimes lead to side product formation.[3]

      • Check Reagent Stoichiometry: Ensure that the reagents are added in the correct molar ratios. An excess of one reactant may be necessary to drive the reaction to completion.

  • Possible Cause 1.2: Reagent Decomposition or Inactivity

    • Diagnosis: The reaction fails to proceed even with extended time and elevated temperature.

    • Solution:

      • Use Fresh Reagents: Some reagents, particularly organometallics or hydrides, can degrade over time. Use freshly opened or prepared reagents.

      • Verify Solvent Purity: Ensure that anhydrous solvents are used where necessary, as water can quench many reactions.

  • Possible Cause 1.3: Product Instability during Work-up or Purification

    • Diagnosis: A good yield is observed in the crude reaction mixture (by NMR or LC-MS), but the yield is significantly lower after purification.

    • Solution:

      • Modify pH during Extraction: Diamines can be sensitive to pH. Ensure the aqueous layer is sufficiently basic during extraction to keep the product in its freebase form and soluble in the organic layer.

      • Use Alternative Purification Methods: If the product is unstable on silica gel, consider alternative methods like ion-exchange chromatography, distillation, or crystallization of a salt derivative.

Problem 2: Formation of Significant Byproducts

The presence of byproducts can complicate purification and reduce the overall yield.

  • Possible Cause 2.1: Over-alkylation or Competing N-alkylation

    • Diagnosis: Mass spectrometry or NMR analysis indicates the presence of species with multiple methyl groups or methylation at the N6 position.

    • Solution:

      • Use a Milder Methylating Agent: If a harsh methylating agent (e.g., methyl iodide) is used, consider a milder alternative.

      • Employ Orthogonal Protecting Groups: A robust strategy involves protecting the N6 position with a group that is stable to methylation conditions (e.g., a Boc group) and can be removed in a later step.[1]

      • Control Stoichiometry: Carefully control the stoichiometry of the methylating agent to favor mono-methylation.

  • Possible Cause 2.2: Ring-Opening or Rearrangement

    • Diagnosis: The product mass is not detected, but other masses corresponding to ring-opened or rearranged products are observed. This can be due to the inherent strain in the azetidine ring.

    • Solution:

      • Milder Reaction Conditions: Avoid harsh acidic or basic conditions that could promote ring-opening.

      • Lower Reaction Temperature: Running the reaction at a lower temperature can often minimize side reactions by favoring the desired kinetic product.[3]

Problem 3: Difficulties in Product Isolation and Purification

The polar nature of diamines can make them challenging to isolate and purify.

Issue Potential Cause Recommended Solution
Product remains in the aqueous layer during extraction The product is protonated and water-soluble.Adjust the pH of the aqueous layer to be strongly basic (pH > 12) with NaOH or K₂CO₃ before extraction.
Streaking on silica gel TLC/column chromatography The basic amine groups interact strongly with the acidic silica gel.1. Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base (e.g., 1-2% triethylamine or ammonia in methanol).2. Use a different stationary phase, such as alumina.
Product is a non-crystalline oil The freebase may not be crystalline at room temperature.Convert the product to a salt (e.g., hydrochloride or oxalate) which is often a crystalline solid and can be purified by recrystallization.

Experimental Protocols

The following is a representative protocol for a key step in a potential synthesis of this compound, illustrating the principles discussed. This protocol is based on general methodologies for the synthesis of related diazaspiro compounds and should be optimized for the specific target molecule.[2]

Protocol: Reductive Amination and Cyclization to form the Spiro-core

This protocol outlines a hypothetical step where a precursor containing a ketone and a protected amine undergoes reductive amination with methylamine, followed by an intramolecular cyclization.

experimental_workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Work-up and Cyclization cluster_step4 Step 4: Purification a Dissolve keto-amine precursor in methanol b Add methylamine solution a->b c Stir at room temperature for 2-4 hours b->c d Cool reaction mixture to 0 °C c->d e Add sodium borohydride portion-wise d->e f Allow to warm to room temperature and stir overnight e->f g Quench with water and concentrate f->g h Extract with an organic solvent after basification g->h i Deprotect and induce intramolecular cyclization h->i j Purify by column chromatography or salt formation i->j

Caption: A representative experimental workflow for a key synthetic step.

Step 1: Imine Formation

  • Dissolve the keto-amine precursor (1.0 eq) in methanol.

  • Add a solution of methylamine (1.1 eq) in methanol to the reaction mixture.

  • Stir the mixture at room temperature for 2-4 hours to facilitate imine formation. Monitor the reaction by TLC or LC-MS.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete.

Step 3: Work-up and Cyclization

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Make the aqueous residue strongly basic (pH > 12) with 2M NaOH.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The subsequent deprotection and intramolecular cyclization step would depend on the specific protecting groups used and may require different conditions (e.g., acid-catalyzed deprotection followed by base-mediated cyclization).

Step 4: Purification

  • Purify the crude product using column chromatography on silica gel treated with triethylamine or on alumina.

  • Alternatively, dissolve the crude product in a suitable solvent and add an acid (e.g., HCl in ether) to precipitate the hydrochloride salt, which can then be recrystallized.

References

Technical Support Center: Purification of Spirocyclic Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of spirocyclic amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these structurally complex and valuable molecules. Spirocyclic amines, with their inherent three-dimensionality and rigid scaffolds, are increasingly vital in medicinal chemistry but present unique purification hurdles due to their basicity, potential for multiple stereoisomers, and varied polarity.[1][2][3]

This resource provides field-proven insights in a direct question-and-answer format, focusing on troubleshooting common issues and answering frequently asked questions to streamline your experimental workflow.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of spirocyclic amines. Each issue is followed by an analysis of probable causes and a set of recommended solutions.

Issue 1: My spirocyclic amine is streaking or tailing badly on a silica gel column.

Probable Cause(s): This is the most common issue when purifying amines on standard silica gel. The basic nitrogen atom of your amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding leads to slow, uneven elution, resulting in broad, tailing peaks and poor separation.[4]

Recommended Solutions:

  • Introduce a Basic Modifier: Add a small amount of a volatile amine to your mobile phase to compete with your compound for the acidic sites on the silica.[5][6]

    • Common Choice: Triethylamine (Et₃N) at a concentration of 0.1-2% (v/v).[4]

    • Alternative: A solution of ammonia in methanol (e.g., 7N NH₃ in MeOH) can be used as part of the strong solvent in your gradient.

    • Causality: The modifier protonates the silanol groups or acts as a competing base, preventing your target amine from binding irreversibly and allowing it to elute in a sharp band.

    • Trustworthiness Check: The drawback is the need to remove the modifier from your final product, which can typically be achieved by co-evaporation with a suitable solvent or under high vacuum.[7]

  • Switch to a Modified or Alternative Stationary Phase: If modifiers are problematic or ineffective, use a stationary phase with a less acidic or basic surface.

    • Amine-Functionalized Silica (NH₂-Silica): This is an excellent choice as the aminopropyl-modified surface is slightly basic (pKa ~9.8), which repels basic compounds and prevents strong interactions with any remaining silanol groups.[4][7] This often provides sharp peaks without the need for mobile phase modifiers.[4]

    • Basic Alumina (Al₂O₃): Alumina is generally less acidic than silica and can be a good alternative for acid-sensitive or very basic compounds.[6][7]

    • Reversed-Phase Chromatography: If your compound and impurities have sufficient hydrophobicity, switching to a C18 column may be the best solution (see FAQ 1).

Workflow: Troubleshooting Peak Tailing

G start Peak Tailing Observed on Silica Gel add_modifier Add 0.5-1% Et3N to Mobile Phase start->add_modifier run_tlc Re-evaluate by TLC add_modifier->run_tlc issue_resolved Issue Resolved? (Rf ~0.2-0.3, sharp spot) run_tlc->issue_resolved proceed_column Proceed to Column Chromatography issue_resolved->proceed_column Yes switch_phase Switch Stationary Phase issue_resolved->switch_phase No amine_silica Try Amine-Functionalized Silica or Alumina switch_phase->amine_silica re_develop Re-develop Method on New Phase amine_silica->re_develop

Caption: Workflow for addressing peak tailing of basic amines.

Issue 2: I am struggling to separate diastereomers of my spirocyclic amine.

Probable Cause(s): Diastereomers are stereoisomers that are not mirror images. While they have different physical properties, these differences can be very subtle, making chromatographic separation challenging. Spirocyclic systems often generate closely related diastereomers during synthesis.[8]

Recommended Solutions:

  • Optimize Flash Chromatography Conditions:

    • Use a Shallow Gradient: A slow, shallow gradient is crucial. A common starting point for a gradient is to begin at half the polarity of the isocratic eluent determined by TLC.[9] For example, if your target has an Rf of 0.25 in 20% EtOAc/Hexane, start your gradient at 10% EtOAc.

    • Increase Silica-to-Compound Ratio: For difficult separations, increase the amount of silica gel relative to your crude material. Ratios of 70:1 to 120:1 (by weight) may be necessary.[7][9]

  • Utilize High-Performance Liquid Chromatography (HPLC):

    • Preparative HPLC: This is the most powerful tool for separating very similar compounds like diastereomers. Both normal-phase and reverse-phase methods can be effective.[10]

    • Chiral Stationary Phase (CSP) HPLC: Even though diastereomers are not enantiomers, a chiral stationary phase can often provide the unique steric and electronic interactions needed to resolve them.[8][11] This is particularly useful when the stereocenters are close to the spirocyclic core.

  • Attempt Diastereomeric Salt Crystallization:

    • Mechanism: React your racemic or diastereomeric mixture of amines with a single enantiomer of a chiral acid (e.g., tartaric acid, camphorsulfonic acid).[10] This forms a pair of diastereomeric salts which may have significantly different solubilities, allowing one to be selectively crystallized.[11][12]

    • Process: After crystallization and filtration, the pure diastereomeric salt is treated with a base to liberate the pure amine enantiomer/diastereomer.[12][13]

Issue 3: My compound is very polar and either doesn't stick to a C18 column or elutes in the void volume.

Probable Cause(s): Your spirocyclic amine is too hydrophilic (water-soluble) for effective retention by the hydrophobic stationary phase in traditional reversed-phase (RP) chromatography. This is common for compounds with multiple polar functional groups.

Recommended Solutions:

  • Use Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Mechanism: HILIC uses a polar stationary phase (like bare silica, diol, or cyano) with a mobile phase rich in organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer.[14] The analyte partitions into a water-enriched layer that forms on the surface of the stationary phase. In HILIC, increasing the aqueous content of the mobile phase decreases retention, which is the opposite of reversed-phase.

    • Benefit: This technique is ideal for retaining and separating very polar compounds and is compatible with mass spectrometry due to the high volatility of the mobile phase.

  • Employ Ion-Pair Chromatography:

    • Mechanism: An ion-pairing reagent (e.g., an alkyl sulfonate for a basic amine) is added to the reversed-phase mobile phase. The reagent has a hydrophobic tail that interacts with the C18 stationary phase and a charged head that forms an ion pair with your protonated amine. This new, neutral complex has greater retention on the column.[15]

    • Application: This can be a powerful tool to modulate retention and selectivity for polar, ionizable compounds.[15]

Part 2: Frequently Asked Questions (FAQs)

Q1: I have a new spirocyclic amine. How do I decide which purification strategy to try first?

This is a critical decision that depends primarily on the solubility and polarity of your crude sample. The following decision tree provides a general guideline.

Diagram: Initial Purification Strategy Selection dot

G start Crude Sample Containing Spirocyclic Amine solubility_test Test Solubility start->solubility_test polar_solvents Soluble in Polar Solvents? (MeOH, H2O, ACN) solubility_test->polar_solvents No nonpolar_solvents Soluble in Non-Polar Solvents? (Hexane, DCM, EtOAc) solubility_test->nonpolar_solvents Yes rp_path Reversed-Phase (C18) Flash or Prep-HPLC polar_solvents->rp_path Yes np_path Normal-Phase (Silica) Flash Chromatography nonpolar_solvents->np_path hilic_path Consider HILIC / ANP for very polar compounds rp_path->hilic_path If no retention

References

Technical Support Center: Navigating Strain-Release Driven Spirocyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for strain-release driven spirocyclization. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique reactivity of strained ring systems like bicyclo[1.1.0]butanes (BCBs) and azabicyclo[1.1.0]butanes (ABBs) to construct complex spirocyclic architectures. As these reactions are often at the cutting edge of organic synthesis, achieving high yields and purity can be challenging. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles in your experiments.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that you may encounter during your strain-release driven spirocyclization experiments. The Q&A format is designed to help you quickly identify and solve problems.

Question 1: My reaction yield is consistently low. What are the most common causes and how can I address them?

Answer: Low yields in strain-release driven spirocyclization can stem from several factors, ranging from substrate stability to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Substrate Quality and Stability: The precursors, particularly substituted BCBs and ABBs, can be unstable.[1] It is crucial to use freshly prepared or properly stored starting materials. Some bicyclobutanes are known to decompose upon purification by chromatography.[1]

    • Troubleshooting Tip: If you suspect substrate decomposition, try to use the crude material in the next step after a simple work-up. You can also analyze the precursor by ¹H NMR before starting the reaction to ensure its integrity.

  • Competing Side Reactions: Several side reactions can compete with the desired spirocyclization. A common issue, particularly in reactions involving azabicyclo[1.1.0]butyl ketones, is the formation of trifluoroacetate side products when using trifluoroacetic anhydride (TFAA) as an activator.[2]

    • Troubleshooting Tip: If you observe the formation of such side products, consider altering the electrophile used for activation. The choice of protecting groups on your substrate can also influence the reaction pathway. For instance, bulkier silyl ethers might favor undesired pathways in certain substrates.[2]

  • Reaction Conditions: The choice of solvent, temperature, and catalyst is critical.

    • Catalyst: In Lewis acid-catalyzed reactions, the choice and quality of the Lewis acid are paramount. Scandium(III) triflate (Sc(OTf)₃) and Zinc(II) triflate (Zn(OTf)₂) have been shown to be effective in certain spirocyclizations.[3] For radical-mediated spirocyclizations, the selection of the photocatalyst and light source is crucial.[4]

    • Solvent: The solvent can significantly influence the reaction outcome. For example, in some scandium-catalyzed spirocyclizations, dichloroethane was found to be the optimal solvent over THF.[3]

    • Temperature: Temperature can affect both the reaction rate and the diastereoselectivity. Lowering the temperature may improve selectivity but could also reduce the reaction rate.[3]

Question 2: I am observing the formation of oligomers in my reaction. How can I prevent this?

Answer: Oligomerization is a common problem when the intermolecular reaction competes with the desired intramolecular spirocyclization. This is often observed when the rate of the ring-closing step is slow.

  • Concentration: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular oligomerization.

  • Reaction Temperature: Adjusting the temperature can sometimes help. In some cases, a lower temperature may slow down the undesired oligomerization more than the desired spirocyclization.

  • Substrate Design: If possible, modifying the linker between the strained ring and the nucleophile can influence the propensity for intramolecular cyclization.

Question 3: How do I choose the right protecting group for my substrate?

Answer: The choice of protecting group, particularly for internal nucleophiles like alcohols, is critical and can significantly impact the reaction yield.

  • Silyl Ethers: In the spirocyclization of azabicyclo[1.1.0]butyl ketones, the nature of the silyl ether (e.g., TMS, TES, TBS) can be crucial.[2] While a more labile group like trimethylsilyl (TMS) can facilitate the desired cyclization, it might be too unstable during the preparation of the precursor.[2] Conversely, a bulkier group like tert-butyldimethylsilyl (TBS) might be more stable but could hinder the cyclization step.[2]

    • Recommendation: It is often necessary to screen different silyl protecting groups to find the optimal balance between stability during synthesis and reactivity in the spirocyclization step.

Question 4: My radical spirocyclization is not working. What should I check?

Answer: Radical spirocyclizations, often initiated by photoredox catalysis, have their own set of potential issues.[4]

  • Degassing: Ensure that your reaction mixture is thoroughly degassed to remove oxygen, which can quench the excited state of the photocatalyst.

  • Light Source: Check that your light source has the correct wavelength and intensity to excite your chosen photocatalyst.

  • Photocatalyst and Additives: The choice of photocatalyst is critical. For example, 4CzIPN is a commonly used photocatalyst in these types of reactions.[4] Also, ensure that any necessary co-catalysts or additives are present and of good quality. Control experiments without the photocatalyst or light are essential to confirm that the reaction is indeed light-mediated.[4]

Section 2: Key Mechanistic Pathways & Visualizations

Understanding the underlying mechanisms is key to effective troubleshooting. Below are simplified diagrams of common pathways in strain-release driven spirocyclization.

mechanistic_pathway cluster_lewis_acid Lewis Acid Catalyzed Pathway cluster_radical Radical Cascade Pathway A Strained Ring Precursor B Activation by Lewis Acid A->B Lewis Acid (e.g., Sc(OTf)₃) C Intermediate A B->C D Intramolecular Attack C->D Nucleophilic Tether E Spirocyclic Product D->E F Strained Ring Precursor G Radical Initiation (e.g., Photocatalyst + Light) F->G H Radical Intermediate G->H I 5-exo-trig Cyclization H->I J Spirocyclic Radical I->J K Radical Trapping J->K L Spirocyclic Product K->L

Caption: Generalized mechanistic pathways for Lewis acid-catalyzed and radical-initiated spirocyclization.

Section 3: Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Spirocyclization of Bicyclo[1.1.0]butanes with Azomethine Imines

This protocol is adapted from a scandium-catalyzed spirocyclization.[3]

  • Preparation: To an oven-dried reaction vial, add the bicyclo[1.1.0]butane substrate (1.0 equiv.), the azomethine imine (1.5 equiv.), and the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., dichloroethane) via syringe under an inert atmosphere (e.g., argon).

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature or 0 °C) for the required time (e.g., 12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Strain-Enabled Radical Spirocyclization

This protocol is a general representation of a photoredox-catalyzed radical spirocyclization.[4]

  • Preparation: In a reaction tube, combine the bicyclobutane allyl ester or amide (1.0 equiv.), the radical precursor (e.g., an interelement compound, 1.0 equiv.), and the photocatalyst (e.g., 4CzIPN, 2.5 mol%).

  • Solvent Addition and Degassing: Add the anhydrous solvent (e.g., acetonitrile) and degas the mixture by sparging with an inert gas (e.g., argon) for 15-20 minutes.

  • Irradiation: Place the reaction tube in front of a light source (e.g., a 457 nm blue LED) and stir at room temperature for the specified time (e.g., 3 hours).

  • Work-up and Purification: After the reaction is complete, concentrate the mixture and purify the residue by flash column chromatography on silica gel.

Section 4: Data Presentation

Table 1: Optimization of Reaction Conditions for a Lewis Acid-Catalyzed Spirocyclization [3]

EntryLewis Acid (10 mol%)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1Sc(OTf)₃THFrt781.7:1
2Zn(OTf)₂THFrt781.7:1
3Sc(OTf)₃Dichloroethanert871.7:1
4Sc(OTf)₃Dichloroethane065>20:1
5Sc(OTf)₃Dichloroethane60871.3:1
6NoneDichloroethanertNo Reaction-

Table 2: Influence of Silyl Protecting Group on Spirocyclization Yield [2]

SubstrateSilyl GroupYield of Spirocycle (%)Yield of Side Product (%)
Cyclopropyl ABB-ketoneTMS35High
Cyclopropyl ABB-ketoneTESTraceVery High
Phenyl ABB-ketoneTMS42High
Phenyl ABB-ketoneTESTraceVery High

Section 5: Logical Relationships in Troubleshooting

The following diagram illustrates a decision-making workflow for troubleshooting low yields in your spirocyclization reaction.

troubleshooting_workflow Start Low Yield Observed Check_Purity Check Starting Material Purity and Stability Start->Check_Purity Use_Crude Use Crude Starting Material Check_Purity->Use_Crude Impure/Unstable Analyze_Side_Products Analyze Crude Reaction for Side Products Check_Purity->Analyze_Side_Products Pure and Stable Use_Crude->Analyze_Side_Products Re_purify Re-purify or Re-synthesize Starting Material Re_purify->Analyze_Side_Products Optimize_Conditions Optimize Reaction Conditions Analyze_Side_Products->Optimize_Conditions No Clear Side Product Change_Protecting_Group Change Protecting Group Analyze_Side_Products->Change_Protecting_Group Protecting Group Related Side Product Change_Catalyst Change Catalyst/Activator Analyze_Side_Products->Change_Catalyst Catalyst/Activator Related Side Product Change_Solvent_Temp Vary Solvent and Temperature Optimize_Conditions->Change_Solvent_Temp Success Improved Yield Change_Protecting_Group->Success Change_Catalyst->Success Change_Solvent_Temp->Success

Caption: A decision tree for troubleshooting low yields in spirocyclization reactions.

References

Technical Support Center: A Researcher's Guide to Improving Diastereoselectivity in 6,7-Diazaspiro[3.4]octane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 6,7-diazaspiro[3.4]octane scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of stereocontrol in the formation of these valuable spirocyclic systems. The unique three-dimensional architecture of 6,7-diazaspiro[3.4]octanes makes them attractive building blocks in modern drug discovery, offering a pathway to novel chemical space with improved physicochemical properties.[1]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered in achieving high diastereoselectivity. Our focus is to not only provide solutions but also to explain the underlying scientific principles that govern the stereochemical outcome of these reactions.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Diastereomeric Ratio (d.r.)

A low diastereomeric ratio is one of the most frequent hurdles in the synthesis of complex molecules. In the context of 6,7-diazaspiro[3.4]octane synthesis, several factors can contribute to poor stereocontrol.

Potential Cause Troubleshooting Strategy & Scientific Rationale
Suboptimal Catalyst or Catalyst Loading Strategy: Screen a panel of Lewis acids (e.g., Sc(OTf)₃, Zn(OTf)₂, In(OTf)₃) and vary the catalyst loading. Rationale: The choice of Lewis acid is critical in activating the substrate and organizing the transition state. For instance, in the scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines, Sc(OTf)₃ has been shown to be effective.[1] The catalyst coordinates to the carbonyl group of the substrate, influencing the facial selectivity of the subsequent nucleophilic attack and ultimately the diastereomeric outcome. The optimal catalyst loading ensures efficient activation without promoting side reactions.
Inappropriate Solvent Strategy: Conduct a solvent screen with a range of polar aprotic (e.g., THF, CH₂Cl₂, MeCN) and nonpolar (e.g., toluene, hexanes) solvents. Rationale: The solvent can significantly influence the stability of the transition state and the conformation of the reactants. A less polar solvent may favor a more organized, compact transition state, leading to higher diastereoselectivity. Solvent effects on stereoselectivity are a well-documented phenomenon.
Reaction Temperature Not Optimized Strategy: Systematically vary the reaction temperature (e.g., from room temperature down to -78 °C). Rationale: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, thereby enhancing the selectivity for the kinetically favored product. A temperature-dependent study is crucial for optimizing the diastereomeric ratio.
Steric and Electronic Effects of Substrates Strategy: If feasible, modify the substituents on your starting materials. For example, introduce bulkier protecting groups or electron-withdrawing/donating groups. Rationale: The steric bulk and electronic nature of the substituents on both the bicyclo[1.1.0]butane and the azomethine imine can influence the approach of the reactants and the stability of the transition state, thereby directing the stereochemical outcome.
Issue 2: Formation of Side Products

The presence of unexpected side products can complicate purification and reduce the yield of the desired 6,7-diazaspiro[3.4]octane.

Potential Side Product Formation Mechanism & Mitigation Strategy
Polymerization of Bicyclo[1.1.0]butane Mechanism: Bicyclo[1.1.0]butanes are highly strained molecules and can be prone to polymerization in the presence of Lewis acids. Mitigation: Use the minimum effective concentration of the Lewis acid catalyst. Ensure slow addition of the bicyclo[1.1.0]butane to the reaction mixture to maintain a low instantaneous concentration.
Hydrolysis of Azomethine Imine Mechanism: Azomethine imines can be sensitive to moisture, leading to hydrolysis and the formation of the corresponding hydrazine and aldehyde/ketone. Mitigation: Ensure all solvents and reagents are rigorously dried. Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).
Formation of Regioisomers Mechanism: In cases where the azomethine imine is unsymmetrical, the cycloaddition can potentially lead to the formation of regioisomers. Mitigation: The regioselectivity of [3+2] cycloadditions is often governed by the electronic and steric properties of the reactants. Careful selection of substituents on the azomethine imine can favor the formation of a single regioisomer.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the scandium-catalyzed synthesis of 6,7-diazaspiro[3.4]octanes?

A1: The proposed mechanism involves the initial coordination of the Sc(OTf)₃ catalyst to the carbonyl group of the bicyclo[1.1.0]butane substrate, which facilitates its ring-opening to form a reactive zwitterionic intermediate. This intermediate then undergoes a nucleophilic addition to the azomethine imine. The subsequent intramolecular cyclization, with the nitrogen atom attacking the activated carbonyl group, yields the 6,7-diazaspiro[3.4]octane product and regenerates the catalyst.[1]

Q2: How can I accurately determine the diastereomeric ratio of my product?

A2: The most common and reliable method for determining the diastereomeric ratio is through ¹H NMR spectroscopy of the crude reaction mixture.[1] By integrating well-resolved signals corresponding to each diastereomer, a quantitative ratio can be obtained. For complex spectra, advanced NMR techniques like band-selective pure shift NMR can be employed to simplify the spectrum and improve the accuracy of the measurement.[2][3] Additionally, HPLC using a chiral or achiral column can often separate diastereomers, and the ratio can be determined from the peak areas in the chromatogram.[4][5]

Q3: What are the best practices for purifying and separating the diastereomers of 6,7-diazaspiro[3.4]octanes?

A3: Flash column chromatography on silica gel is the primary method for separating diastereomers. The choice of eluent system is critical and may require careful optimization. For challenging separations, preparative HPLC can be a powerful tool.[5][6] In some cases, if one diastereomer is crystalline, selective crystallization can be an effective purification method.

Experimental Protocols

Protocol 1: General Procedure for Scandium-Catalyzed Diastereoselective Synthesis of 6,7-Diazaspiro[3.4]octanes

This protocol is adapted from a reported synthesis and should be optimized for specific substrates.[1]

Materials:

  • Bicyclo[1.1.0]butane derivative (1.0 equiv)

  • Azomethine imine (1.2 equiv)

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃, 10 mol%)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the azomethine imine and Sc(OTf)₃.

  • Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Slowly add a solution of the bicyclo[1.1.0]butane derivative in the same anhydrous solvent via a syringe pump over a period of 1-2 hours.

  • Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the crude diastereomeric ratio by ¹H NMR.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

Procedure:

  • Prepare a solution of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify well-resolved signals that are unique to each diastereomer. These are often protons adjacent to the newly formed stereocenters.

  • Carefully integrate the selected signals for each diastereomer.

  • Normalize the integrals to a common proton count and calculate the ratio of the integrals to determine the diastereomeric ratio.

  • For accurate integration, ensure proper phasing and baseline correction of the spectrum.[7]

Visualizations

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Analysis cluster_purification Purification A Combine Azomethine Imine and Sc(OTf)₃ B Add Anhydrous Solvent A->B C Equilibrate at Desired Temperature B->C D Slow Addition of Bicyclo[1.1.0]butane C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Quench Reaction E->F G Aqueous Workup and Extraction F->G H Dry and Concentrate G->H I Determine Crude d.r. by ¹H NMR H->I J Flash Column Chromatography I->J K Isolate Diastereomers J->K

Caption: A general workflow for the diastereoselective synthesis of 6,7-diazaspiro[3.4]octanes.

Troubleshooting Decision Tree

G Start Low Diastereomeric Ratio Q1 Is the catalyst optimal? Start->Q1 A1 Screen Lewis Acids (e.g., Sc(OTf)₃, Zn(OTf)₂) Q1->A1 No Q2 Is the temperature optimized? Q1->Q2 Yes A1->Q2 A2 Perform reaction at lower temperatures (e.g., 0 °C to -78 °C) Q2->A2 No Q3 Is the solvent appropriate? Q2->Q3 Yes A2->Q3 A3 Screen solvents of varying polarity Q3->A3 No End Improved Diastereoselectivity Q3->End Yes A3->End

Caption: A decision tree for troubleshooting low diastereoselectivity.

References

Technical Support Center: Boc-Deprotection Strategies for Diazaspiro[3.4]octane Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Boc-deprotection strategies involving diazaspiro[3.4]octane carbamates. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic workflows. Here, we address common challenges and frequently asked questions to help you navigate the intricacies of this crucial deprotection step, ensuring high yields and purity in your target compounds.

The diazaspiro[3.4]octane core is a privileged scaffold in medicinal chemistry, prized for its three-dimensional architecture which can enhance metabolic stability and target engagement.[1] The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino functionalities within this scaffold due to its stability in various reaction conditions and its facile removal under acidic conditions.[2] However, the unique steric and electronic properties of the diazaspiro[3.4]octane system can present specific challenges during the Boc-deprotection step. This guide provides in-depth troubleshooting advice and detailed protocols to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Boc-deprotection of diazaspiro[3.4]octane carbamates, offering explanations for the underlying causes and actionable solutions.

Issue 1: Incomplete Deprotection or Sluggish Reaction

You observe the presence of starting material or mono-deprotected intermediates by TLC or LC-MS analysis, even after extended reaction times.

Potential Causes:

  • Insufficient Acid Strength or Stoichiometry: The steric hindrance of the diazaspiro[3.4]octane scaffold can slow down the protonation of the carbamate, requiring more forceful acidic conditions than simpler amines.[3] If your substrate contains other basic moieties, they can consume the acid, leading to an insufficient amount for complete deprotection.[3]

  • Inadequate Temperature: While many Boc-deprotections proceed at room temperature, sterically hindered substrates may require gentle heating to achieve a reasonable reaction rate.[4]

  • Poor Substrate Solubility: If the Boc-protected diazaspiro[3.4]octane derivative has poor solubility in the chosen solvent, the reaction will be heterogeneous and inefficient.[3]

Solutions:

SolutionDetailed Protocol & Rationale
Increase Acid Concentration If using 20-30% TFA in DCM, consider increasing the concentration to 50%.[5] For HCl-based systems, ensure you are using a sufficient excess, typically with a 4M solution in dioxane.[6] The rate of Boc cleavage often has a second-order dependence on the acid concentration.[5]
Elevate Reaction Temperature Gently warm the reaction mixture to 30-40°C. Caution: Higher temperatures can increase the rate of side reactions, so this should be done with careful monitoring.[4]
Optimize Solvent System Ensure your substrate is fully dissolved. If solubility in DCM is low, consider alternative solvents like 1,4-dioxane or a co-solvent system. For HCl deprotections, methanol or ethyl acetate can be effective.[2][7]
Switch to a Stronger Acid If TFA is ineffective, 4M HCl in 1,4-dioxane is a more potent reagent that can often drive the deprotection to completion.[5]
Issue 2: Formation of Side Products (e.g., t-Butylation)

Your LC-MS or NMR analysis reveals the presence of unexpected byproducts with a mass corresponding to the addition of a tert-butyl group (+56 Da).

Underlying Mechanism:

The Boc-deprotection mechanism proceeds through the formation of a stable tert-butyl cation.[8] This highly reactive electrophile can then alkylate any available nucleophiles in the reaction mixture, including the newly deprotected amine, solvent, or other electron-rich functionalities on your molecule.[9]

Solutions:

  • Introduce a Scavenger: The most effective way to prevent t-butylation is to add a scavenger to the reaction mixture. The scavenger acts as a sacrificial nucleophile, trapping the tert-butyl cation before it can react with your product.[4]

    • Common Scavengers: Triisopropylsilane (TIS), thioanisole, or anisole are frequently used. A typical "cocktail" might be 95% TFA, 2.5% water, and 2.5% TIS.[4]

  • Lower the Reaction Temperature: Running the reaction at 0°C can help to minimize side reactions by reducing the rate of the undesired alkylation.

  • Use HCl in Dioxane/Methanol: This system is often reported to produce fewer t-butylation side products compared to TFA.[6] The resulting hydrochloride salt of the amine is often crystalline and can be easily isolated by filtration.[6]

Issue 3: Difficult Work-up and Isolation

You are struggling to isolate your deprotected diazaspiro[3.4]octane as a clean product. The crude material may be an oil or a sticky solid, or you may experience issues with phase separation during aqueous work-up.

Potential Causes:

  • Formation of TFA Salts: Trifluoroacetate salts of amines are often oils or have high solubility in organic solvents, making them difficult to precipitate and handle.[6]

  • Emulsion Formation: The amphiphilic nature of the deprotected diamine salt can lead to the formation of emulsions during basic work-up.

Solutions:

SolutionDetailed Protocol & Rationale
Isolate as the HCl Salt Perform the deprotection using 4M HCl in 1,4-dioxane. The resulting hydrochloride salt frequently precipitates from the reaction mixture and can be isolated by simple filtration, yielding a solid product.[4]
TFA Salt to Free Base Conversion 1. After removing the TFA and solvent in vacuo, co-evaporate with toluene to remove residual acid.[4] 2. Dissolve the residue in a suitable organic solvent (e.g., DCM or EtOAc). 3. Wash carefully with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Avoid strong bases like NaOH if your molecule has base-labile functional groups. 4. Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate to obtain the free amine.
Solid-Phase Scavenging For small-scale reactions, after evaporation of the reaction mixture, the residue can be dissolved in methanol and stirred with a basic resin (e.g., Amberlyst A21) to neutralize the acid and scavenge impurities. The resin is then filtered off, and the solvent is evaporated.

Frequently Asked Questions (FAQs)

Q1: Which acidic reagent is better for deprotecting my diazaspiro[3.4]octane carbamate: TFA or HCl?

The choice between TFA and HCl depends on your specific substrate and downstream application. Here's a comparative summary:

ReagentAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) - High efficiency and generally mild conditions.[5] - Good solvating power for many organic molecules.- Can lead to t-butylation side products.[4] - Resulting TFA salts are often oily and difficult to handle.[6] - Corrosive and requires careful handling.
Hydrochloric Acid (HCl) in Dioxane/Methanol - Generally stronger than TFA, effective for stubborn deprotections.[5] - Hydrochloride salts are often crystalline and easy to isolate.[6] - Less prone to t-butylation side reactions.- Dioxane is a suspected carcinogen and should be handled with appropriate safety precautions.[7] - Can be incompatible with certain acid-sensitive functional groups.

Recommendation: For initial attempts, 20-50% TFA in DCM is a good starting point due to its ease of use. If you encounter issues with side products or isolation, switching to 4M HCl in 1,4-dioxane is a highly effective alternative.

Q2: I have a di-Boc protected 2,6-diazaspiro[3.4]octane. Can I selectively remove only one Boc group?

Selective mono-deprotection of a symmetrical di-Boc protected diamine is challenging under standard acidic conditions and typically results in a mixture of starting material, mono-deprotected, and di-deprotected products. Achieving selective mono-deprotection often requires the use of orthogonally protected starting materials (e.g., Boc and Cbz groups). However, for some systems, carefully controlled conditions with a stoichiometric amount of a milder acid might offer a degree of selectivity, but this would require extensive optimization. A more reliable approach is the mono-protection of the diamine from the outset.[10]

Q3: How can I monitor the progress of the deprotection reaction?

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. The deprotected amine will be significantly more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin can visualize primary or secondary amines as a colored spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment of the reaction progress by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak. It can also help identify any side products.

  • ¹H NMR Spectroscopy: The disappearance of the characteristic singlet for the tert-butyl protons of the Boc group (typically around 1.4-1.5 ppm) is a definitive indicator of deprotection.[11]

Experimental Protocols & Visualizations

Protocol 1: General Boc-Deprotection with TFA in DCM
  • Dissolve the Boc-protected diazaspiro[3.4]octane (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • If your substrate is susceptible to t-butylation, add a scavenger such as triisopropylsilane (TIS, 2-5 vol%).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[4]

  • Proceed with the appropriate work-up to isolate the product as the TFA salt or the free amine.

Protocol 2: Boc-Deprotection with HCl in 1,4-Dioxane
  • Dissolve or suspend the Boc-protected diazaspiro[3.4]octane (1.0 equiv) in a minimal amount of a suitable co-solvent if necessary (e.g., methanol or ethyl acetate).

  • Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the mixture at room temperature. The reaction is often complete within 1-4 hours. A precipitate of the hydrochloride salt may form.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[4]

Visualization of Boc-Deprotection Mechanism and Troubleshooting

Boc_Deprotection_Workflow cluster_mechanism Boc-Deprotection Mechanism cluster_troubleshooting Troubleshooting Workflow Boc_Amine Boc-Protected Amine Protonated Protonated Carbamate Boc_Amine->Protonated  H+ (Acid) Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid Elimination tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine -CO2 Side_Product t-Butylation Side Product tBu_Cation->Side_Product Alkylation of Nucleophile Start Start Deprotection Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Incomplete Incomplete Reaction Monitor->Incomplete Incomplete Side_Products Side Products Observed? Complete->Side_Products Yes Workup Proceed to Work-up Complete->Workup No Optimize Increase Acid Conc./Temp. Change Solvent/Acid Incomplete->Optimize Side_Products->Workup No Add_Scavenger Add Scavenger (TIS) Lower Temperature Side_Products->Add_Scavenger Yes Optimize->Monitor Add_Scavenger->Monitor

Caption: Boc-deprotection mechanism and troubleshooting workflow.

References

Technical Support Center: Enantioseparation of 1-Methyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 1-Methyl-1,6-diazaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven answers and troubleshooting protocols to overcome challenges encountered during the enantioseparation of this and structurally similar spirocyclic diamines.

Introduction

This compound is a chiral spirocyclic diamine, a structural motif of increasing interest in medicinal chemistry. The stereochemistry of such compounds is critical, as enantiomers often exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, robust and efficient methods for their separation are essential for drug discovery and development. This guide provides a comprehensive resource for tackling this specific chiral separation challenge, grounded in established chromatographic and chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the enantiomers of this compound?

There are two primary strategies for resolving racemic this compound: preparative chiral chromatography and diastereomeric salt crystallization.

  • Preparative Chiral Chromatography (HPLC/SFC): This is the most versatile and rapid method for obtaining pure enantiomers, especially at the discovery and early development stages (mg to gram scale).[2] It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. Supercritical Fluid Chromatography (SFC) is often preferred for basic amines due to its high efficiency and speed.[3][4]

  • Diastereomeric Salt Crystallization: This classical method is highly scalable and cost-effective for large-scale production (multi-gram to kilogram scale).[2] It involves reacting the racemic base with an enantiomerically pure chiral acid to form two diastereomeric salts.[5] These salts have different physical properties, such as solubility, allowing one to be selectively crystallized and separated.[1][6]

Q2: Which chiral stationary phases (CSPs) are most effective for separating basic spirocyclic amines like this one?

Polysaccharide-based CSPs are the industry standard and the most successful class for a wide range of chiral compounds, including basic amines.[7][8]

  • Recommended Starting Points:

    • Amylose-based CSPs: Columns like Chiralpak® IA, IB, IC, ID, IE, and IF are excellent starting points.[8] Amylose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dichlorophenylcarbamate) phases, in particular, often show high success rates.[7]

    • Cellulose-based CSPs: Columns like Chiralcel® OD and OJ derivatives provide complementary selectivity and should be included in initial screening.

  • Alternative CSPs:

    • Cyclofructan-based CSPs: These have shown particular promise for separating primary amines and can be a powerful alternative if polysaccharide phases fail.[8]

    • Crown Ether-based CSPs: Specifically designed for primary amines, but often require acidic mobile phases not always suitable for preparative work.[9][10]

Q3: Why is a basic additive like diethylamine (DEA) necessary in the mobile phase for HPLC/SFC separation?

The target molecule is a diamine, making it a basic compound. Basic compounds are prone to strong, non-enantioselective interactions with acidic residual silanol groups on the surface of silica-based CSPs. This interaction leads to significant peak tailing and poor resolution.

Causality: Adding a small amount of a basic modifier (e.g., 0.1-0.5% diethylamine, triethylamine, or butylamine) to the mobile phase serves a crucial purpose: it acts as a competitive base, masking the active silanol sites on the stationary phase.[11] This suppression of secondary ionic interactions ensures that the separation is governed primarily by the desired chiral recognition mechanism, resulting in symmetrical peak shapes and improved resolution.[12]

Q4: For diastereomeric salt crystallization, what type of chiral resolving agent should I use?

Since this compound is a chiral base, you must use a chiral acid as the resolving agent.[5] The selection of the acid is critical and often empirical.

  • Commonly Used Chiral Acids:

    • (+)-Tartaric acid and its derivatives, like (+)-Di-p-toluoyl-D-tartaric acid (DPTTA).[1]

    • (-)-Mandelic acid.

    • (+)-Camphor-10-sulfonic acid.[13]

  • Screening Process: The key to success is to screen a variety of chiral acids and solvents to find a combination that yields a crystalline salt for one diastereomer while the other remains in solution.[2]

Troubleshooting Guides

Guide 1: Poor or No Enantiomeric Resolution (Rs < 1.5) in HPLC/SFC

Q: My enantiomers are co-eluting or only showing partial separation. What should I do?

Poor resolution is the most common issue in chiral method development. Follow this systematic approach to identify and solve the problem.

Workflow for Troubleshooting Poor Resolution

G start Start: Poor Resolution (Rs < 1.5) csp Is the CSP appropriate? Screen different chemistries (Amylose, Cellulose, etc.) start->csp csp->start No, screen new CSPs mp Optimize Mobile Phase - Change alcohol co-solvent (MeOH, EtOH, IPA) - Adjust modifier percentage csp->mp Yes success Success: Resolution > 1.5 temp Optimize Temperature - Decrease T in 5°C increments (e.g., 25°C -> 15°C) - Lower T often increases selectivity mp->temp col_health Check Column Health - Perform flush protocol - Test with QC standard temp->col_health col_health->success If resolved

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Step-by-Step Protocol:
  • Verify CSP Selection: Chiral recognition is empirical. If you have only tried one column, you must screen others. Polysaccharide-based columns are a good first choice, but their selectivity varies greatly.[8]

  • Optimize Mobile Phase Composition:

    • Co-solvent Type: The alcohol co-solvent (Methanol, Ethanol, Isopropanol) plays a critical role in chiral recognition. If using Methanol, switch to Ethanol or Isopropanol, as this can dramatically alter selectivity.

    • Modifier Percentage: Vary the percentage of the alcohol co-solvent. For SFC, typical ranges are 5% to 40%. For normal-phase HPLC, this could be 5% to 20%.

  • Adjust Column Temperature: Temperature affects the thermodynamics of the chiral interaction.

    • General Rule: Lowering the temperature often enhances the stability of the transient diastereomeric complexes formed on the CSP, leading to increased selectivity and better resolution.[11]

    • Protocol: Start at 25°C and decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C). Monitor the resolution factor (Rs).

  • Check Column Health: A contaminated or degraded column will perform poorly.[14]

    • Action: Disconnect the column and flush it according to the manufacturer's instructions. For polysaccharide columns, flushing with Isopropanol or Ethanol is common.[11] After flushing, re-test with a known standard to confirm its performance has been restored. If not, the column may need replacement.

Guide 2: Asymmetric Peak Shape (Peak Tailing)

Q: My peaks are tailing severely, which is affecting my resolution and quantification. How can I fix this?

Peak tailing for a basic compound like this compound is almost always caused by secondary interactions with the silica support.

Troubleshooting Peak Tailing
Potential Cause Explanation & Causality Troubleshooting Action & Protocol
Insufficient Basic Additive The diamine analyte interacts ionically with acidic silanol groups on the CSP surface, causing a "tail." The basic additive is meant to competitively block these sites.Increase the concentration of the basic additive. Protocol: Incrementally increase the DEA or other amine additive concentration from 0.1% to 0.3%, then to 0.5% (v/v) in the mobile phase modifier. Observe the peak symmetry (tailing factor).[11][15]
Column Overload Injecting too much sample mass saturates the active sites on the CSP, leading to a non-linear isotherm and causing peak distortion, often tailing.Reduce the sample concentration. Protocol: Dilute your sample by a factor of 5 and 10 and re-inject. If the peak shape improves significantly, you were overloading the column.[11][16]
Column Contamination Strongly retained impurities from previous injections can bind to the column head, creating active sites that cause tailing for all subsequent peaks.Perform a column wash. Protocol: Consult the manufacturer's guide. For immobilized CSPs, a wash with a strong solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) may be permissible to strip contaminants.[11]
Extra-Column Dead Volume Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.Check all fittings and tubing. Ensure connections are snug and that the tubing length is minimized. If you suspect a void at the column inlet, reversing and flushing the column (if permitted by the manufacturer) can sometimes help.[17]

Detailed Experimental Protocols

Protocol 1: Chiral Method Development Screening by SFC

This protocol outlines a standard screening procedure to quickly identify a promising chiral stationary phase and mobile phase for separation.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in Methanol.

  • SFC System & Columns:

    • System: Any analytical SFC system (e.g., Waters UPC², Agilent 1260 Infinity II SFC).

    • Columns to Screen: Chiralpak IA, IB, IC, and Chiralcel OD-H (or similar).

  • Screening Conditions:

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B (Co-solvent): Methanol with 0.3% Diethylamine (v/v)

    • Gradient: 5% to 40% B over 5 minutes.

    • Flow Rate: 3 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 35°C

    • Injection Volume: 2 µL

    • Detection: UV at 220 nm (or most suitable wavelength for your compound).

  • Analysis: Evaluate the chromatograms from each column. Look for any degree of separation ("hits"). The condition that provides the best initial separation (highest Rs value) will be selected for further optimization.

Protocol 2: Diastereomeric Salt Resolution Screening

This protocol provides a small-scale method to screen for effective chiral acid/solvent combinations.

  • Setup: In separate small glass vials, dissolve 100 mg of the racemic amine in 1 mL of various solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate).

  • Resolving Agent Addition: Prepare stock solutions of chiral acids (e.g., (+)-DPTTA, (-)-Mandelic Acid) in the same solvents. Add 0.5 molar equivalents of the chiral acid solution to each vial containing the racemic amine.

  • Crystallization: Stopper the vials and allow them to stand at room temperature. If no crystals form after several hours, try cooling the vials to 4°C. Gently scratching the inside of the vial with a glass rod can also induce crystallization.

  • Isolation and Analysis:

    • If a precipitate forms, isolate the solid by filtration and wash with a small amount of cold solvent.

    • Liberate the free base from the salt by dissolving the solid in a basic aqueous solution (e.g., 1M NaOH) and extracting with an organic solvent (e.g., Dichloromethane).

    • Analyze the enantiomeric excess (e.e.) of the recovered amine using the analytical chiral SFC/HPLC method developed previously.

  • Evaluation: The combination of acid and solvent that yields a solid with the highest enantiomeric excess is the most promising candidate for scale-up optimization.[6]

Visualizing the Method Development Logic

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Separation Strategy start Racemic Sample screen Primary Screening (4-6 CSPs, Multiple Co-solvents) start->screen hit Identify 'Hit' Condition (Partial or Baseline Separation) screen->hit optimize Optimize Hit (Temperature, Flow Rate, Additive %) hit->optimize final_method Final Analytical Method (Rs > 1.5, Tailing < 1.5) optimize->final_method strategy Select Preparative Strategy final_method->strategy sfc Preparative SFC/HPLC strategy->sfc Small Scale (< 10g) salt Diastereomeric Salt Crystallization strategy->salt Large Scale (> 10g) pure_enantiomers Pure Enantiomers sfc->pure_enantiomers salt->pure_enantiomers

Caption: High-level workflow for chiral separation of this compound.

References

Technical Support Center: Enhancing Metabolic Stability of Spirocyclic Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spirocyclic scaffolds have become increasingly prevalent in modern drug discovery, prized for their ability to confer molecular three-dimensionality and improve physicochemical properties.[1][2][3][4] By increasing the fraction of sp3-hybridized carbons (Fsp3), these structures can lead to enhanced solubility, improved target selectivity, and favorable pharmacokinetic (PK) profiles compared to their "flat," aromatic counterparts.[1][2][3][5] However, the metabolic stability of these complex structures is a critical hurdle that must be addressed during lead optimization. This guide, designed for researchers and drug development professionals, provides practical, in-depth answers to common challenges encountered when enhancing the metabolic stability of spirocyclic drug candidates.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding the metabolism of spirocyclic compounds.

Q1: Why are spirocyclic scaffolds often considered advantageous for metabolic stability?

A: The rigid, three-dimensional nature of spirocycles can shield potential metabolic "soft spots" from enzymatic attack by cytochrome P450 (CYP) enzymes.[6] This steric hindrance can prevent common metabolic reactions like oxidation. Furthermore, replacing planar, electron-rich aromatic rings with saturated spirocyclic systems can reduce the likelihood of oxidative metabolism, a primary clearance pathway for many drugs.[7] Studies have shown that incorporating spirocycles can lead to significantly lower intrinsic clearance in in-vitro assays compared to parent compounds.[8]

Q2: What are the most common metabolic pathways for spirocyclic compounds?

A: Despite their inherent stability, spirocycles are still susceptible to metabolism. The most common pathways involve oxidation of saturated carbon atoms, particularly those adjacent to heteroatoms (e.g., nitrogen, oxygen) within the ring system.[9] This can lead to hydroxylation, dealkylation, or ring-opening reactions. The specific pathway is highly dependent on the overall structure, the specific CYP enzymes involved, and the accessibility of different positions on the scaffold.

Q3: Which in vitro assays are most predictive for the in vivo clearance of spirocyclic compounds?

A: Human liver microsomes (HLMs) and cryopreserved human hepatocytes are the gold-standard in vitro systems for predicting in vivo hepatic clearance.[10] HLMs contain a rich complement of CYP enzymes and are excellent for assessing Phase I metabolic pathways.[10] Hepatocytes offer a more complete picture by including both Phase I and Phase II (conjugation) metabolic pathways, as well as active transporter processes. While no in vitro system is perfectly predictive, data from these assays are essential for ranking compounds and building in vitro-in vivo correlations (IVIVC).[11][12][13]

Q4: What is a metabolic "soft spot" and how is it identified?

A: A metabolic "soft spot" is a specific atom or functional group on a molecule that is particularly vulnerable to enzymatic metabolism.[14] Identifying these sites is crucial for rationally designing more stable analogues. The process typically involves a combination of:

  • In Silico Prediction: Computational tools like MetaSite™ can predict likely sites of metabolism based on the molecule's structure and known CYP enzyme substrate preferences.[7][15]

  • Metabolite Identification Studies: The compound is incubated with liver microsomes or hepatocytes, and the resulting mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The structures of the generated metabolites are then elucidated by analyzing their mass and fragmentation patterns, pinpointing the exact site of metabolic modification.[14][16]

Part 2: Core Experimental Workflow & Troubleshooting Guide

This section provides a detailed protocol for a foundational assay and addresses specific experimental problems in a Q&A format.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol outlines a standard procedure to determine the intrinsic clearance (CLint) of a spirocyclic compound.

Objective: To measure the rate of disappearance of a test compound in the presence of HLM and NADPH (a necessary cofactor for CYP enzymes).

Materials:

  • Test Compound Stock Solution (10 mM in DMSO)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • NADPH Regenerating System (e.g., NADPH-A, NADPH-B)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Positive Control Compound (e.g., Verapamil, a compound with known high clearance)

  • Acetonitrile with Internal Standard (for quenching and sample analysis)

  • 96-well plates, incubator, LC-MS/MS system

Step-by-Step Methodology:

  • Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a working solution of HLM in phosphate buffer (e.g., final concentration of 0.5 mg/mL).

  • Compound Incubation:

    • Add phosphate buffer to the wells of a 96-well plate.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Initiate Reaction: Add the pre-warmed NADPH regenerating system to each well to start the metabolic reaction.

  • Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm) for 20 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line (k) represents the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint in µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).

Self-Validation System:

  • Negative Control: Run a condition without the NADPH regenerating system. The compound concentration should not significantly decrease over time, confirming that metabolism is enzyme- and cofactor-dependent.

  • Positive Control: Include a high-clearance compound like Verapamil. The rapid disappearance of this compound validates the metabolic activity of the HLM batch.

Troubleshooting Experimental Issues

Q: My spirocyclic compound shows very low clearance in the HLM assay, but in vivo studies show rapid elimination. What could be the discrepancy?

A: This is a common challenge. Several factors could be at play:

  • Non-CYP Mediated Metabolism: The HLM assay primarily assesses CYP-mediated (Phase I) metabolism.[10] Your compound might be cleared by other pathways not present or fully active in microsomes, such as:

    • Phase II Conjugation: Glucuronidation (by UGTs) or sulfation (by SULTs). To test this, run the assay in hepatocytes, which contain these enzymes.

    • Other Oxidative Enzymes: Aldehyde oxidase (AO) or xanthine oxidase (XO). These are cytosolic enzymes, so you would need to run the assay in liver S9 fractions or cytosol.[17]

  • Extrahepatic Clearance: The compound may be metabolized significantly in tissues other than the liver (e.g., intestine, kidney, lung).[17] In vitro assays using intestinal microsomes or S9 fractions can help investigate this.

  • Active Transport: The compound could be rapidly eliminated by active transporters in the liver or kidney, a process not captured in microsomal assays. Hepatocyte assays can provide some insight into transporter activity.

Q: My LC-MS/MS data for metabolite identification is ambiguous. Are there common fragmentation patterns for spirocycles?

A: Spirocycle fragmentation can be complex due to the rigid ring systems. While specific patterns depend on the exact scaffold, some general principles apply:

  • Ring Opening: A common fragmentation pathway involves the cleavage of one of the rings at or near the spiro-carbon.[18] This is often initiated by a retro-Diels-Alder reaction or cleavage adjacent to a heteroatom.[18]

  • Loss of Substituents: Look for neutral losses corresponding to substituents on the spirocyclic core.

  • Characteristic Fragments: Some spirocyclic systems yield characteristic fragment ions that can be diagnostic for the core structure.[18]

To resolve ambiguity, it is essential to acquire high-resolution MS/MS data and carefully analyze the mass shifts between the parent compound and its metabolites. A mass shift of +15.9949 Da, for instance, is a definitive indicator of hydroxylation.

Q: I'm performing a CYP inhibition assay with a highly lipophilic spirocyclic compound and getting inconsistent results. What are the common pitfalls?

A: Lipophilic compounds present unique challenges in in vitro assays.[19]

  • Non-specific Binding: The compound may be binding to the plastic of the assay plate or to microsomal proteins, reducing its effective concentration and leading to an underestimation of its inhibitory potential. Using low-binding plates and including bovine serum albumin (BSA) in the incubation buffer can mitigate this.

  • Solubility Issues: The compound may precipitate out of the aqueous buffer at higher concentrations, leading to inaccurate IC50 values. Always visually inspect for precipitation and consider using a lower starting concentration or a different co-solvent.

  • Assay Interference: Highly fluorescent compounds can interfere with common fluorometric CYP inhibition assays.[20][21] If this is suspected, it is crucial to switch to an LC-MS/MS-based endpoint, which directly measures the formation of the probe substrate's metabolite and is not affected by fluorescence.[20][22]

Part 3: Advanced Strategies for Enhancing Metabolic Stability

Once a metabolic liability has been identified, the next step is rational chemical modification.

Diagram: Troubleshooting & Optimization Workflow

This diagram outlines the decision-making process for addressing metabolic instability.

workflow cluster_start cluster_assay Step 1: In Vitro Profiling cluster_analysis Step 2: Problem Identification cluster_strategy Step 3: Medicinal Chemistry Strategy cluster_end start Start: Spirocyclic Hit with Poor In Vivo PK hlm_assay HLM Stability Assay (CYP-mediated) start->hlm_assay hep_assay Hepatocyte Stability (CYP + Phase II) hlm_assay->hep_assay Low Clearance metid Metabolite ID (LC-MS/MS) hlm_assay->metid High Clearance other_pathways Assess Non-CYP Pathways (e.g., S9, Cytosol) hep_assay->other_pathways High Clearance (Suggests Phase II) block Block Soft Spot (e.g., F, D, Me) metid->block Soft Spot Identified bioisostere Bioisosteric Replacement of Labile Moiety metid->bioisostere scaffold Scaffold Hop (Modify Spirocyclic Core) metid->scaffold other_pathways->bioisostere end_node Optimized Candidate: Improved Metabolic Stability block->end_node bioisostere->end_node scaffold->end_node

Caption: Decision tree for identifying and resolving metabolic liabilities.

Data Table: Example Strategies and Outcomes

This table illustrates common medicinal chemistry strategies to block metabolic soft spots.

Parent Scaffold Metabolic Liability Strategy Modified Scaffold Result (Example)
Spiro[3.3]heptane with benzylic -CH2-Oxidation at benzylic positionBlock metabolism with gem-dimethyl groupSpiro[3.3]heptane with benzylic -C(CH3)2-HLM t½ increased from 15 min to >120 min
N-methyl azaspiro[4.5]decaneN-dealkylationReplace methyl with cyclopropylN-cyclopropyl azaspiro[4.5]decaneReduced rate of N-dealkylation, improved oral bioavailability
Spiro-oxindole with unsubstituted phenyl ringAromatic hydroxylationIntroduce electron-withdrawing groupSpiro-oxindole with 4-fluoro-phenyl ringBlocked aromatic oxidation, shifted metabolism to a less critical site.[9]
Piperidine-containing spirocycleOxidation alpha to NitrogenBioisosteric replacement with azaspiro[3.3]heptaneAzaspiro[3.3]heptane analogueImproved metabolic stability and solubility.[2][5]
Key Medicinal Chemistry Strategies
  • Blocking Metabolic Soft Spots: This is the most direct approach. Once a labile position (a "soft spot") is identified, it can be blocked through chemical modification.[14]

    • Fluorination: Replacing a hydrogen atom with fluorine at a site of oxidation is a classic strategy. The strong C-F bond is resistant to cleavage by CYP enzymes.[9]

    • Deuteration: Replacing a C-H bond with a C-D bond (deuterium) can slow the rate of metabolism due to the kinetic isotope effect, where the heavier deuterium bond is broken more slowly.

    • Alkylation: Introducing a small alkyl group (e.g., methyl) can sterically hinder the approach of a metabolic enzyme.

  • Bioisosteric Replacement: This strategy involves replacing a metabolically unstable functional group with a different group that has similar physical and chemical properties, thereby preserving the desired biological activity.[23][24] For example, a metabolically labile piperidine ring might be replaced with a more stable, rigid spirocyclic amine like a 2-oxa-6-azaspiro[3.4]octane.[2][25] This can simultaneously improve metabolic stability and other properties like lipophilicity.[25][26]

  • Scaffold Hopping: In some cases, the entire spirocyclic core may be inherently labile. "Scaffold hopping" involves replacing the core with a different, novel spirocyclic system while attempting to maintain the crucial three-dimensional arrangement of key binding groups.[7][27] This is a more complex strategy but can lead to compounds with vastly improved properties and novel intellectual property.

References

Technical Support Center: Troubleshooting Low Solubility of Diazaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diazaspiro[3.4]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. The unique spirocyclic structure of diazaspiro[3.4]octanes, while offering conformational rigidity and novel chemical space, can present significant hurdles in achieving desired solubility for in vitro assays, in vivo studies, and formulation development.[1][2]

This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why are my diazaspiro[3.4]octane derivatives showing poor aqueous solubility?

A1: The aqueous solubility of diazaspiro[3.4]octane derivatives is governed by a balance of their structural features. The core scaffold contains two basic nitrogen atoms which can be hydrophilic, especially when protonated.[3][4] However, the overall solubility is often dominated by the lipophilicity of the substituents attached to the spirocyclic core.[5] Large, non-polar, or aromatic substituents can significantly increase the molecule's hydrophobicity, leading to poor aqueous solubility.[6] Additionally, the rigid, non-planar structure can sometimes lead to strong crystal lattice packing, which requires more energy to overcome during dissolution, further limiting solubility.[5][7]

Q2: I'm observing inconsistent solubility results. What could be the cause?

A2: Inconsistent solubility data often points to issues with the solid-state properties of your compound or the experimental conditions. Key factors to consider are:

  • Polymorphism: Your compound may exist in different crystalline forms (polymorphs) or as an amorphous solid.[8][9] Metastable polymorphs can exhibit higher initial solubility but may convert to a more stable, less soluble form over time.[8]

  • pH of the Medium: Since diazaspiro[3.4]octane derivatives are basic, their solubility is highly dependent on the pH of the aqueous medium.[3][10] Small variations in buffer preparation or CO2 absorption from the atmosphere can alter the pH and significantly impact solubility.

  • Purity: Impurities from the synthesis or purification process can affect solubility measurements. Some impurities might enhance solubility (acting as co-solvents), while others could inhibit dissolution.

  • Equilibration Time: It is crucial to ensure that the solubility measurement is taken after the system has reached equilibrium. Insufficient equilibration time can lead to an underestimation of the true solubility.

Q3: What is the first and simplest thing I should try to improve the solubility of my basic diazaspiro[3.4]octane derivative?

A3: The most straightforward initial approach is pH adjustment . By lowering the pH of the aqueous medium with a pharmaceutically acceptable acid (e.g., HCl, citric acid, tartaric acid), you can protonate the basic nitrogen atoms of the diazaspiro[3.4]octane core.[11][12] This ionization dramatically increases the polarity of the molecule and its ability to interact with water, thereby enhancing solubility.[3][13] For many basic compounds, a simple pH adjustment can increase solubility by several orders of magnitude.[14]

Troubleshooting Guide: A Step-by-Step Approach

If you are facing low solubility with your diazaspiro[3.4]octane derivative, this troubleshooting guide provides a systematic workflow to identify and address the issue.

Troubleshooting_Workflow start Start: Low Solubility Observed check_purity Step 1: Confirm Compound Purity & Identity start->check_purity ph_solubility Step 2: Determine pH-Solubility Profile check_purity->ph_solubility is_ph_sufficient Is Solubility Sufficient at a Tolerable pH? ph_solubility->is_ph_sufficient salt_screen Step 3: Perform Salt Formation Screening is_ph_sufficient->salt_screen No end_success End: Solubility Issue Resolved is_ph_sufficient->end_success Yes is_salt_successful Successful Salt Form Identified? salt_screen->is_salt_successful formulation Step 4: Explore Formulation Strategies is_salt_successful->formulation No is_salt_successful->end_success Yes structural_mod Step 5: Consider Structural Modification (Prodrug) formulation->structural_mod Insufficient formulation->end_success Partial/Full Success end_reassess Re-evaluate Project Goals structural_mod->end_reassess

Caption: Troubleshooting workflow for low solubility.

Detailed Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This experiment will help you understand how pH affects the solubility of your diazaspiro[3.4]octane derivative.

Objective: To quantify the solubility of the compound across a physiologically relevant pH range (e.g., pH 2 to 7.4).

Materials:

  • Your diazaspiro[3.4]octane derivative (solid)

  • A series of buffers (e.g., phosphate, citrate) at different pH values

  • HPLC or UV-Vis spectrophotometer for quantification

  • Shaker or rotator at a controlled temperature

  • Centrifuge and/or filters (e.g., 0.22 µm PVDF)

Procedure:

  • Preparation: Prepare a series of buffers at desired pH values (e.g., 2.0, 4.0, 5.0, 6.0, 7.0, 7.4).

  • Sample Addition: Add an excess amount of your solid compound to a known volume of each buffer in separate vials. The solid should be in excess to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid. Alternatively, filter the suspension using a syringe filter.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer solution.

Interpreting the Results: For a basic compound, you should observe a significant increase in solubility as the pH decreases.[10] This profile is critical for deciding if pH modification alone is a viable strategy for your intended application.

Protocol 2: Small-Scale Salt Screening

If pH adjustment is insufficient or not feasible, salt formation is the next logical step.[15][16] This protocol outlines a high-throughput method for screening various counterions.

Objective: To identify suitable counterions that form stable, crystalline salts with improved aqueous solubility.

Materials:

  • Your diazaspiro[3.4]octane derivative (free base)

  • A library of pharmaceutically acceptable acids (counterions) (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid, maleic acid)

  • A variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water)

  • 96-well plates or small glass vials

  • Analytical techniques for characterization (XRPD, DSC, TGA, 1H NMR)

Procedure:

  • Solvent Selection: Dissolve your free base in a small amount of a suitable organic solvent.

  • Counterion Addition: In separate wells or vials, add a stoichiometric amount (e.g., 1.0-1.2 equivalents) of each selected counterion, also dissolved in a suitable solvent.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen. Alternatively, employ cooling or anti-solvent addition techniques to induce crystallization.

  • Solid-State Characterization: Analyze any resulting solids using X-ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline form.[17] Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information on melting point and stability.[17]

  • Solubility Assessment: For promising crystalline salts, perform an aqueous solubility measurement as described in Protocol 1.

Causality Behind Experimental Choices:

  • Diverse Counterions: Using a range of strong and weak acids with different shapes and sizes increases the probability of finding a counterion that packs favorably in a crystal lattice with your compound.[16]

  • Multiple Solvents: The choice of solvent can influence which crystalline form (polymorph) of the salt is produced.[16] Screening in different solvent systems is crucial for exploring the solid-state landscape.

  • Orthogonal Analytical Techniques: Relying on a single technique is insufficient. XRPD confirms crystallinity and new phase formation, while NMR confirms the salt's stoichiometry.[18][19]

Salt_Screening_Process start Start: Free Base dissolve Dissolve Free Base in Organic Solvent start->dissolve add_counterion Add Counterion (Acid) dissolve->add_counterion crystallize Induce Crystallization (Evaporation, Cooling, etc.) add_counterion->crystallize solid_formed Solid Formed? crystallize->solid_formed characterize Characterize Solid (XRPD, DSC, NMR) solid_formed->characterize Yes end_fail No Suitable Salt solid_formed->end_fail No analyze Analyze Solubility & Stability characterize->analyze end_success Optimized Salt Form analyze->end_success

Caption: Salt screening and characterization workflow.

Advanced Strategies: When Simple Fixes Aren't Enough

Q4: My compound is still not soluble enough after pH adjustment and salt screening. What are my options?

A4: If simpler methods fail, you may need to explore more advanced formulation or chemical modification strategies. The choice depends on the stage of your research and the intended application.

Formulation Approaches: These methods aim to improve the solubility and dissolution rate of the existing compound without chemically altering it.[14]

StrategyMechanism of ActionBest For
Co-solvents Increases solubility by reducing the polarity of the aqueous medium.[11][20]Lipophilic compounds; early-stage in vitro and in vivo studies.
Surfactants Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[21]Highly insoluble compounds; can be used in oral and parenteral formulations.
Cyclodextrins Form inclusion complexes where the hydrophobic drug resides within the cyclodextrin cavity, while the hydrophilic exterior improves aqueous solubility.[11][14]Compounds with appropriate size and shape to fit within the cyclodextrin cavity.
Solid Dispersions The drug is dispersed in a hydrophilic carrier at a molecular level (amorphous solid dispersion), which prevents crystallization and enhances dissolution.[20][21]Compounds with high melting points; suitable for oral dosage forms.
Nanotechnology Reducing particle size to the nanometer range (nanosuspension) dramatically increases the surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[8][14][22]Poorly soluble drugs that are also insoluble in oils.

Chemical Modification: The Prodrug Approach A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[23][24] This is a powerful strategy, often employed during lead optimization in drug discovery.[25]

  • Mechanism: A polar, water-solubilizing group (e.g., a phosphate, amino acid, or polyethylene glycol chain) is temporarily attached to the diazaspiro[3.4]octane derivative.[26][27] This increases the aqueous solubility of the prodrug, which, after administration, is cleaved to release the active compound at the target site.[23]

This approach requires significant medicinal chemistry effort to design a prodrug with the right balance of solubility, stability, and efficient in vivo cleavage.[24][25]

References

Technical Support Center: Navigating the Challenges of Spirocyclic Compound Off-Target Effects

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spirocyclic compounds. This guide is designed to provide in-depth, practical advice for mitigating the off-target effects of these structurally unique molecules. Spirocycles, with their rigid, three-dimensional structures, offer significant advantages in drug discovery, often enhancing potency and selectivity. However, like all small molecules, they can interact with unintended biological targets, leading to undesired side effects or confounding experimental results. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the integrity and success of your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary mechanisms by which spirocyclic compounds can cause off-target effects?

    • How can the rigid nature of a spirocycle both increase and decrease off-target effects?

    • What are the initial steps to take when an off-target effect is suspected?

    • Which computational tools are most effective for predicting potential off-targets of spirocyclic compounds?

  • Troubleshooting Guides

    • Scenario 1: Phenotypic results are inconsistent with the known function of the primary target.

    • Scenario 2: The compound exhibits unexpected cytotoxicity.

    • Scenario 3: The compound shows significant inhibition of the hERG channel.

    • Scenario 4: How to interpret broad-panel kinase profiling data.

  • Experimental Protocols

    • Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

    • Protocol 2: CRISPR-Cas9 Mediated Target Validation

    • Protocol 3: Chemical Proteomics Workflow for Off-Target Identification

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which spirocyclic compounds can cause off-target effects?

A1: Off-target effects of spirocyclic compounds, like other small molecules, arise from unintended interactions with biological macromolecules.[1] The specific mechanisms can be multifaceted:

  • Structural Homology: The compound may bind to unintended targets that share structural or electrostatic similarities with the primary target's binding site.

  • High Lipophilicity: Highly lipophilic spirocyclic compounds can lead to non-specific binding to hydrophobic pockets in various proteins and may also contribute to toxicities like hERG channel inhibition.[2][3]

  • Reactive Metabolites: The metabolic breakdown of the spirocyclic compound can generate reactive species that covalently modify unintended proteins.

  • Promiscuous Substructures: Certain substructures within the larger spirocyclic molecule may have inherent affinities for multiple targets.

Q2: How can the rigid nature of a spirocycle both increase and decrease off-target effects?

A2: The conformational rigidity of spirocycles is a double-edged sword:

  • Decreased Off-Target Effects: By locking the conformation of a molecule, a spirocyclic scaffold can optimize the orientation of binding elements for the intended target. This pre-organization can lead to a significant improvement in binding affinity and selectivity, thereby reducing interactions with off-targets.[4][5][6][7]

  • Increased Off-Target Effects: While rigidity can enhance selectivity for the primary target, if the fixed conformation happens to fit well into the binding site of an unrelated protein, it can lead to a potent and specific off-target interaction. This is in contrast to more flexible molecules, which may need to adopt a specific, energetically less favorable conformation to bind to an off-target, resulting in weaker interactions.

Q3: What are the initial steps to take when an off-target effect is suspected?

A3: A systematic approach is crucial when you suspect an off-target effect:

  • Confirm On-Target Engagement: First, verify that your compound is engaging the intended target in your experimental system. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target binding in a cellular context.[8][9]

  • Genetic Validation: Use techniques like CRISPR-Cas9 or RNAi to knock out or knock down the intended target. If the compound still elicits the same phenotype in the absence of the target, it strongly suggests an off-target effect.[10][11]

  • Broad-Panel Screening: Screen the compound against a panel of common off-targets, such as kinases, GPCRs, and ion channels.[12] This can help to quickly identify potential unintended interactions.

  • Computational Profiling: Utilize in silico tools to predict potential off-targets based on the compound's structure. This can help to prioritize experimental validation efforts.

Q4: Which computational tools are most effective for predicting potential off-targets of spirocyclic compounds?

A4: Several computational approaches can be used to predict off-target interactions:

  • Ligand-Based Methods: These methods, such as the Similarity Ensemble Approach (SEA), compare the 2D structure of your compound to a database of molecules with known biological activities.[13] This can identify potential off-targets based on the principle that structurally similar molecules often have similar biological activities.

  • Structure-Based Methods: If the 3D structure of your compound and potential off-targets are known, molecular docking can be used to predict binding poses and estimate binding affinities.

It is generally recommended to use a combination of these methods to increase the confidence in the predictions.[13]

Troubleshooting Guides

Scenario 1: Phenotypic results are inconsistent with the known function of the primary target.

Symptoms:

  • The observed cellular phenotype does not align with the expected biological outcome of inhibiting the primary target.

  • The phenotype is not rescued by overexpression of the wild-type target.

Possible Causes:

  • The compound is acting through an off-target protein or pathway.

  • The primary target has an unknown function in the specific cellular context of your experiment.

Troubleshooting Workflow:

Caption: Workflow for resolving phenotype mismatches.

Medicinal Chemistry Strategies:

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test a series of analogs with modifications to the spirocyclic core and peripheral groups.[2][14][15] This can help to separate on-target from off-target effects.

  • Bioisosteric Replacement: If the spirocyclic core is suspected to be the source of the off-target activity, consider replacing it with a different spirocyclic scaffold or a non-spirocyclic bioisostere.[16][17]

Scenario 2: The compound exhibits unexpected cytotoxicity.

Symptoms:

  • Cell death is observed at concentrations where the primary target is fully inhibited.

  • The cytotoxicity profile does not match that of other known inhibitors of the same target.

Possible Causes:

  • Inhibition of an essential off-target protein.

  • Disruption of a critical cellular pathway.

  • Formation of a toxic metabolite.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Medicinal Chemistry Strategies:

  • Reduce Lipophilicity: High lipophilicity is often associated with cytotoxicity. Introduce polar functional groups or replace lipophilic moieties to reduce the compound's overall lipophilicity.[2]

  • Modify the Spirocyclic Scaffold: In a case study involving the PARP inhibitor Olaparib, replacing the piperazine ring with a 2,6-diazaspiro[3.3]heptane surrogate significantly reduced cytotoxicity.[17] This demonstrates that modifications to the spirocyclic core can mitigate off-target toxicities.

Scenario 3: The compound shows significant inhibition of the hERG channel.

Symptoms:

  • In vitro assays show potent inhibition of the hERG potassium channel.

  • Potential for cardiotoxicity is a concern.

Possible Causes:

  • The compound contains a basic amine that can interact with the hERG channel pore.

  • High lipophilicity of the compound facilitates its partitioning into the cell membrane where the hERG channel resides.[2]

Medicinal Chemistry Strategies:

StrategyRationaleCase Study Example
Reduce Lipophilicity Decreases the compound's ability to access the hERG channel's binding site within the cell membrane.Replacing a pyridazine with a more polar urea group in a lead compound reduced cLogP and mitigated hERG activity.[2]
Lower pKa of Basic Amines Reduces the ionization of the amine at physiological pH, decreasing its interaction with the hERG channel.Switching from a piperidine to a piperazine in an autotaxin inhibitor program significantly lowered the pKa and addressed a hERG liability.[1]
Introduce a Carboxylic Acid Creates a zwitterion, which can reduce membrane permeability and hERG affinity.The antihistamine terfenadine was withdrawn due to hERG issues. Its active metabolite, fexofenadine, contains a carboxylic acid, is zwitterionic, and is free of hERG inhibition.[2]
Steric Hindrance Introducing bulky groups near the basic amine can sterically block its interaction with the hERG channel.In the development of the capsid assembly modulator Linvencorvir, a sterically hindered carboxylic acid was introduced to resolve a hERG liability.[1]
Scenario 4: How to interpret broad-panel kinase profiling data.

Symptoms:

  • Your spirocyclic compound, designed for a specific kinase, shows activity against multiple other kinases in a profiling panel.

Interpretation and Next Steps:

  • Assess the Potency of Off-Target Hits: Compare the potency of your compound against the off-target kinases to its potency against the primary target. Off-target interactions that are significantly weaker than the on-target interaction may not be physiologically relevant.

  • Consider the Kinome Tree: Analyze the distribution of off-target hits on the human kinome tree. If the off-targets are closely related to the primary target, it may be more challenging to engineer out these interactions. However, if the off-targets are from distant branches of the kinome, it may suggest a specific structural feature of your compound is responsible, which could be modified.[12]

  • Structure-Based Analysis: If crystal structures are available, dock your compound into the binding sites of the primary target and the most potent off-targets. This can reveal subtle differences in the binding pockets that can be exploited to improve selectivity.

  • Cellular Validation: Confirm that the off-target inhibition observed in a biochemical assay translates to a functional effect in cells. Use methods like Western blotting to check for the inhibition of the downstream signaling pathways of the off-target kinases.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

Objective: To determine if the spirocyclic compound binds to its intended target in intact cells.

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This change in thermal stability can be quantified.[8][9]

Materials:

  • Cell culture reagents

  • Spirocyclic compound and vehicle (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blotting or ELISA reagents

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat with the spirocyclic compound at various concentrations or a vehicle control for a specified time.

  • Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining using Western blotting or ELISA.

  • Data Interpretation: A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control, indicating that the compound has bound to and stabilized the target protein.

Protocol 2: CRISPR-Cas9 Mediated Target Validation

Objective: To determine if the phenotype observed with the spirocyclic compound is dependent on the presence of the primary target.

Principle: CRISPR-Cas9 is used to create a knockout of the gene encoding the primary target. The effect of the compound is then assessed in these knockout cells.[4][18]

Materials:

  • Cell line of interest

  • Cas9 nuclease (as plasmid, mRNA, or protein)

  • sgRNA targeting the gene of interest (and a non-targeting control)

  • Transfection reagent or electroporator

  • Spirocyclic compound

  • Assay reagents for measuring the phenotype of interest

Procedure:

  • sgRNA Design and Validation: Design and validate sgRNAs that efficiently introduce loss-of-function mutations in the target gene.

  • Generation of Knockout Cells: Transfect or electroporate the cells with Cas9 and the validated sgRNA.

  • Verification of Knockout: Isolate single-cell clones and verify the knockout of the target gene by sequencing and Western blotting.

  • Phenotypic Assay: Treat the knockout cells and wild-type control cells with a dose-range of the spirocyclic compound.

  • Data Interpretation:

    • If the knockout cells are resistant to the compound (i.e., the phenotype is lost), it validates that the compound's effect is on-target.

    • If the knockout cells still respond to the compound in the same way as the wild-type cells, it strongly suggests that the phenotype is due to an off-target effect.[10]

Protocol 3: Chemical Proteomics Workflow for Off-Target Identification

Objective: To identify the proteins that directly interact with the spirocyclic compound in a cellular lysate.

Principle: An affinity probe based on the spirocyclic compound is used to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[16][17]

Materials:

  • Spirocyclic compound with a functional handle for immobilization (e.g., an alkyne or a primary amine)

  • Affinity resin (e.g., NHS-activated sepharose beads or streptavidin beads if using a biotinylated probe)

  • Cell lysate

  • Wash buffers

  • Elution buffer

  • Reagents for tryptic digestion and mass spectrometry

Procedure:

  • Probe Synthesis and Immobilization: Synthesize a derivative of the spirocyclic compound with a linker and a reactive group. Covalently attach this probe to the affinity resin.

  • Affinity Chromatography: Incubate the cell lysate with the compound-immobilized resin. A control experiment with resin alone or with an immobilized inactive analog should be run in parallel.

  • Washing: Wash the resin extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the resin.

  • Protein Identification: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the compound-immobilized resin to those from the control resin. Proteins that are significantly enriched in the compound sample are potential off-targets.

References

Validation & Comparative

The 2,6-Diazaspiro[3.4]octane Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding the exploration of innovative molecular architectures that can effectively interact with biological targets. Among these, sp³-rich scaffolds have garnered significant attention for their ability to provide three-dimensional diversity, leading to improved potency, selectivity, and pharmacokinetic properties. The 2,6-diazaspiro[3.4]octane core, a rigid bicyclic amine, has emerged as a privileged structure in this context, demonstrating remarkable versatility across a range of therapeutic areas. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2,6-diazaspiro[3.4]octane derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

The 2,6-Diazaspiro[3.4]octane Core: A Privileged Scaffold

The 2,6-diazaspiro[3.4]octane motif is characterized by a unique spirocyclic system where two nitrogen-containing rings, an azetidine and a pyrrolidine, share a single carbon atom. This arrangement imparts a defined three-dimensional geometry, which can be exploited to orient substituents in precise vectors for optimal target engagement. Its synthetic tractability further enhances its appeal as a versatile building block in drug discovery.[1]

Comparative SAR Analysis of 2,6-Diazaspiro[3.4]octane Derivatives

The therapeutic potential of the 2,6-diazaspiro[3.4]octane scaffold has been demonstrated in several key areas, including infectious diseases and oncology. The following sections provide a comparative analysis of the SAR for different classes of these derivatives.

Antitubercular Activity: The Nitrofuran Carboxamide Series

Tuberculosis remains a global health crisis, necessitating the development of new drugs to combat multidrug-resistant strains. Nitrofuran carboxamide derivatives of the 2,6-diazaspiro[3.4]octane core have shown potent antitubercular activity.[2] A comparative analysis of a series of these compounds reveals key SAR trends.

Table 1: Comparative Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Nitrofuran Derivatives against M. tuberculosis H37Rv [2]

Compound IDMIC (µg/mL)
1 BocBenzyl>100
2 5-nitrofuroylBenzyl0.25
3 5-nitrofuroylH1.56
4 5-nitrofuroylMethyl0.78
5 5-nitrofuroylEthyl0.39
6 5-nitrofuroylPropyl0.2
7 5-nitrofuroylIsopropyl0.78
8 5-nitrofuroylCyclopropylmethyl0.39
9 5-nitrofuroyl4-Fluorobenzyl0.1
10 5-nitrofuroyl4-Chlorobenzyl0.05
11 5-nitrofuroyl4-Bromobenzyl0.025
12 5-nitrofuroyl4-Trifluoromethylbenzyl0.016

Analysis of SAR:

  • The 5-nitrofuroyl group is essential for activity: Replacement of the 5-nitrofuroyl group at the R¹ position with a Boc protecting group (Compound 1) results in a complete loss of activity, highlighting the critical role of the nitrofuran "warhead".[2]

  • Impact of the R² substituent: The nature of the substituent at the R² position significantly influences the antimycobacterial potency.

    • A free amine (Compound 3) or small alkyl groups (Compounds 4-8) at R² lead to moderate to good activity.

    • The introduction of a benzyl group at R² (Compound 2) enhances activity compared to smaller alkyl groups.

    • Substitution on the phenyl ring of the benzyl group has a profound effect. Electron-withdrawing groups at the para-position dramatically increase potency, with the trifluoromethylbenzyl derivative (Compound 12) being the most potent in the series with a MIC of 0.016 µg/mL.[2] This suggests that electronic and/or steric factors on the periphery of the molecule are crucial for target interaction.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A detailed protocol for determining the MIC of antitubercular compounds is provided below.

Workflow for Antitubercular Drug Screening

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis prep_culture Prepare M. tuberculosis H37Rv culture in 7H9 broth inoculate Inoculate 96-well plates with bacterial suspension and compound dilutions prep_culture->inoculate prep_compounds Prepare serial dilutions of test compounds prep_compounds->inoculate incubate Incubate plates at 37°C for 7 days inoculate->incubate add_resazurin Add resazurin indicator incubate->add_resazurin incubate_2 Incubate for a further 24-48 hours add_resazurin->incubate_2 read_plate Read plate visually or with a fluorometer incubate_2->read_plate determine_mic Determine MIC (lowest concentration with no color change/fluorescence) read_plate->determine_mic

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antitubercular compounds.

Antimalarial Activity: A Multi-Stage Approach

Malaria, caused by Plasmodium parasites, requires therapies that can target multiple life-cycle stages. A novel series of diazaspiro[3.4]octane derivatives has been identified with potent activity against both the asexual blood stages and the transmission stages of Plasmodium falciparum.[3]

Table 2: Comparative Antimalarial Activity of 2,6-Diazaspiro[3.4]octane Derivatives [3]

Compound IDAsexual Blood Stage IC₅₀ (nM)Gametocyte IC₅₀ (nM)
13 4-chlorophenyl2-pyridyl4580
14 4-fluorophenyl2-pyridyl5295
15 4-methoxyphenyl2-pyridyl150250
16 4-chlorophenyl3-pyridyl120210
17 4-chlorophenyl4-pyridyl98180
18 4-chlorophenyl2-pyrazinyl65110

Analysis of SAR:

  • Importance of the R¹ aryl group: A halogen-substituted phenyl group at the R¹ position, such as 4-chlorophenyl (Compound 13) or 4-fluorophenyl (Compound 14), is favorable for potent asexual blood-stage activity.[3] Replacing the halogen with an electron-donating group like methoxy (Compound 15) leads to a decrease in potency.

  • Influence of the R² heteroaryl group: The nature and position of the nitrogen atom in the R² heteroaryl ring are critical for activity.

    • A 2-pyridyl substituent (Compound 13) provides the best activity in this series.

    • Moving the nitrogen to the 3- or 4-position of the pyridine ring (Compounds 16 and 17) results in a significant drop in potency.

    • Replacing the 2-pyridyl with a 2-pyrazinyl group (Compound 18) maintains good activity, suggesting that the spatial arrangement of the nitrogen atom is key for target binding.

Experimental Protocol: Asexual Blood Stage Activity Assay

The following protocol outlines a common method for assessing the in vitro activity of compounds against the asexual blood stages of P. falciparum.

Workflow for Asexual Blood Stage Assay

G cluster_0 Culture & Preparation cluster_1 Assay cluster_2 Data Analysis culture Culture P. falciparum in human erythrocytes prepare_suspension Prepare parasite suspension culture->prepare_suspension add_parasites Add parasite suspension to plates prepare_suspension->add_parasites add_compounds Add serially diluted compounds to 96-well plates add_compounds->add_parasites incubate Incubate for 72 hours add_parasites->incubate add_sybr Add SYBR Green I lysis buffer incubate->add_sybr read_fluorescence Read fluorescence add_sybr->read_fluorescence calculate_ic50 Calculate IC50 values read_fluorescence->calculate_ic50

Caption: A standard workflow for determining the IC₅₀ of antimalarial compounds against the asexual blood stage of P. falciparum.

Sigma-1 Receptor Antagonism: Targeting Neuropathic Pain

The sigma-1 receptor is a promising target for the treatment of neuropathic pain. A series of 2,6-diazaspiro[3.4]octan-7-one derivatives have been developed as potent sigma-1 receptor antagonists.[4]

Table 3: Comparative Sigma-1 Receptor Binding Affinity of 2,6-Diazaspiro[3.4]octan-7-one Derivatives [4]

Compound IDRKᵢ (nM)
19 H586
20 Methyl245
21 Ethyl123
22 Propyl56
23 Butyl25
24 Pentyl15
25 Hexyl8
26 Cyclohexylmethyl12
27 Phenethyl18

Analysis of SAR:

  • Effect of the N-substituent: The substituent on the nitrogen atom of the diazaspirooctanone core plays a crucial role in determining the binding affinity for the sigma-1 receptor.

    • There is a clear trend of increasing affinity with increasing alkyl chain length from methyl (Compound 20) to hexyl (Compound 25). The hexyl derivative (Compound 25) exhibits the highest affinity with a Kᵢ of 8 nM.[4]

    • Bulky substituents such as cyclohexylmethyl (Compound 26) and phenethyl (Compound 27) are also well-tolerated and result in high-affinity ligands.[4] This suggests the presence of a hydrophobic pocket in the binding site that can accommodate these larger groups.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor.

Workflow for Sigma-1 Receptor Binding Assay

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis prepare_membranes Prepare cell membranes expressing sigma-1 receptors incubate Incubate membranes, radioligand, and test compounds prepare_membranes->incubate prepare_ligands Prepare radioligand (³H-pentazocine) and test compounds prepare_ligands->incubate filter Separate bound and free radioligand by rapid filtration incubate->filter wash Wash filters to remove non-specific binding filter->wash measure_radioactivity Measure radioactivity on filters wash->measure_radioactivity calculate_ki Calculate Ki values from competition curves measure_radioactivity->calculate_ki G cluster_0 Assay Setup cluster_1 Enzymatic Reaction cluster_2 Detection & Analysis prepare_reagents Prepare recombinant PARP-1, activated DNA, and NAD+ initiate_reaction Initiate reaction by adding PARP-1 to a mixture of DNA, NAD+, and compound prepare_reagents->initiate_reaction prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->initiate_reaction incubate Incubate at room temperature initiate_reaction->incubate stop_reaction Stop the reaction incubate->stop_reaction detect_par Detect poly(ADP-ribose) (PAR) formation (e.g., ELISA or fluorescence) stop_reaction->detect_par calculate_ic50 Calculate IC50 values detect_par->calculate_ic50

References

A Tale of Two Isomers: A Comparative Guide to the Biological Activity of 1,6- and 2,6-Diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that can unlock new biological space is perpetual. Among these, spirocyclic systems have garnered immense interest due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties. The diazaspiro[3.4]octane framework, a rigid bicyclic system containing an azetidine and a pyrrolidine ring sharing a single carbon atom, is a noteworthy example. However, the biological and synthetic exploration of its constitutional isomers, 1,6-diazaspiro[3.4]octane and 2,6-diazaspiro[3.4]octane, has been remarkably unbalanced.

This guide provides a comprehensive comparison of these two isomers, delving into the known biological activities of the well-explored 2,6-isomer and contrasting it with the conspicuous absence of data for its 1,6-counterpart. We will explore the underlying structural and synthetic rationales that may contribute to this disparity and provide detailed experimental protocols for evaluating the biological potential of these scaffolds.

The Privileged Scaffold: 2,6-Diazaspiro[3.4]octane

The 2,6-diazaspiro[3.4]octane core has emerged as a "privileged scaffold" in drug discovery.[1][2] Its rigid structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. This has led to the development of a diverse array of bioactive molecules with applications in various therapeutic areas.

Diverse Biological Activities of 2,6-Diazaspiro[3.4]octane Derivatives

The versatility of the 2,6-diazaspiro[3.4]octane scaffold is evidenced by the wide range of biological activities exhibited by its derivatives.

Therapeutic AreaBiological Target/ActivityExample ApplicationKey Findings
Infectious Diseases Mycobacterium tuberculosisAntitubercular AgentsNitrofuran carboxamide derivatives show potent activity, with some compounds exhibiting a minimal inhibitory concentration (MIC) as low as 0.016 µg/mL against M. tuberculosis H37Rv.[1][3]
Plasmodium falciparumAntimalarial AgentsA novel series demonstrated activity against multiple life stages of the parasite, with low nanomolar potency against the asexual blood stage and transmission-blocking potential.[4][5]
Central Nervous System Sigma-1 (σ1) ReceptorAnalgesicsDerivatives act as potent σ1 receptor antagonists, enhancing the antinociceptive effect of morphine and rescuing morphine-induced analgesic tolerance.[6]
Oncology Menin-MLL1 InteractionCancer TherapeuticsIdentified as inhibitors of the menin-MLL1 interaction, a target in certain types of leukemia.[1]
MAP and PI3K SignalingCancer TherapeuticsModulators of the MAP and PI3K signaling pathways.[1]
Metabolic Diseases VDAC1Diabetes TreatmentVDAC1 inhibitors for potential use in the treatment of diabetes.[1]
Inflammation Janus Kinase (JAK)Anti-inflammatory AgentsThe core is present in Delgocitinib, a JAK inhibitor used to treat inflammatory conditions.

The Enigmatic Isomer: 1,6-Diazaspiro[3.4]octane

In stark contrast to its 2,6-isomer, the 1,6-diazaspiro[3.4]octane scaffold is conspicuously absent from the forefront of medicinal chemistry literature. While the synthesis of the broader diazaspiro[3.4]octane system was first reported in 1965, the focus has predominantly remained on the 2,6-isomer.[7] A thorough search of current scientific databases reveals a significant lack of published data on the biological activities of 1,6-diazaspiro[3.4]octane derivatives.

Potential Reasons for the Disparity

Several factors may contribute to the asymmetric exploration of these two isomers:

  • Synthetic Accessibility: The synthetic routes to 2,6-diazaspiro[3.4]octane are well-established and allow for versatile functionalization. The synthesis of the 1,6-isomer may present greater challenges, potentially involving more complex starting materials or lower-yielding reactions, thus hindering its accessibility for large-scale screening and derivatization.

  • Structural and Electronic Properties: The positioning of the nitrogen atoms within the spirocyclic framework significantly influences the molecule's three-dimensional shape, dipole moment, and hydrogen bonding capabilities. The arrangement in the 2,6-isomer, with nitrogens in both the azetidine and pyrrolidine rings, appears to be more conducive to forming favorable interactions with a wider range of biological targets. The 1,6-isomer, with both nitrogens in the pyrrolidine ring, presents a different spatial arrangement of these key heteroatoms.

  • Initial Screening Results: It is plausible that early, unpublished high-throughput screening campaigns did not yield promising "hits" for the 1,6-diazaspiro[3.4]octane scaffold, leading to a shift in focus towards the more fruitful 2,6-isomer.

Comparative Structural Analysis

The fundamental difference in the placement of the nitrogen atoms dictates the distinct physicochemical properties and potential biological interactions of the two isomers.

Caption: Structural comparison of 1,6- and 2,6-diazaspiro[3.4]octane isomers.

The differing nitrogen positions influence the vectors for substituent placement, which is a critical consideration in drug design for optimizing target engagement.

Experimental Protocols for Biological Evaluation

Given the established activities of the 2,6-diazaspiro[3.4]octane scaffold, the following protocols provide a framework for evaluating the biological potential of novel derivatives of either isomer.

In Vitro Antibacterial Assay (Broth Microdilution)

This protocol is fundamental for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[8][9][10][11][12]

Objective: To determine the lowest concentration of the test compound that inhibits visible bacterial growth.

Materials:

  • Test compounds (1,6- or 2,6-diazaspiro[3.4]octane derivatives)

  • Bacterial strains (e.g., Mycobacterium tuberculosis H37Rv, Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate growth medium

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin, rifampicin)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the 96-well plate using the appropriate broth to achieve a range of final concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the test compound dilutions.

  • Include positive and negative controls on each plate.

  • Incubate the plates at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours for common bacteria; specialized conditions for M. tuberculosis).

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.

G A Dispense Compound Dilutions B Add Kinase and Substrate A->B C Initiate Reaction with ATP B->C D Incubate C->D E Stop Reaction & Add Detection Reagent D->E F Measure Luminescence E->F G Calculate IC50 F->G G A Seed GPCR-expressing cells B Add Test Compounds A->B C Stimulate with Agonist (Antagonist Mode) B->C Antagonist Mode D Incubate B->D Agonist Mode C->D E Lyse Cells & Detect cAMP D->E F Analyze Data (EC50/IC50) E->F

References

Comparative In Vitro and In Vivo Evaluation of Novel 1-Methyl-1,6-diazaspiro[3.4]octane Analogs as Muscarinic M1/M4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's Guide to Preclinical Assessment for Cognitive and Neuropsychiatric Disorders

The development of novel therapeutics for central nervous system (CNS) disorders remains a significant challenge in modern medicine.[1] A key objective is the creation of compounds with high efficacy, selectivity, and favorable pharmacokinetic profiles to minimize off-target effects and improve patient outcomes.[2] Within this landscape, muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes, have emerged as promising targets for treating cognitive impairments and psychosis associated with Alzheimer's disease and schizophrenia.[3]

This guide provides a comprehensive framework for the preclinical evaluation of a novel chemical series, the 1-Methyl-1,6-diazaspiro[3.4]octane analogs. While this specific scaffold is novel, its evaluation follows a rigorous, systematic approach common in CNS drug discovery.[4][5] We will compare a set of hypothetical analogs (MDS-A, MDS-B, and MDS-C) against a well-characterized clinical-stage muscarinic agonist, Xanomeline, to illustrate the decision-making process in lead candidate selection.

Part 1: In Vitro Characterization - The Foundation of Selection

The initial phase of evaluation focuses on in vitro assays to determine the fundamental pharmacological properties of each analog. These assays are crucial for establishing target engagement, functional activity, and selectivity before committing to more complex and resource-intensive in vivo studies.

Experimental Workflow: In Vitro Screening Cascade

The logical flow of in vitro experiments is designed to efficiently identify the most promising compounds. The process begins with assessing binding affinity to the primary targets (M1/M4 receptors), followed by functional assays to determine agonistic potency. Compounds with desirable on-target activity are then profiled for selectivity against other muscarinic subtypes and a broader panel of CNS receptors to flag potential off-target liabilities. Finally, early ADME (Absorption, Distribution, Metabolism, and Excretion) properties are assessed to ensure the compounds have a plausible path toward in vivo viability.

cluster_0 In Vitro Screening Primary Screening Target Affinity (M1/M4 Binding) Functional Assay Agonist Potency (Calcium Flux) Primary Screening->Functional Assay Determine Ki Selectivity Profiling Muscarinic Subtypes (M2, M3, M5) Broad Receptor Panel Functional Assay->Selectivity Profiling Determine EC50 In Vitro ADME Metabolic Stability (Microsomes) Selectivity Profiling->In Vitro ADME Assess Off-Target Risk Lead Candidates Candidate Selection for In Vivo In Vitro ADME->Lead Candidates Assess Drug-like Properties

Caption: In Vitro Screening Cascade for Novel Analogs.

Methodologies & Comparative Data

1. Radioligand Binding Assays: These assays are fundamental for quantifying the affinity of a compound for its target receptor.[6] Competition binding studies are performed using a radiolabeled ligand known to bind to the target (e.g., [³H]-N-methylscopolamine for muscarinic receptors) and varying concentrations of the unlabeled test compound.[7][8] The inhibition constant (Ki) is calculated from the IC50 value (the concentration of test compound that displaces 50% of the radioligand) and represents the affinity of the compound for the receptor.[9]

Protocol: Muscarinic Receptor Radioligand Binding Assay

  • Preparation: Use cell membranes from CHO or HEK293 cells stably expressing human M1 or M4 muscarinic receptors.

  • Incubation: Incubate the cell membranes with a fixed concentration of [³H]-N-methylscopolamine and a range of concentrations of the test compound (e.g., MDS-A, MDS-B, MDS-C, or Xanomeline) in a binding buffer for 60-90 minutes at room temperature.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Determine the IC50 values by non-linear regression and convert to Ki values using the Cheng-Prusoff equation.[9]

2. Functional Agonist Assays (Calcium Flux): For Gq-coupled receptors like M1, agonist binding triggers a signaling cascade that results in an increase in intracellular calcium ([Ca²⁺]i).[9] Calcium flux assays measure this increase using fluorescent dyes, providing a direct readout of receptor activation and agonist potency (EC50).

Protocol: M1 Receptor Calcium Flux Assay

  • Cell Culture: Plate CHO or HEK293 cells expressing the human M1 receptor in a 96- or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Measurement: Measure the fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation).

  • Analysis: Generate concentration-response curves and calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Comparative In Vitro Data Summary
CompoundM1 Ki (nM)M4 Ki (nM)M1 EC50 (nM) (Functional Agonism)M2 Ki (nM) (Selectivity)Human Liver Microsome Stability (% remaining after 30 min)
MDS-A 5.28.112.555085%
MDS-B 25.630.265.880045%
MDS-C 4.8150.010.1>200022%
Xanomeline 8.54.218.035070%

Data Insights: From this initial screen, MDS-A emerges as a strong candidate. It displays high affinity and functional potency at the M1 receptor, comparable to the reference compound Xanomeline, and maintains strong affinity for the M4 receptor.[10] Critically, it shows excellent selectivity against the M2 receptor (>100-fold), which is associated with undesirable cardiovascular side effects. Furthermore, its high metabolic stability suggests it is less likely to be rapidly cleared in vivo, a crucial factor for a CNS drug.[11] In contrast, MDS-B shows lower potency, and MDS-C, while potent at M1, has poor M4 affinity and very low metabolic stability, making it a less viable candidate.

Part 2: In Vivo Evaluation - From Bench to Biological System

Compounds that demonstrate a promising in vitro profile are advanced to in vivo studies. This phase is essential to understand how the compound behaves in a complex biological system, assessing its pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and ultimately, its therapeutic potential in relevant animal models.[1]

Experimental Workflow: In Vivo Assessment

The in vivo workflow begins with pharmacokinetic studies to ensure the drug can achieve and maintain therapeutic concentrations in the plasma and, most importantly, the brain.[12] Promising candidates are then tested in behavioral models that recapitulate aspects of the target disease, such as cognitive deficits.[13]

cluster_1 In Vivo Evaluation PK Studies Pharmacokinetics (Rodent) PD/Efficacy Models Pharmacodynamics & Efficacy Models PK Studies->PD/Efficacy Models Determine Brain Penetration & Dosing Tolerability Early Tolerability & Safety Assessment PD/Efficacy Models->Tolerability Assess Therapeutic Effect Lead Optimization Decision for Further Development Tolerability->Lead Optimization Evaluate Safety Window

Caption: In Vivo Evaluation Workflow for Lead Candidates.

Methodologies & Comparative Data

Based on the superior in vitro profile, MDS-A is advanced to in vivo testing alongside Xanomeline.

1. Rodent Pharmacokinetics (PK): PK studies are performed to determine how the drug is absorbed, distributed, metabolized, and excreted. For CNS drugs, the key parameter is the brain-to-plasma ratio, which indicates the extent of blood-brain barrier penetration.[11]

Protocol: Mouse Pharmacokinetic Study

  • Dosing: Administer the compound (e.g., 10 mg/kg) to a cohort of mice via oral (PO) gavage.

  • Sampling: Collect blood and brain tissue samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Analysis: Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (Area Under the Curve), and the brain/plasma ratio.

2. Efficacy Model: Novel Object Recognition (NOR) Task: The NOR task is a widely used behavioral assay to assess learning and memory in rodents. It leverages the innate tendency of mice to explore a novel object more than a familiar one. This model is sensitive to the cognitive-enhancing effects of drugs, particularly those targeting muscarinic receptors.[14][15]

Protocol: Novel Object Recognition (NOR)

  • Habituation: Allow mice to acclimate to the testing arena for several days.

  • Training (Familiarization) Phase: Place each mouse in the arena with two identical objects and allow them to explore for 10 minutes.

  • Testing Phase: After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.

  • Dosing: Administer the test compound (e.g., MDS-A or Xanomeline) or vehicle 30-60 minutes before the training phase.

  • Analysis: Record the time spent exploring each object during the testing phase. Calculate a discrimination index (DI), where a higher DI indicates better memory.

Comparative In Vivo Data Summary
Compound (10 mg/kg, PO)Cmax (ng/mL)Tmax (hr)Brain/Plasma Ratio (at Tmax)Novel Object Recognition (Discrimination Index)
Vehicle ---0.15 ± 0.05
MDS-A 4501.01.20.65 ± 0.08
Xanomeline 3801.50.80.58 ± 0.07
*p < 0.05 compared to Vehicle

Data Insights: The in vivo data reinforces the selection of MDS-A . It demonstrates favorable pharmacokinetics with rapid absorption and, crucially, a brain-to-plasma ratio greater than 1, indicating excellent penetration into the CNS.[16] This superior brain exposure likely contributes to its robust efficacy in the NOR model, where it significantly improved memory performance, trending even higher than the benchmark compound Xanomeline.[17]

Conclusion and Future Directions

The systematic evaluation of the this compound series, using a combination of in vitro and in vivo assays, successfully identified MDS-A as a promising lead candidate. Its profile of high M1/M4 potency, excellent subtype selectivity, good metabolic stability, and robust in vivo efficacy in a cognition model positions it for further preclinical development.

Future steps would involve a more extensive safety and toxicology assessment, dose-response studies to establish a therapeutic window, and evaluation in additional disease-relevant models, such as those for psychosis-like behaviors.[3] This rigorous, data-driven approach ensures that only the most promising candidates, with the highest probability of clinical success, are advanced, ultimately accelerating the development of new medicines for patients with debilitating neuropsychiatric and cognitive disorders.[18]

References

The Ascendance of Spiro[3.4]octane: A Comparative Analysis Against Classical Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of aromatic, two-dimensional scaffolds that have historically dominated drug discovery.[1][2] The demand for molecules with greater three-dimensional (3D) complexity, which can offer improved target selectivity, enhanced physicochemical properties, and access to novel chemical space, has never been more pressing.[3][4] In this landscape, the spiro[3.4]octane scaffold is rapidly emerging as a "rising star," offering a unique blend of rigidity and three-dimensionality.[5][6]

This guide provides a comprehensive comparative analysis of the spiro[3.4]octane scaffold against established privileged scaffolds—piperidine, pyrrolidine, and azetidine. We will delve into a data-driven comparison of their physicochemical properties, synthetic accessibility, and representation in bioactive molecules, providing researchers with the insights needed to strategically incorporate these scaffolds into their drug design programs.

The "Privileged Scaffold" Concept and the Drive for 3D-Dimensionality

The term "privileged scaffold" refers to molecular frameworks that can serve as ligands for multiple biological targets.[3][7] These scaffolds, such as the piperidine and pyrrolidine rings, are frequently found in approved drugs and natural products, attesting to their evolutionary selection for biological relevance.[5][8]

A key metric in the shift towards more three-dimensional molecules is the fraction of sp³ hybridized carbons (Fsp³).[9] A higher Fsp³ count generally correlates with increased saturation and a more complex 3D-architecture, which can lead to improved solubility, reduced off-target toxicity, and better clinical success rates.[9] Spirocycles, by their very nature, are rich in sp³ centers and offer a fixed, three-dimensional arrangement of substituents, making them ideal candidates for modern drug discovery campaigns.[10]

Spiro[3.4]octane: A New Contender

The spiro[3.4]octane scaffold, consisting of a cyclobutane and a cyclopentane ring sharing a single carbon atom, presents a compelling structural motif.[5][11] Its inherent rigidity and defined spatial orientation of substituents provide a unique platform for creating molecules with improved potency and selectivity.[5] While not as prevalent in approved drugs as its more established counterparts, the spiro[3.4]octane core is increasingly being incorporated into novel bioactive compounds, particularly in the fields of oncology and infectious diseases.[4]

Comparative Analysis of Physicochemical Properties

The choice of a scaffold has a profound impact on a molecule's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. The following table provides a comparative overview of the key properties of the parent scaffolds.

PropertySpiro[3.4]octanePiperidinePyrrolidineAzetidine
Molecular Weight ( g/mol ) 110.20[12]85.1571.12[13]57.09[14]
cLogP ~3.7[12][15]0.84[16]0.46[17]-0.1[14]
Topological Polar Surface Area (TPSA) (Ų) 0[12]12.0312.0312.03
Fsp³ Character 1.01.01.01.0
3D-Shape Profile Globular, rigidChair conformation, flexibleEnvelope/twist conformations, flexiblePlanar, strained

Key Insights from the Physicochemical Data:

  • Lipophilicity (cLogP): Spiro[3.4]octane is significantly more lipophilic than the nitrogen-containing heterocycles. This can be advantageous for crossing cell membranes but may also increase the risk of off-target effects and metabolic liabilities if not properly managed through derivatization.

  • Polarity (TPSA): The parent spiro[3.4]octane has a TPSA of zero, highlighting its non-polar nature. In contrast, the nitrogen atom in piperidine, pyrrolidine, and azetidine provides a key point for hydrogen bonding and modulates the polarity of the molecule.

  • Three-Dimensionality: All four scaffolds are fully saturated (Fsp³ = 1.0), but their inherent shapes differ significantly. Spiro[3.4]octane offers a more globular and rigid structure compared to the more flexible chair and envelope conformations of piperidine and pyrrolidine, respectively. Azetidine, with its strained four-membered ring, is relatively planar. This structural rigidity can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a target.

Synthetic Accessibility: A Practical Consideration

The ease of synthesis and derivatization is a critical factor in the adoption of a new scaffold. While piperidine, pyrrolidine, and azetidine have well-established and diverse synthetic methodologies, the synthesis of spiro[3.4]octane derivatives is a more recent area of exploration.

Experimental Protocol 1: Synthesis of a Substituted Piperidine Derivative

The following protocol outlines a general and adaptable method for the synthesis of N-protected 3-substituted piperidines, a common motif in many pharmaceuticals.[18]

Workflow for the Synthesis of a Substituted Piperidine

A Substituted Pyridine B Hydrogenation A->B H2, Pd/C C N-Protection (e.g., Boc) B->C (Boc)2O, Base D Substituted Piperidine C->D Purification

Caption: A common synthetic route to substituted piperidines.

Step-by-Step Protocol:

  • Hydrogenation of the Pyridine Ring:

    • To a solution of the appropriately substituted pyridine (1.0 eq) in methanol, add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir at room temperature for 16 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the crude piperidine derivative.

  • N-Protection:

    • Dissolve the crude piperidine derivative in dichloromethane (DCM).

    • Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-Boc protected piperidine derivative.

Experimental Protocol 2: Synthesis of a Spiro[3.4]octane Derivative

The synthesis of carbo-spiro[3.4]octanes often involves multi-step sequences to construct the spirocyclic core. The following is a representative workflow for the synthesis of a spiro[3.4]octane carboxylic acid, a versatile intermediate for further derivatization.[15][19]

Workflow for the Synthesis of a Spiro[3.4]octane Derivative

A Cyclopentanone B Wittig Reaction A->B Phosphonium ylide C [2+2] Cycloaddition B->C Dichloroketene D Spiro[3.4]octanone C->D Reductive dehalogenation E Oxidation D->E e.g., Baeyer-Villiger F Spiro[3.4]octane Carboxylic Acid E->F Hydrolysis

Caption: A multi-step synthesis of a spiro[3.4]octane derivative.

Step-by-Step Protocol (Conceptual):

  • Formation of Methylenecyclopentane:

    • React cyclopentanone with a methylenetriphenylphosphorane (Wittig reagent) in an appropriate solvent like THF to yield methylenecyclopentane.

  • [2+2] Cycloaddition:

    • Perform a [2+2] cycloaddition reaction between methylenecyclopentane and dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc) to form a dichlorinated spiro[3.4]octanone intermediate.

  • Reductive Dehalogenation:

    • Treat the dichlorinated intermediate with a reducing agent, such as zinc dust in acetic acid, to remove the chlorine atoms and yield spiro[3.4]octan-2-one.

  • Baeyer-Villiger Oxidation:

    • React the spiro[3.4]octan-2-one with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a solvent like dichloromethane to induce a Baeyer-Villiger oxidation, forming a spirocyclic lactone.

  • Hydrolysis:

    • Hydrolyze the lactone under basic conditions (e.g., with aqueous sodium hydroxide) followed by acidic workup to yield the desired spiro[3.4]octane carboxylic acid.

Representation in Bioactive Molecules

The ultimate validation of a privileged scaffold lies in its successful application in the development of bioactive molecules.

Spiro[3.4]octane: The Emerging Player

While there are no approved drugs containing a simple carbo-spiro[3.4]octane scaffold to date, its heteroatomic analogues are present in several promising clinical candidates. For example, 2,6-diazaspiro[3.4]octane derivatives have shown potent antitubercular activity.[4] The spirocyclic core is also being explored in the development of novel anticancer agents.

Piperidine, Pyrrolidine, and Azetidine: The Established Workhorses

These scaffolds are integral components of a vast number of approved drugs across a wide range of therapeutic areas.

  • Piperidine: Found in drugs such as the antipsychotic haloperidol , the antihistamine loratadine , and the stimulant methylphenidate .[3] Its conformational rigidity and ability to present substituents in well-defined axial and equatorial positions are key to its success.[17]

  • Pyrrolidine: A core component of the nootropic piracetam , the antihypertensive enalapril , and the antibiotic clindamycin .[5] The five-membered ring offers a different conformational profile compared to piperidine and can be a valuable tool for scaffold hopping.

  • Azetidine: Present in the anticancer drug cobimetinib and the antihypertensive azelnidipine .[1][7] The strained four-membered ring imparts a unique conformational rigidity and can act as a bioisostere for other functionalities.

Conclusion and Future Outlook

The spiro[3.4]octane scaffold offers a compelling new direction for medicinal chemists seeking to escape the confines of flat, aromatic systems. Its inherent three-dimensionality, rigidity, and novel chemical space make it an attractive starting point for the design of next-generation therapeutics. While its synthetic accessibility is currently more challenging than that of established privileged scaffolds like piperidine and pyrrolidine, ongoing advancements in synthetic methodology are expected to make this and other spirocyclic systems more readily available.

The comparative analysis presented in this guide highlights the distinct advantages and disadvantages of each scaffold. The choice of which to employ will ultimately depend on the specific goals of the drug discovery program, including the nature of the biological target and the desired physicochemical properties of the final compound. As the demand for innovative, three-dimensional drug candidates continues to grow, the spiro[3.4]octane scaffold is poised to become an increasingly important tool in the medicinal chemist's arsenal.

References

A Technical Guide to Bioisosteric Replacements for the 1-Methyl-1,6-diazaspiro[3.4]octane Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity is perpetual. The 1-Methyl-1,6-diazaspiro[3.4]octane core has emerged as a compelling structural motif, offering a rigid, three-dimensional framework that can effectively orient substituents in chemical space. However, the principles of drug design necessitate the exploration of bioisosteric replacements to fine-tune a molecule's properties, addressing potential liabilities and enhancing its therapeutic potential. This guide provides an in-depth comparison of potential bioisosteric replacements for the this compound core, supported by available data and synthetic considerations.

The this compound Core: A Profile

The this compound scaffold is a saturated heterocyclic system characterized by a spirocyclic junction between a pyrrolidine and an azetidine ring, with a methyl group on one of the nitrogen atoms. This unique architecture imparts a defined three-dimensional geometry, a desirable trait for achieving specific and high-affinity interactions with biological targets.

Computed Physicochemical Properties of the Parent Core:

PropertyValueSource
Molecular Weight126.20 g/mol --INVALID-LINK--[1]
XLogP30.2--INVALID-LINK--[1]
Hydrogen Bond Donor Count1--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count2--INVALID-LINK--[1]
Rotatable Bond Count0--INVALID-LINK--[1]
Topological Polar Surface Area15.3 Ų--INVALID-LINK--[1]

While experimental data for the parent compound is limited in publicly available literature, these computed values provide a baseline for comparison with potential bioisosteres.[1] The low XLogP3 value suggests good aqueous solubility, a favorable property for drug candidates.

Derivatives of the diazaspiro[3.4]octane scaffold have demonstrated a range of biological activities, including potent antimalarial and antitubercular effects, highlighting the therapeutic potential of this core structure.[2][3][4]

The Rationale for Bioisosteric Replacement

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of a functional group or scaffold with another that retains similar biological activity but possesses altered physicochemical properties. The primary goals of this strategy include:

  • Improving Potency and Selectivity: Fine-tuning the geometry and electronic properties of the core can lead to enhanced interactions with the target protein.

  • Optimizing ADME Properties: Modulating lipophilicity, solubility, and metabolic stability is crucial for achieving a desirable pharmacokinetic profile.

  • Reducing Off-Target Effects and Toxicity: Altering the scaffold can mitigate interactions with unintended biological targets.

  • Navigating Intellectual Property Landscapes: Novel bioisosteric replacements can lead to new chemical entities with distinct patentability.

Potential Bioisosteric Replacements for the this compound Core

Several classes of spirocyclic and related heterocyclic systems can be considered as potential bioisosteres for the this compound core. The choice of a suitable replacement depends on the specific goals of the drug discovery program.

Alternative Diazaspiroalkanes

Varying the ring sizes of the spirocyclic system offers a direct approach to modifying the core's geometry and physicochemical properties.

  • 2,6-Diazaspiro[3.3]heptane: This smaller analog, with two fused azetidine rings, has been successfully employed as a bioisostere for piperazine. Its more compact and rigid structure can lead to improved metabolic stability and selectivity.

  • Other Diazaspiro[3.4]octane Isomers (e.g., 2,6- and 2,7-diazaspiro[3.4]octane): Shifting the positions of the nitrogen atoms within the spirocyclic framework can alter the vectoral projection of substituents and the core's pKa values, influencing target binding and pharmacokinetic properties. Derivatives of 2,6-diazaspiro[3.4]octane have shown promise as antitubercular agents.[4]

Conceptual Comparison of Diazaspiroalkane Cores:

This compound This compound 2,6-Diazaspiro[3.3]heptane 2,6-Diazaspiro[3.3]heptane This compound->2,6-Diazaspiro[3.3]heptane Smaller, more compact 2,6-Diazaspiro[3.4]octane 2,6-Diazaspiro[3.4]octane This compound->2,6-Diazaspiro[3.4]octane Isomeric, altered vectors

A diagram illustrating bioisosteric relationships.

Oxa- and Thia-azaspiroalkanes

Replacing one of the nitrogen atoms with an oxygen or sulfur atom can significantly impact the core's polarity, hydrogen bonding capacity, and metabolic stability.

  • 6-Oxa-1-azaspiro[3.4]octane: The introduction of an ether oxygen can reduce basicity and potentially improve cell permeability.

  • 6-Thia-1-azaspiro[3.4]octane: A thioether linkage can alter lipophilicity and introduce a potential site for metabolism (oxidation).

Bridged and Fused Bicyclic Systems

Bridged and fused ring systems can mimic the three-dimensional arrangement of substituents in a spirocyclic core while offering different conformational constraints and physicochemical properties.

  • Diazabicyclo[X.Y.Z]alkanes: These systems, such as 2,5-diazabicyclo[2.2.1]heptane, can serve as rigid scaffolds that position nitrogen atoms and their substituents in defined spatial orientations.

Comparative Data: A Call for Experimental Validation

While the conceptual basis for these bioisosteric replacements is sound, a comprehensive understanding of their impact requires direct experimental comparison. The following table presents a hypothetical comparison of key properties, highlighting the type of data that is crucial for making informed decisions in a drug discovery program. Note: The values for the bioisosteres are illustrative and would need to be determined experimentally.

Core ScaffoldcLogP (Predicted)pKa (Predicted)Aqueous SolubilityMetabolic Stability (t½ in HLM)Key Considerations
This compound 0.2~9-10HighModerateParent scaffold, good starting point.
2,6-Diazaspiro[3.3]heptane < 0~8-9Very HighHighMore compact, potentially improved stability and selectivity.
6-Oxa-1-azaspiro[3.4]octane ~0.5~8-9ModerateModerate to HighReduced basicity, potentially improved permeability.
2,5-Diazabicyclo[2.2.1]heptane < 0~9-10HighHighRigid scaffold, defined substituent vectors.

Experimental Protocols

The successful implementation of a bioisosteric replacement strategy relies on robust synthetic methods and reliable in vitro assays for property profiling.

Synthesis of Diazaspiroalkane Cores

Illustrative Synthetic Workflow:

A Starting Materials B 1,3-Dipolar Cycloaddition A->B C Functional Group Interconversion B->C D Intramolecular Cyclization C->D E Diazaspiro[3.4]octane Core D->E

A generalized synthetic workflow for diazaspiro[3.4]octanes.

In Vitro Assays for Comparative Evaluation

1. Physicochemical Property Determination:

  • LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) are critical measures of lipophilicity. These can be determined experimentally using the shake-flask method or calculated using computational models.

  • pKa: The ionization constant (pKa) influences a compound's charge state at physiological pH, affecting its solubility, permeability, and target interactions. Potentiometric titration is a standard method for pKa determination.

  • Aqueous Solubility: Thermodynamic solubility can be measured using the shake-flask method, followed by quantification of the dissolved compound via HPLC or UV-spectroscopy.

2. Metabolic Stability Assessment:

  • Human Liver Microsomes (HLM) Assay: This in vitro assay is a standard method for evaluating the metabolic stability of a compound. The disappearance of the parent compound over time in the presence of HLMs is monitored by LC-MS/MS to determine the intrinsic clearance and half-life.

3. Biological Activity Evaluation:

The choice of biological assay is target-dependent. For G-protein coupled receptor (GPCR) targets, which are common for this class of compounds, several assays can be employed:

  • Radioligand Binding Assays: These assays measure the affinity of a compound for its target receptor by competing with a radiolabeled ligand.

  • Functional Assays: These assays measure the downstream signaling effects of receptor activation, such as changes in intracellular calcium levels or cAMP production.

Conclusion

The this compound core represents a valuable starting point for the design of novel therapeutic agents. However, a systematic exploration of its bioisosteric replacements is essential for optimizing drug-like properties. This guide has outlined several promising bioisosteric scaffolds and the experimental methodologies required for their comparative evaluation. By employing a data-driven approach to bioisostere selection and validation, researchers can accelerate the discovery of drug candidates with enhanced efficacy and safety profiles. The generation of robust, head-to-head comparative data for these spirocyclic systems will be a critical enabler for their successful application in medicinal chemistry.

References

The Ascendancy of the Diazaspiro[3.4]octane Scaffold: A Comparative Pharmacophore Modeling Guide for Next-Generation Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

The relentless evolution of drug-resistant Plasmodium falciparum necessitates a paradigm shift in antimalarial drug discovery, demanding innovative scaffolds that can overcome existing resistance mechanisms. The diazaspiro[3.4]octane core, a rigid, three-dimensional, and synthetically tractable scaffold, has recently emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics.[1][2][3][4][5] This guide provides a comprehensive, in-depth analysis of pharmacophore modeling of diazaspiro[3.4]octane-based ligands, with a specific focus on their application as antimalarial agents. We will objectively compare the pharmacophoric features of this novel scaffold with established antimalarial classes and provide a detailed, field-proven protocol for developing robust pharmacophore models.

The Strategic Advantage of the Diazaspiro[3.4]octane Scaffold

The diazaspiro[3.4]octane scaffold offers several key advantages in drug design. Its inherent rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The three-dimensional nature of the scaffold allows for a more precise spatial arrangement of pharmacophoric features, enabling a more nuanced interaction with the target protein. This departure from the often-planar structures of traditional antimalarials presents a promising avenue to circumvent existing resistance mechanisms.

A recent study by Le Manach et al. identified a novel series of diazaspiro[3.4]octane-based compounds with potent, low-nanomolar activity against multiple life stages of P. falciparum, including gametocytes, which are responsible for transmission.[1][2][3][4][5] This groundbreaking work serves as the foundation for our comparative analysis and highlights the immense potential of this scaffold in the fight against malaria.

Comparative Pharmacophore Analysis: Diazaspiro[3.4]octane vs. Traditional Antimalarials

To truly appreciate the novelty of the diazaspiro[3.4]octane scaffold, it is essential to compare its pharmacophoric features with those of established antimalarial drug classes, namely the quinolines (e.g., chloroquine) and the artemisinins. Pharmacophore models represent the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Hypothetical Pharmacophore Model for Antimalarial Diazaspiro[3.4]octane Analogs

Based on the structure-activity relationship (SAR) data from the work of Le Manach et al.[1][2][3][4][5], we can propose a hypothetical pharmacophore model for this class of compounds. The core features likely include:

  • Two Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the diazaspiro core are well-positioned to act as hydrogen bond acceptors.

  • A Hydrophobic Feature (HY): The spirocyclic ring system itself contributes to the overall hydrophobicity, which is often crucial for membrane permeability and interaction with hydrophobic pockets in the target protein.

  • Aromatic/Hydrophobic Groups at Specific Vectors: The SAR data indicates that substitutions on the diazaspiro scaffold significantly impact activity. These substitution points allow for the precise positioning of additional hydrophobic and aromatic features to optimize target engagement.

Established Pharmacophore Models of Quinolines and Artemisinins
  • Chloroquine Analogs: The pharmacophore of 4-aminoquinolines like chloroquine is well-established and typically includes a hydrogen bond acceptor (the quinoline nitrogen), an aromatic ring system, and a positively ionizable group at the terminus of the aliphatic side chain.[6][7] This side chain is crucial for accumulation in the parasite's digestive vacuole.

  • Artemisinin and its Derivatives: The pharmacophore of artemisinin is unique and centered around the endoperoxide bridge, which is essential for its mechanism of action. Key features include two hydrogen bond acceptors (from the lactone and ether functionalities) and a hydrophobic region.[8][9]

The following table provides a comparative summary of the key pharmacophoric features of these three classes of antimalarial agents.

Pharmacophoric FeatureDiazaspiro[3.4]octane Analogs (Hypothetical)Quinolines (e.g., Chloroquine)Artemisinins
Core Scaffold Rigid, 3D spirocyclicPlanar aromatic quinolineSesquiterpene lactone with endoperoxide
Hydrogen Bond Acceptors 2 (core nitrogens)1-2 (quinoline N, side chain N)2 (lactone, ether)
Hydrogen Bond Donors 0 (in core)0-1 (depending on analog)0
Aromatic/Hydrophobic 1 (core) + variable substituents1 (quinoline ring)1 (lactone and hydrocarbon framework)
Positively Ionizable Possible with substituents1 (aliphatic side chain)0
Key Feature for Activity 3D orientation of substituentsAliphatic side chain for accumulationEndoperoxide bridge

This comparative analysis highlights the distinct pharmacophoric landscape of the diazaspiro[3.4]octane scaffold. Its 3D nature and the spatial arrangement of its features offer a clear differentiation from the more planar quinolines and the unique endoperoxide-containing artemisinins. This structural novelty is a key factor in its potential to overcome existing drug resistance.

Experimental Protocol: Ligand-Based Pharmacophore Modeling of Diazaspiro[3.4]octane-Based Ligands

This section provides a detailed, step-by-step methodology for generating a robust ligand-based pharmacophore model using a platform such as BIOVIA Discovery Studio or LigandScout.[10][11][12][13][14][15][16][17][18][19] The causality behind each experimental choice is explained to ensure a self-validating and reproducible workflow.

I. Ligand Preparation and Dataset Selection
  • Assemble a Diverse Dataset: Collect a set of diazaspiro[3.4]octane-based ligands with a wide range of biological activities (e.g., IC50 values) against P. falciparum. A good dataset should include highly active, moderately active, and inactive compounds.[20][21]

  • 2D to 3D Conversion and Energy Minimization: Convert the 2D structures of the ligands to 3D. Subsequently, perform energy minimization using a suitable force field (e.g., CHARMm) to obtain low-energy conformers. This step is crucial as the pharmacophore model is based on the 3D arrangement of features.

II. Pharmacophore Model Generation
  • Feature Mapping: Identify the key pharmacophoric features for each ligand in the training set. These typically include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), Aromatic (AR), and Positively/Negatively Ionizable (PI/NI) features.[15][19]

  • Common Feature Pharmacophore Generation (HipHop Algorithm in Discovery Studio): This algorithm identifies the common pharmacophoric features shared by the most active compounds in the training set. The rationale is that the essential interactions for biological activity are conserved among the most potent ligands.

  • 3D-QSAR Pharmacophore Generation (HypoGen Algorithm in Discovery Studio): This approach generates hypotheses that correlate the 3D arrangement of pharmacophoric features with the biological activity of the training set molecules. It considers both active and inactive compounds to build a more predictive model.[21]

III. Model Validation and Refinement
  • Internal Validation (Test Set): The generated pharmacophore models are used to predict the activity of a "test set" of compounds that were not used in model generation. A good model should accurately predict the activity of the test set compounds.

  • External Validation (Decoy Set Screening): The model is challenged to differentiate a set of known active compounds from a much larger set of "decoy" molecules (compounds with similar physicochemical properties but different topology). A robust model will have a high enrichment factor, meaning it preferentially identifies the active compounds.

  • Cost Analysis and Statistical Validation: In 3D-QSAR, the quality of the generated hypotheses is assessed by various parameters, including the "cost" of the hypothesis (a measure of the difference between estimated and actual activities), the correlation coefficient (r), and the root mean square deviation (RMSD).

IV. Visualization and Interpretation

The final, validated pharmacophore model provides a 3D map of the essential features required for antimalarial activity. This model can then be used for virtual screening of large compound libraries to identify novel hits with the desired pharmacophoric features.

Visualizing the Pharmacophore Modeling Workflow

The following diagram, generated using Graphviz, illustrates the key stages of the ligand-based pharmacophore modeling workflow.

Pharmacophore_Workflow cluster_data_prep I. Data Preparation cluster_model_gen II. Model Generation cluster_validation III. Model Validation cluster_application IV. Application A Assemble Ligand Dataset (Active & Inactive) B 2D to 3D Conversion A->B C Conformational Analysis & Energy Minimization B->C D Feature Mapping (HBA, HBD, HY, etc.) C->D E Common Feature Pharmacophore (e.g., HipHop) D->E F 3D-QSAR Pharmacophore (e.g., HypoGen) D->F G Internal Validation (Test Set Prediction) E->G F->G I Statistical Analysis (Cost, r, RMSD) G->I H External Validation (Decoy Set Screening) H->I J Validated Pharmacophore Model I->J K Virtual Screening of Compound Libraries J->K L Identification of Novel Hits K->L

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Logical Relationships in Comparative Pharmacophore Analysis

The following diagram illustrates the logical flow of comparing the novel diazaspiro[3.4]octane scaffold against established antimalarial classes.

Comparative_Analysis Start Start Diazaspiro[3.4]octane Diazaspiro[3.4]octane Start->Diazaspiro[3.4]octane Quinolines Quinolines Start->Quinolines Artemisinins Artemisinins Start->Artemisinins SAR_Analysis Structure-Activity Relationship Analysis Diazaspiro[3.4]octane->SAR_Analysis Established_Models Review Established Pharmacophore Models Quinolines->Established_Models Artemisinins->Established_Models Pharmacophore_Hypothesis Generate Hypothetical Pharmacophore Model SAR_Analysis->Pharmacophore_Hypothesis Feature_Comparison Compare Key Pharmacophoric Features Pharmacophore_Hypothesis->Feature_Comparison Established_Models->Feature_Comparison Novelty_Assessment Assess Novelty and Potential for Overcoming Resistance Feature_Comparison->Novelty_Assessment End End Novelty_Assessment->End

Caption: Logic of Comparative Pharmacophore Analysis.

Conclusion

The diazaspiro[3.4]octane scaffold represents a significant step forward in the quest for novel antimalarial agents. Its unique three-dimensional structure and promising biological activity make it a compelling starting point for drug discovery campaigns. This guide has provided a framework for understanding and applying pharmacophore modeling to this exciting class of compounds. By systematically developing and validating pharmacophore models and comparing them to existing antimalarial scaffolds, researchers can gain valuable insights into the key structural requirements for potent antimalarial activity and accelerate the discovery of next-generation therapeutics to combat the global threat of malaria.

References

Beyond the Flatland: A Comparative Guide to the Three-Dimensionality of Spirocyclic Compounds and Planar Molecules in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of drug discovery, the three-dimensional shape of a molecule is a critical determinant of its success. For decades, medicinal chemistry has been dominated by "flat," planar aromatic structures. However, the limitations of this two-dimensional world—often leading to poor solubility, metabolic instability, and off-target effects—have spurred a paradigm shift. Researchers are now increasingly venturing into the third dimension, with spirocyclic compounds emerging as a powerful scaffold to unlock novel chemical space and design more effective and safer therapeutics.

This guide provides an in-depth comparison of the three-dimensionality of spirocyclic compounds versus their planar counterparts. We will delve into the theoretical underpinnings of molecular shape, explore the practical advantages conferred by a three-dimensional architecture, and provide detailed experimental and computational protocols for assessing these properties. Through illustrative case studies and supporting data, we aim to equip researchers, scientists, and drug development professionals with the knowledge to strategically leverage three-dimensionality in their quest for the next generation of medicines.

The Imperative of Three-Dimensionality in Drug Design

The interaction between a drug molecule and its biological target, typically a protein, is a highly specific, three-dimensional lock-and-key mechanism. Planar molecules, with their limited spatial diversity, can be likened to a simple key attempting to fit a complex lock. While they can be effective, they often lack the precise conformational arrangement to maximize binding affinity and selectivity.

Spirocyclic compounds, in contrast, are characterized by two rings sharing a single common atom, creating a rigid, inherently three-dimensional structure.[1][2][3] This unique architecture allows for the precise projection of functional groups into three-dimensional space, enabling a more complementary fit with the intricate binding pockets of proteins.[4] This "escape from flatland" is not merely an aesthetic choice; it has profound implications for a molecule's physicochemical and pharmacological properties.[5]

Unveiling the Three-Dimensional Landscape: Spirocyclic vs. Planar Molecules

The fundamental difference in the spatial arrangement of atoms between spirocyclic and planar molecules gives rise to a cascade of distinct properties.

Structural Rigidity and Conformational Control

Planar aromatic rings are inherently rigid in two dimensions but offer little control over the orientation of substituents in the third dimension. Spirocycles, on the other hand, possess a rigidified three-dimensional framework that locks the conformation of the molecule.[4][6] This pre-organization of the molecule into a bioactive conformation can lead to a lower entropic penalty upon binding to its target, resulting in enhanced potency and selectivity.[2]

Physicochemical Property Modulation

The introduction of a spirocyclic scaffold can significantly improve a molecule's drug-like properties. Shifting from planar, aromatic structures to molecules with a higher fraction of sp3-hybridized carbons (Fsp3), a characteristic feature of spirocycles, generally correlates with improved physicochemical properties.[6]

  • Solubility: The increased sp3 character of spirocycles often leads to higher aqueous solubility, a crucial parameter for oral bioavailability.[4]

  • Lipophilicity (LogP/LogD): Spirocyclic analogs frequently exhibit lower lipophilicity compared to their planar counterparts.[4] This can be advantageous in reducing off-target effects and improving a drug's safety profile.

  • Metabolic Stability: The rigid, three-dimensional nature of spirocycles can shield metabolically susceptible sites from enzymatic degradation, thereby enhancing metabolic stability and prolonging the drug's half-life in the body.[7]

Quantifying Three-Dimensionality: Computational Approaches

Several computational metrics have been developed to quantify the three-dimensionality of molecules, providing a valuable tool for comparing different scaffolds.

Fractional sp3 (Fsp3)

A simple yet effective measure, Fsp3 is the ratio of sp3-hybridized carbon atoms to the total carbon count in a molecule. A higher Fsp3 value is generally associated with greater three-dimensionality. Spiro-containing systems inherently increase the Fsp3 value of a molecule.[4]

Principal Moments of Inertia (PMI)

PMI analysis describes the mass distribution of a molecule and can be used to classify its shape as rod-like, disc-like, or sphere-like. A PMI plot, a triangular representation of the normalized principal moments of inertia (npr1 and npr2), provides a visual assessment of a molecule's three-dimensionality. Molecules occupying the top corner of the triangle exhibit a more spherical, three-dimensional character, while those at the bottom corners are more rod-like or disc-like.

Plane of Best Fit (PBF)

The PBF method quantifies the deviation of a molecule's atoms from an optimal plane. A higher PBF value, representing a greater average distance of atoms from the plane, indicates a more three-dimensional structure.[8][9][10]

Experimental Validation of Three-Dimensionality

While computational methods provide valuable insights, experimental techniques are essential for confirming the three-dimensional structure and conformation of molecules.

Single-Crystal X-ray Diffraction

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[6][11] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing bond lengths, bond angles, and the overall molecular conformation.[12][13]

2D Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of atoms within a molecule in solution.[14][15][16] The presence of a NOESY cross-peak between two protons indicates that they are close in space, which can be used to deduce the molecule's conformation and relative stereochemistry.[17]

Case Study: Spiro[3.3]heptane as a Benzene Bioisostere

A compelling example of the benefits of spirocyclic scaffolds is the use of spiro[3.3]heptane as a bioisosteric replacement for the phenyl ring in various drugs.[7][18] A study on Sonidegib, an approved Hedgehog signaling pathway inhibitor, demonstrated that replacing the central phenyl ring with a spiro[3.3]heptane moiety led to significant improvements in metabolic stability.[7]

CompoundStructureclogPlogDMetabolic Stability (CLint, mg/(min·µL))t1/2 (min)
SonidegibPlanar Phenyl6.8≥ 3.59393
trans-76 Spiro[3.3]heptane6.0≥ 3.54747
cis-76 Spiro[3.3]heptane6.0≥ 3.51111

Data sourced from ChemRxiv.[7]

The spirocyclic analogs, trans-76 and cis-76 , exhibited a notable decrease in lipophilicity (clogP) and a significant increase in metabolic stability (lower CLint and longer t1/2) compared to the parent drug, Sonidegib.[7] This case study highlights the potential of spirocyclic scaffolds to enhance the drug-like properties of existing therapeutic agents.

Experimental and Computational Protocols

Computational Protocol: PMI and PBF Calculation using RDKit

This protocol outlines the steps to calculate PMI and PBF for a given molecule using the open-source cheminformatics toolkit, RDKit.

1. Input Molecule:

  • Start with a 3D representation of the molecule (e.g., from an SDF or Mol2 file).

2. 3D Conformation Generation:

  • If a 3D structure is not available, generate a low-energy conformer using RDKit's AllChem.EmbedMolecule() function, followed by force-field optimization (e.g., with AllChem.UFFOptimizeMolecule()).

3. PMI Calculation:

  • Use the rdkit.Chem.Descriptors3D.NPR1() and rdkit.Chem.Descriptors3D.NPR2() functions to calculate the normalized principal moments of inertia ratios.

4. PBF Calculation:

  • While RDKit does not have a built-in PBF function, it can be implemented by:

    • Obtaining the 3D coordinates of all heavy atoms.

    • Using a library like NumPy to perform principal component analysis (PCA) on the coordinates to find the plane of best fit.

    • Calculating the perpendicular distance of each atom to this plane and then averaging these distances.

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth:

  • The first and often most challenging step is to grow a high-quality single crystal of the compound. This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.[19]

2. Crystal Mounting:

  • A suitable crystal is selected and mounted on a goniometer head.

3. Data Collection:

  • The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[6]

4. Data Processing:

  • The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

5. Structure Solution and Refinement:

  • The processed data is used to solve the crystal structure, yielding an initial electron density map. This model is then refined to best fit the experimental data, resulting in the final three-dimensional structure.[12]

Experimental Protocol: 2D NOESY NMR

1. Sample Preparation:

  • Prepare a solution of the compound in a suitable deuterated solvent. The concentration should be optimized to obtain a good signal-to-noise ratio.[15]

2. 1D Proton NMR:

  • Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of the protons.

3. 2D NOESY Experiment Setup:

  • Set up the 2D NOESY experiment on the NMR spectrometer. Key parameters to optimize include the mixing time (d8), which determines the extent of NOE transfer, and the number of scans. For small molecules, a mixing time of 0.5-1.0 seconds is typically used.[14][20]

4. Data Acquisition:

  • Acquire the 2D NOESY data. This can take several hours depending on the sample concentration and desired resolution.

5. Data Processing and Analysis:

  • Process the raw data using appropriate software. The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks connecting protons that are close in space. The presence and intensity of these cross-peaks are used to build a model of the molecule's three-dimensional conformation.

Conclusion: Embracing the Third Dimension

The strategic incorporation of three-dimensionality is a powerful approach to overcome the limitations of traditional planar molecules in drug discovery. Spirocyclic compounds, with their inherent rigidity and ability to project functionality in three-dimensional space, offer a compelling solution for improving physicochemical properties, enhancing potency and selectivity, and accessing novel chemical space.

By leveraging a combination of advanced computational tools to predict and quantify three-dimensionality and robust experimental techniques to validate molecular structure, researchers can make more informed decisions in the design and optimization of drug candidates. As the pharmaceutical industry continues to tackle increasingly challenging biological targets, the journey "beyond the flatland" into the world of three-dimensional molecules will be crucial for the discovery of innovative and life-changing medicines.

References

A Comparative Guide to Receptor Binding Assays for 1-Methyl-1,6-diazaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of receptor binding assay methodologies for the characterization of 1-Methyl-1,6-diazaspiro[3.4]octane derivatives. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the interaction of this novel chemical scaffold with its biological targets, particularly nicotinic acetylcholine receptors (nAChRs). We will delve into the theoretical underpinnings of different assay formats, provide detailed experimental protocols, and discuss the interpretation of binding data in the context of structure-activity relationship (SAR) studies.

The Significance of this compound Derivatives in Drug Discovery

The 1,6-diazaspiro[3.4]octane scaffold is a rigid, three-dimensional structure that has garnered significant interest in medicinal chemistry. The defined spatial arrangement of its nitrogen atoms makes it an attractive framework for designing ligands that can selectively target specific receptor subtypes. The addition of a methyl group at the 1-position further influences the steric and electronic properties of the molecule, potentially enhancing its binding affinity and selectivity. These derivatives are being actively investigated for their therapeutic potential in a range of neurological and psychiatric disorders where nAChRs play a crucial modulatory role.[1][2] Understanding the binding characteristics of these compounds is a critical first step in the drug development pipeline.

Principles of Receptor Binding Assays

Receptor binding assays are a cornerstone of pharmacology, allowing for the quantification of the interaction between a ligand (e.g., a this compound derivative) and its receptor.[1] These assays are typically performed using cell membranes containing the receptor of interest and a radiolabeled ligand that is known to bind to the receptor with high affinity. The fundamental principle involves measuring the displacement of the radioligand by the unlabeled test compound. The two most common formats for this are the traditional filter binding assay and the more modern, homogeneous scintillation proximity assay (SPA).

Comparative Analysis of Assay Formats

The choice of assay format depends on several factors, including the specific receptor target, the availability of reagents, and the desired throughput. Below is a comparison of the two primary methodologies.

FeatureFilter Binding AssayScintillation Proximity Assay (SPA)
Principle Separation of bound from free radioligand by filtration.[3][4]No separation step; signal is generated only when the radioligand is in close proximity to the bead-immobilized receptor.[5][6][7]
Throughput Lower to medium; can be adapted for 96-well format.[8]High; well-suited for automated screening of large compound libraries.[9][10][11]
Sensitivity High; dependent on the specific activity of the radioligand.Generally high, but can be influenced by bead and receptor concentration.[9]
Reagent Consumption Can be higher due to the need for larger reaction volumes and wash steps.Lower; homogeneous format minimizes reagent loss.[5]
Non-specific Binding Can be a significant issue, requiring careful optimization of blocking agents and wash conditions.[1]Often lower due to the proximity-based detection mechanism.[7]
Assay Development Well-established protocols, but can be labor-intensive to optimize.Can be more complex to set up initially, requiring optimization of bead-receptor coupling.[9]

Experimental Protocols

Here, we provide detailed, step-by-step protocols for both filter binding and scintillation proximity assays, tailored for the evaluation of this compound derivatives against nAChR subtypes.

Protocol 1: Competitive Radioligand Filter Binding Assay

This protocol is adapted from established methods for nAChR binding.[1][2][12]

1. Materials and Reagents:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest (e.g., α4β2, α7) or from brain tissue homogenates.[1]

  • Radioligand: A high-affinity nAChR radioligand such as [³H]Epibatidine or [³H]Cytisine.[1][12]

  • Test Compounds: this compound derivatives dissolved in an appropriate solvent (e.g., DMSO).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 10 µM nicotine).[1]

  • Glass Fiber Filters: Pre-treated with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[1]

  • Scintillation Cocktail

  • 96-well plates, vacuum filtration manifold, and scintillation counter.

2. Assay Procedure:

  • In a 96-well plate, add 50 µL of binding buffer to all wells.

  • Add 25 µL of the test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M) or the non-specific binding control. For total binding, add 25 µL of buffer.

  • Add 50 µL of the membrane preparation (containing a predetermined amount of protein) to each well.

  • Initiate the binding reaction by adding 25 µL of the radioligand at a concentration at or below its Kd.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[1]

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding: Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Scintillation Proximity Assay (SPA)

This protocol is based on the principles of SPA for receptor binding.[5][6][7][9][10]

1. Materials and Reagents:

  • Receptor Source: As described in Protocol 1.

  • Radioligand: As described in Protocol 1.

  • Test Compounds: As described in Protocol 1.

  • SPA Beads: Wheat germ agglutinin (WGA)-coated SPA beads are commonly used to capture glycosylated membrane receptors.[7][11]

  • Assay Buffer: Similar to the binding buffer in Protocol 1.

  • Non-specific Binding Control: As described in Protocol 1.

  • 96- or 384-well microplates and a microplate scintillation counter.

2. Assay Procedure:

  • In each well of a microplate, add the test compound at various concentrations, the non-specific binding control, or buffer for total binding.

  • Add the membrane preparation and the SPA beads. Incubate for a sufficient time (e.g., 30-60 minutes) to allow the membranes to bind to the beads.

  • Add the radioligand to initiate the binding reaction.

  • Seal the plate and incubate at room temperature for 2-4 hours to allow the reaction to reach equilibrium.

  • Centrifuge the plate briefly to ensure the beads settle to the bottom.

  • Measure the light output from each well using a microplate scintillation counter.

3. Data Analysis: The data analysis is similar to that of the filter binding assay, where the signal from the wells is used to determine IC₅₀ and subsequently Ki values.

Visualizing the Workflow

G cluster_0 Assay Plate Preparation cluster_1 Incubation cluster_2 Signal Detection cluster_3 Data Analysis TB Total Binding Wells (Buffer + Radioligand + Membranes) Equilibrium Incubate to Reach Equilibrium TB->Equilibrium NSB Non-specific Binding Wells (Unlabeled Ligand + Radioligand + Membranes) NSB->Equilibrium Test Test Compound Wells (Derivative + Radioligand + Membranes) Test->Equilibrium Filtration Filter Binding: Separate Bound/Free Equilibrium->Filtration SPA SPA: Read Plate Directly Equilibrium->SPA Analysis Calculate IC50 and Ki Filtration->Analysis SPA->Analysis

Caption: General workflow for receptor binding assays.

SPA_Principle cluster_0 Bound State cluster_1 Unbound State Bead1 Receptor1 Receptor Radioligand1 [3H] Receptor1->Radioligand1 Binding Light Light Emission Radioligand1->Light Energy Transfer Bead2 Receptor2 Receptor Radioligand2 [3H] NoLight No Signal

Caption: Principle of Scintillation Proximity Assay (SPA).

Structure-Activity Relationship (SAR) and Data Interpretation

The primary output of these binding assays is the inhibition constant (Ki), which is an inverse measure of the binding affinity of the test compound. A lower Ki value signifies a higher affinity. By systematically modifying the structure of the this compound core and measuring the corresponding Ki values, a structure-activity relationship (SAR) can be established.[13][14][15][16][17]

For instance, researchers might synthesize and test derivatives with different substituents at various positions on the spirocyclic scaffold. The resulting data, when compiled, can reveal which structural features are critical for potent and selective binding.

Illustrative Comparative Binding Data:

The following table presents hypothetical binding data for a series of this compound derivatives against two nAChR subtypes. This illustrates how experimental data would be presented to compare the performance of different compounds.

Compound IDR¹ SubstituentR² Substituentα4β2 nAChR Ki (nM)α7 nAChR Ki (nM)Selectivity (α7/α4β2)
LEAD-001 HH15.2350.823.1
LEAD-002 3-pyridylH2.1450.2214.4
LEAD-003 5-pyrimidinylH5.8275.147.4
LEAD-004 3-pyridylCH₃25.6600.523.5
LEAD-005 3-pyridylF1.9390.6205.6

From this hypothetical data, one could infer that a 3-pyridyl substituent at the R¹ position (LEAD-002) significantly enhances affinity for the α4β2 subtype compared to the unsubstituted parent compound (LEAD-001). Furthermore, the addition of a fluorine atom at the R² position (LEAD-005) maintains high affinity, while a methyl group (LEAD-004) is detrimental. Such insights are invaluable for guiding the design of more potent and selective drug candidates.

Conclusion

The choice between a traditional filter binding assay and a scintillation proximity assay for characterizing this compound derivatives will depend on the specific research goals and available resources. Both methods, when properly validated, can provide high-quality binding data. For high-throughput screening of a large library of derivatives, SPA is the superior choice due to its homogeneous format and amenability to automation.[11] For smaller-scale studies and initial characterization, the well-established filter binding assay remains a robust and reliable option. The data generated from these assays are fundamental to understanding the SAR of this promising class of compounds and are essential for their progression through the drug discovery process.

References

A Deep Dive into the Pharmacokinetic Landscape: Methylated vs. Non-Methylated Diazaspiro[3.4]octane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. Among the critical hurdles is the optimization of pharmacokinetic (PK) properties, which dictate a drug's absorption, distribution, metabolism, and excretion (ADME). The diazaspiro[3.4]octane scaffold has emerged as a privileged structure in medicinal chemistry, offering a three-dimensional framework that can be strategically modified to enhance therapeutic efficacy and fine-tune ADME profiles.[1][2] This guide provides a comparative analysis of the pharmacokinetic profiles of methylated versus non-methylated diazaspiro[3.4]octane derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

A common strategic modification in medicinal chemistry is the introduction of a methyl group.[3] This seemingly minor alteration can profoundly influence a molecule's physicochemical properties, thereby impacting its interaction with biological systems. Understanding the nuanced effects of methylation on the diazaspiro[3.4]octane core is paramount for designing next-generation therapeutics with optimized in vivo performance.

The Impact of Methylation: A Comparative Pharmacokinetic Overview

To illustrate the influence of methylation on the pharmacokinetic properties of a diazaspiro[3.4]octane core, we present a comparative analysis of two hypothetical analogs: DZ-001 (non-methylated) and DZ-001-Me (methylated). The following data, while illustrative, is grounded in established principles of medicinal chemistry and ADME science.[4][5]

Table 1: Comparative Physicochemical and In Vitro ADME Properties

ParameterDZ-001 (Non-methylated)DZ-001-Me (Methylated)Rationale for Observed Differences
Molecular Weight ( g/mol ) 200.28214.31Addition of a methyl group (-CH3).
LogP 1.82.3Methylation typically increases lipophilicity.[3][5]
Aqueous Solubility (µM) 15095Increased lipophilicity often leads to decreased aqueous solubility.[3][5]
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) 5.212.5Higher lipophilicity can enhance passive diffusion across the intestinal epithelium.[6]
Efflux Ratio (Papp B→A / Papp A→B) 1.21.1Neither compound appears to be a significant substrate of efflux transporters.
Plasma Protein Binding (%) 7588Increased lipophilicity generally correlates with higher plasma protein binding.[7][8]
Metabolic Stability (t½ in human liver microsomes, min) 4525The methyl group may introduce a new site for metabolic attack by cytochrome P450 enzymes.

Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats (1 mg/kg IV and PO)

ParameterDZ-001 (Non-methylated)DZ-001-Me (Methylated)Interpretation of In Vivo Data
Clearance (CL, mL/min/kg) 2035The lower metabolic stability of DZ-001-Me likely contributes to its faster clearance.
Volume of Distribution (Vd, L/kg) 2.54.0Higher lipophilicity and plasma protein binding of DZ-001-Me can lead to greater tissue distribution.[8]
Half-life (t½, h) 2.01.3A combination of higher clearance and larger volume of distribution results in a shorter half-life for DZ-001-Me.
Oral Bioavailability (F, %) 3055The enhanced permeability of DZ-001-Me likely overcomes any potential first-pass metabolism, leading to improved oral bioavailability.

Deciphering the Data: The Mechanistic Underpinnings

The addition of a single methyl group to the diazaspiro[3.4]octane scaffold in our hypothetical example precipitates a cascade of changes in the molecule's pharmacokinetic profile. The increased lipophilicity of DZ-001-Me enhances its ability to traverse the lipid bilayers of the intestinal epithelium, resulting in superior oral absorption.[6] However, this same lipophilicity leads to greater binding to plasma proteins, which can limit the concentration of free, pharmacologically active drug in circulation.[7][8]

Furthermore, the methyl group can serve as a metabolic "soft spot," providing a readily accessible site for oxidation by hepatic enzymes. This is reflected in the lower metabolic stability of DZ-001-Me in human liver microsomes, which translates to a higher clearance and shorter half-life in our in vivo rat model. The interplay of these factors underscores the critical importance of a multi-parametric approach to lead optimization.

Experimental Workflows: A Guide to Generating Robust Pharmacokinetic Data

The following sections provide detailed, step-by-step methodologies for the key in vitro and in vivo experiments used to generate the comparative data presented above. These protocols are designed to be self-validating systems, incorporating necessary controls and quality checks to ensure data integrity.

In Vitro ADME Assays: The Foundation of Pharmacokinetic Profiling

in_vitro_workflow cluster_permeability Intestinal Permeability cluster_binding Plasma Protein Binding cluster_metabolism Metabolic Stability caco2 Caco-2 Permeability Assay ppb Rapid Equilibrium Dialysis (RED) Assay hlm Human Liver Microsome (HLM) Stability Assay compound Test Compound (DZ-001 / DZ-001-Me) compound->caco2 Assess Absorption compound->ppb Determine Free Fraction compound->hlm Evaluate Metabolic Fate

Caption: In vitro ADME experimental workflow.

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[6][9][10]

Protocol:

  • Cell Culture: Caco-2 cells are cultured in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.[6]

  • Seeding on Transwell® Inserts: Cells are seeded onto permeable polycarbonate membrane inserts at a density of approximately 6 x 10⁴ cells/cm².[6]

  • Differentiation: The cells are cultured for 21-28 days to form a confluent, polarized monolayer with well-established tight junctions.[]

  • Transport Buffer Preparation: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES is prepared and warmed to 37°C.[6]

  • Bidirectional Permeability Assay:

    • Apical to Basolateral (A→B) Transport: The test compound (e.g., 10 µM) is added to the apical (donor) compartment, and fresh transport buffer is added to the basolateral (receiver) compartment.

    • Basolateral to Apical (B→A) Transport: The test compound is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.

  • Incubation and Sampling: The plates are incubated for 2 hours at 37°C with gentle shaking. Samples are then collected from both donor and receiver compartments.[6]

  • Analysis: The concentration of the test compound in the samples is determined by LC-MS/MS.[12]

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[6][]

This assay determines the fraction of a drug that is bound to plasma proteins, which is crucial as only the unbound drug is typically pharmacologically active.[7][13][14]

Protocol:

  • Sample Preparation: The test compound is spiked into plasma (e.g., human, rat) at the desired concentration (e.g., 1 µM).[7]

  • RED Device Setup: The plasma sample is added to one chamber of the RED device, and isotonic phosphate buffer (PBS, pH 7.4) is added to the other chamber. The chambers are separated by a semipermeable membrane.[13]

  • Equilibration: The device is incubated at 37°C for 4-6 hours on an orbital shaker to allow the unbound drug to equilibrate across the membrane.[7][13]

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Matrix Matching and Analysis: The samples are prepared for LC-MS/MS analysis, ensuring that the matrix of the buffer sample matches that of the plasma sample to avoid analytical artifacts.[13]

  • Calculation of Fraction Unbound (fu):

    • fu = Concentration in buffer chamber / Concentration in plasma chamber

This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.[15][16][17]

Protocol:

  • Reagent Preparation: Human liver microsomes are thawed and diluted in phosphate buffer (pH 7.4). A solution of the cofactor NADPH is also prepared.[17]

  • Incubation: The test compound (e.g., 1 µM) is pre-incubated with the liver microsomes at 37°C. The metabolic reaction is initiated by the addition of NADPH.[15]

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]

  • Sample Processing: The samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693 / k.[18]

In Vivo Pharmacokinetic Study in Rats

An in vivo PK study provides a comprehensive understanding of a drug's behavior in a living organism.[19][20][21]

in_vivo_workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis iv_dose Intravenous (IV) Bolus sampling Serial Blood Collection (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->sampling po_dose Oral (PO) Gavage po_dose->sampling bioanalysis LC-MS/MS Bioanalysis of Plasma Samples sampling->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis animal_model Rat Model (e.g., Sprague-Dawley) animal_model->iv_dose animal_model->po_dose

Caption: In vivo pharmacokinetic study workflow.

Protocol:

  • Animal Model: Male Sprague-Dawley rats are typically used. Animals should be acclimated to the facility for at least one week prior to the study.[20]

  • Dosing:

    • Intravenous (IV) Administration: The test compound is formulated in a suitable vehicle and administered as a bolus injection via the tail vein.

    • Oral (PO) Administration: The test compound is administered by oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.[22][23]

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method Validation: A robust and sensitive LC-MS/MS method for the quantification of the test compound in plasma is developed and validated according to regulatory guidelines.[24][25][26][27][28]

  • Sample Analysis: The plasma samples are analyzed using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC). Oral bioavailability (F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion: Navigating the Path to Optimized Drug Candidates

The strategic methylation of the diazaspiro[3.4]octane scaffold can significantly modulate a molecule's pharmacokinetic profile. While it can enhance desirable properties such as oral absorption, it may also introduce liabilities like increased metabolic clearance. This guide underscores the necessity of a holistic and data-driven approach to drug design. By employing the robust experimental protocols detailed herein, researchers can systematically evaluate the ADME properties of novel chemical entities, enabling the rational design of drug candidates with a higher probability of clinical success. The journey of a drug from bench to bedside is complex, but a thorough understanding of pharmacokinetics provides an indispensable roadmap.

References

The N-Methylation Gambit: A Strategic Guide to Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the quest for the ideal therapeutic candidate is a journey of meticulous refinement. Among the myriad of chemical modifications at our disposal, N-methylation—the simple substitution of an amide proton with a methyl group—stands out as a powerful, albeit nuanced, strategy to profoundly alter a molecule's biological profile. This guide offers an in-depth exploration of the multifaceted impact of N-methylation, providing a comparative analysis supported by experimental data and detailed methodologies to empower your drug discovery endeavors.

The Strategic Rationale for N-Methylation: Beyond a Mere Methyl Group

The introduction of a methyl group to a nitrogen atom within a molecule is far more than a trivial structural change. It is a strategic gambit that can fundamentally reshape a compound's interaction with its biological targets and its journey through the body. The decision to employ N-methylation is rooted in the desire to overcome common hurdles in drug development, such as poor metabolic stability, low membrane permeability, and suboptimal receptor engagement. This modification can induce critical conformational changes and provide steric hindrance, thereby enhancing the "drug-like" properties of a lead compound.[1]

The core principle behind the efficacy of N-methylation lies in its ability to modulate key physicochemical properties. By replacing a hydrogen bond donor with a lipophilic methyl group, N-methylation can disrupt intramolecular hydrogen bonding networks, leading to a more rigid and pre-organized conformation. This conformational constraint can be the deciding factor in enhancing receptor affinity and selectivity.[1][2]

Impact on Pharmacodynamics: A Double-Edged Sword

The influence of N-methylation on a molecule's interaction with its biological target is a delicate balance. While it can lead to significant improvements in potency and selectivity, it can also result in a partial or complete loss of activity. Understanding this dichotomy is crucial for its successful application.

Enhancing Receptor Affinity and Selectivity

N-methylation can pre-organize a ligand into its bioactive conformation, reducing the entropic penalty upon binding to its receptor and thus increasing affinity (lower Kᵢ value). This conformational rigidity can also enhance selectivity by favoring a conformation that is optimal for the target receptor but not for off-target proteins.[3][4]

For example, in a series of N,N-diallyltryptamine (DALT) derivatives, the nature of the 5-substituent, which can be considered electronically analogous to modifications at the indole nitrogen, significantly impacts receptor binding affinity. The steric bulk of the substituent was found to be a key determinant for affinity at several serotonin and opioid receptors.[5]

Table 1: Comparative Receptor Binding Affinities (Kᵢ in nM) of Parent and N-Methylated Compounds

Compound ClassParent CompoundN-Methylated AnalogTarget ReceptorFold Change in AffinityReference
Opioid PeptideDAMGO[N-Me-Phe⁴]DAMGOμ-opioid~3-fold decrease[6]
TryptamineTryptamineN-Methyltryptamine5-HT₂ₐ~2-fold increase[6]
BenzodiazepineDiazepamTemazepam (N-methyl)GABAₐ~1.5-fold increase[6]

Note: Data is illustrative and compiled from various sources to demonstrate the potential effects of N-methylation. Actual values can vary based on specific molecular scaffolds and assay conditions.

Modulating Enzymatic Activity

The impact of N-methylation on enzyme inhibition is similarly context-dependent. For some enzymes, the addition of a methyl group can lead to a significant increase in inhibitory potency (lower IC₅₀ value) by providing additional hydrophobic interactions within the active site. Conversely, the steric bulk of the methyl group can also prevent optimal binding, leading to a decrease in potency.

Table 2: Comparative Enzyme Inhibition (IC₅₀ in µM) of Parent and N-Methylated Compounds

Compound ClassParent CompoundN-Methylated AnalogTarget EnzymeFold Change in PotencyReference
PDE4 InhibitorRoflumilastRoflumilast N-Oxide (demethylated)PDE4~10-fold decrease[6]
Kinase InhibitorStaurosporineUCN-01 (N-methylated)PKC~2-fold increase[6]
DNMT InhibitorDecitabineAzacitidine (N-isomer)DNMT1Comparable[7]

Note: Data is illustrative and compiled from various sources to demonstrate the potential effects of N-methylation. Actual values can vary based on specific molecular scaffolds and assay conditions.

Impact on Pharmacokinetics: Enhancing "Drug-Likeness"

Perhaps the most significant and predictable benefits of N-methylation lie in its ability to improve the pharmacokinetic profile of a drug candidate. By addressing key liabilities in ADME (Absorption, Distribution, Metabolism, and Excretion), this modification can transform a biologically active but pharmacokinetically flawed molecule into a viable therapeutic.

Bolstering Metabolic Stability

One of the primary advantages of N-methylation is its ability to enhance resistance to enzymatic degradation. The N-methyl group can act as a steric shield, protecting adjacent labile bonds from cleavage by metabolic enzymes such as cytochrome P450s (CYPs) and proteases.[8][9][10] This increased metabolic stability translates to a longer in vivo half-life and improved bioavailability.

Table 3: Comparative In Vitro Metabolic Stability of Parent and N-Methylated Compounds

CompoundParent Compound Half-Life (t½, min)N-Methylated Analog Half-Life (t½, min)Test SystemReference
Sulfonylhydrazone Analog 1Unstable in acidStablepH 2.0[8]
Sulfonylhydrazone Analog 3Unstable in acidStablepH 2.0[8]
Enzalutamide100>240 (d₃-N-methyl)Human Liver Microsomes[9]
Improving Membrane Permeability

N-methylation can enhance a molecule's ability to cross biological membranes, a critical factor for oral absorption and distribution to target tissues. By masking a hydrogen bond donor, N-methylation increases lipophilicity and reduces the desolvation penalty associated with entering the lipid bilayer of the cell membrane.[11][12]

Table 4: Comparative Caco-2 Permeability of Parent and N-Methylated Peptides

PeptideApparent Permeability (Papp, 10⁻⁶ cm/s)Efflux RatioReference
c(RGDfK)0.11.2[13][14]
c(RGDf(N-Me)K)0.51.1[13][14]
Linear Peptide A<0.1>10[11][12]
N-Methylated Linear Peptide A1.51.5[11][12]

Note: Data is illustrative and compiled from various sources to demonstrate the potential effects of N-methylation.

Potential Liabilities: Navigating the Downsides

While N-methylation offers significant advantages, it is not without potential drawbacks. The increased lipophilicity can sometimes lead to off-target effects, such as inhibition of the hERG potassium channel, which can cause cardiotoxicity.[15][16] Additionally, N-methylated compounds can become substrates for efflux transporters like P-glycoprotein (P-gp), which can limit their intracellular concentration and efficacy.[17][18][19]

Experimental Protocols: A Guide to Comparative Analysis

To rigorously evaluate the impact of N-methylation, a series of well-defined in vitro assays are essential. The following protocols provide a framework for the comparative analysis of parent and N-methylated compounds.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a compound for its target receptor.

1. Receptor Preparation:

  • Prepare cell membranes expressing the target receptor from cultured cells or tissues.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Assay Setup:

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • A fixed concentration of a suitable radioligand (e.g., [³H]-ligand) at a concentration near its Kₔ.

    • A range of concentrations of the unlabeled competitor (parent or N-methylated compound).

    • The receptor preparation.

3. Incubation:

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

4. Separation of Bound and Free Radioligand:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to trap the receptor-bound radioligand.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

5. Detection:

  • Dry the filters and add scintillation cocktail.

  • Count the radioactivity on the filters using a scintillation counter.

6. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value from the resulting sigmoidal curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[20][21][22][23][24]

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.

1. Preparation of Reagents:

  • Thaw pooled human liver microsomes on ice.

  • Prepare a NADPH-regenerating system solution.

  • Prepare working solutions of the parent and N-methylated compounds in a suitable solvent (e.g., acetonitrile or DMSO).

2. Incubation:

  • In a 96-well plate, pre-warm the liver microsomes and the test compounds at 37°C.

  • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

3. Sample Processing:

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

4. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t½) * (volume of incubation / protein concentration).[1][2][5][25][26][27][28][29]

Protocol 3: Caco-2 Cell Permeability Assay

This assay evaluates the potential for intestinal absorption and efflux of a compound.

1. Cell Culture:

  • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

2. Bidirectional Permeability Assessment:

  • Apical-to-Basolateral (A-to-B) Permeability:

    • Add the test compound (parent or N-methylated analog) to the apical (donor) chamber.

    • At various time points, collect samples from the basolateral (receiver) chamber.

  • Basolateral-to-Apical (B-to-A) Permeability:

    • Add the test compound to the basolateral (donor) chamber.

    • At various time points, collect samples from the apical (receiver) chamber.

3. Sample Analysis:

  • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug.

  • Calculate the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[8][30][31][32]

Visualizing the Impact of N-Methylation

To better conceptualize the effects of N-methylation, the following diagrams illustrate key principles and workflows.

G cluster_unmethylated Unmethylated Peptide cluster_methylated N-Methylated Peptide Flexible Conformations Flexible Conformations Receptor Binding (Lower Affinity) Receptor Binding (Lower Affinity) Flexible Conformations->Receptor Binding (Lower Affinity) H-Bond Donor H-Bond Donor Protease Recognition Protease Recognition H-Bond Donor->Protease Recognition Restricted Conformation Restricted Conformation Receptor Binding (Higher Affinity) Receptor Binding (Higher Affinity) Restricted Conformation->Receptor Binding (Higher Affinity) No H-Bond Donor No H-Bond Donor Protease Resistance Protease Resistance No H-Bond Donor->Protease Resistance G cluster_parent Parent Compound cluster_nmethyl N-Methylated Analog Parent_Receptor Receptor Binding Assay Parent_Metabolism Metabolic Stability Assay Parent_Receptor->Parent_Metabolism Parent_Permeability Caco-2 Permeability Assay Parent_Metabolism->Parent_Permeability Comparative Analysis Comparative Analysis Parent_Permeability->Comparative Analysis NMethyl_Receptor Receptor Binding Assay NMethyl_Metabolism Metabolic Stability Assay NMethyl_Receptor->NMethyl_Metabolism NMethyl_Permeability Caco-2 Permeability Assay NMethyl_Metabolism->NMethyl_Permeability NMethyl_Permeability->Comparative Analysis Lead Compound Lead Compound Lead Compound->Parent_Receptor N-Methylation N-Methylation Lead Compound->N-Methylation N-Methylation->NMethyl_Receptor

References

A Strategic Guide to Cross-Reactivity Profiling of 1-Methyl-1,6-diazaspiro[3.4]octane and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diazaspiro[3.4]octane scaffold is a privileged structure in modern medicinal chemistry, imparting valuable three-dimensionality and favorable physicochemical properties to drug candidates.[1] Derivatives of this core have shown promise as selective modulators of challenging targets, including muscarinic acetylcholine receptors (mAChRs) and the sigma-1 receptor (σ1R), for applications in neuroscience and pain management.[2][3] This guide presents a comprehensive strategy for the cross-reactivity profiling of a representative compound, 1-Methyl-1,6-diazaspiro[3.4]octane. While specific experimental data for this exact molecule is not publicly available, we will leverage data from closely related analogs to establish a robust, logical framework for assessing its target selectivity. We will detail the requisite experimental protocols, outline a tiered screening funnel, and provide a clear rationale for target selection, enabling researchers to proactively identify and mitigate potential off-target liabilities.

Introduction: The Significance of the Diazaspiro[3.4]octane Scaffold

The quest for novel chemical entities with improved clinical success rates has led to a strategic shift away from flat, aromatic structures towards molecules with greater sp³ character.[2] Spirocyclic systems, such as the diazaspiro[3.4]octane core, are at the forefront of this movement. Their rigid, three-dimensional conformation allows for precise spatial orientation of functional groups, which can enhance binding affinity and, crucially, selectivity for biological targets.[1]

Recent research has highlighted the potential of this scaffold in several therapeutic areas:

  • Muscarinic Receptor Agonists: Spirocyclic frameworks are integral to the design of agonists for targets like the M1 and M4 muscarinic receptors, which are implicated in cognitive function and psychiatric disorders.[2][4]

  • Sigma-1 Receptor (σ1R) Antagonists: Novel 2,6-diazaspiro[3.4]octan-7-one derivatives have been developed as potent σ1R antagonists, a promising mechanism for enhancing opioid analgesia and preventing tolerance.[3]

  • Antimalarial Agents: A diazaspiro[3.4]octane series was identified in a high-throughput screen as having activity against multiple stages of the Plasmodium falciparum parasite.[5]

Given these high-value applications, understanding the selectivity profile of any new diazaspiro[3.4]octane derivative is paramount. Cross-reactivity, or the unintended binding to off-targets, can lead to adverse effects that derail an otherwise promising drug candidate. This guide provides a blueprint for systematically de-risking this compound.

The Profiling Strategy: A Tiered Approach

A logical, tiered approach to cross-reactivity profiling is essential for efficient resource allocation. The strategy begins with a focused assessment against the most likely off-targets based on the primary target family and progresses to broader screening panels.

G cluster_0 Profiling Workflow A Tier 1: Primary Target Family Profiling (e.g., Muscarinic Receptor Panel M1-M5) B Tier 2: Broad Receptor Panel Screening (e.g., 44 CNS-related GPCRs, Ion Channels) A->B If selective in Tier 1 C Tier 3: Functional & Cellular Assays (e.g., Calcium Flux, cAMP, Cell Viability) B->C If clean in Tier 2 or hits identified D Tier 4: In Vivo Assessment (e.g., Rodent Behavioral Models) C->D If functionally selective

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Primary Target Family Selectivity

Rationale: The most significant liabilities for a muscarinic agonist often arise from a lack of selectivity within the muscarinic receptor family itself.[6] For instance, an M1 agonist intended for Alzheimer's disease might cause significant side effects if it also potently activates M2 receptors in the heart or M3 receptors in smooth muscle.[7][8] Therefore, the first step is to quantify the compound's activity across all five muscarinic receptor subtypes (M1-M5).[4]

Experimental Protocol: Radioligand Binding Assay

This assay measures the ability of the test compound to displace a known radioactive ligand from the receptor, providing an equilibrium dissociation constant (Ki) as a measure of binding affinity.

Methodology:

  • Receptor Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, combine the receptor membranes, a specific radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and varying concentrations of the test compound (this compound).

  • Equilibration: Incubate the plates at room temperature for 2-3 hours to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Scintillation Counting: Wash the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data (Hypothetical)

The goal is to demonstrate high selectivity for the intended primary target (e.g., M1) over the other subtypes.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M2/M1 SelectivityM3/M1 Selectivity
This compound 15 1,650 1,200 45 850 110x 80x
Xanomeline (Reference)[6]2.54301705.1130172x68x
Pilocarpine (Reference)[9]50400603502008x1.2x

Data for reference compounds is illustrative and based on literature precedence. The data for the topic compound is hypothetical.

Tier 2: Broad Panel Screening for Off-Target Liabilities

Rationale: Even with high selectivity within the primary target family, a compound can interact with entirely different classes of receptors, leading to unexpected pharmacology. Based on the structures of diazaspiro[3.4]octane derivatives and their CNS applications, a broad panel should include key GPCRs, ion channels, and transporters. Given the σ1R activity of some analogs, this target is a mandatory inclusion.[3]

Methodology: This type of screening is typically outsourced to a specialized contract research organization (CRO) that maintains a large portfolio of validated assays (e.g., Eurofins SafetyScreen, CEREP BioPrint). A standard panel for a CNS-acting compound often includes 40-70 targets.

Key Target Classes for Inclusion:
  • Adrenergic Receptors: (α₁, α₂, β₁, β₂) - for cardiovascular effects.

  • Dopamine Receptors: (D₁-D₅) - for CNS side effects.

  • Serotonin (5-HT) Receptors: (Multiple subtypes) - for CNS and GI effects.

  • Histamine Receptors: (H₁, H₂) - for sedative and other effects.

  • Opioid Receptors: (μ, δ, κ) - for CNS effects.

  • Sigma Receptors: (σ₁, σ₂) - based on known scaffold activity.[3]

  • Key Ion Channels: (hERG, NaV, CaV) - for cardiac and neuronal liabilities.

Data Presentation (Hypothetical)

Results are typically reported as the percent inhibition (%I) at a single high concentration (e.g., 10 µM). Any target showing >50% inhibition warrants a follow-up dose-response curve to determine a Ki or IC₅₀ value.

TargetClass% Inhibition @ 10 µM
This compound
5-HT₂ₐGPCR (Serotonin)65%
Sigma-1 (σ₁)Non-GPCR58%
hERGIon Channel<10%
Dopamine D₂GPCR (Dopamine)<5%
Adrenergic α₁GPCR (Adrenergic)<15%

In this hypothetical result, the compound shows potential activity at the 5-HT₂ₐ and σ₁ receptors, which would immediately trigger follow-up Ki determinations.

Tier 3: Functional Confirmation of Off-Target Activity

Rationale: A binding affinity (Ki) does not reveal whether a compound is an agonist, antagonist, or inverse agonist at an off-target. Functional assays are essential to understand the physiological consequence of any identified off-target interaction.

G cluster_0 Functional Assay Logic A Off-Target Hit from Binding Assay (e.g., 5-HT2A) B Select Functional Assay Based on Receptor Signaling (e.g., Gq -> IP1/Calcium Flux) A->B C Determine Functional Potency (EC50) and Efficacy (% of Max Response) B->C D Assess Agonist vs. Antagonist Activity C->D

Caption: Logic for selecting functional follow-up assays.

Experimental Protocol: Calcium Flux Assay (for Gq-coupled receptors like 5-HT₂ₐ)

Methodology:

  • Cell Plating: Plate cells expressing the target receptor (e.g., 5-HT₂ₐ) in a 96- or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Use an automated liquid handler (e.g., FLIPR) to add the test compound at various concentrations.

  • Fluorescence Reading: The instrument measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium, indicating receptor activation (agonism).

  • Antagonist Mode: To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin) and measure the inhibition of the agonist's response.

  • Data Analysis: Plot the response against the compound concentration to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion and Implications

The cross-reactivity profile is a critical component of a compound's overall safety and therapeutic potential. For a novel agent like this compound, a systematic, tiered profiling strategy is not merely a suggestion but a necessity. By first confirming selectivity within the primary muscarinic receptor family and then expanding to a broad panel of CNS targets, researchers can build a comprehensive understanding of the molecule's pharmacological fingerprint. Identifying potential liabilities, such as the hypothetical interactions with 5-HT₂ₐ and σ₁ receptors, early in the discovery process allows for informed decisions: to terminate the compound, to modify the structure to improve selectivity, or to proceed with caution while monitoring for specific side effects in later-stage studies. This proactive approach to selectivity profiling is fundamental to the successful development of safer, more effective medicines.

References

Safety Operating Guide

Navigating the Uncharted: A Guide to the Safe Disposal of 1-Methyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the synthesis and application of novel chemical entities are a daily reality. With innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the final step of a molecule's laboratory lifecycle: its disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of 1-Methyl-1,6-diazaspiro[3.4]octane, a unique spirocyclic diamine. As direct safety and degradation data for this specific compound are not widely available, we will proceed with a risk-based approach, grounded in the known chemistry of aliphatic and cyclic amines and established principles of hazardous waste management.

The Precautionary Principle in Chemical Disposal

The absence of a specific Safety Data Sheet (SDS) for a novel compound like this compound necessitates the adoption of the precautionary principle. This means treating the substance as hazardous until proven otherwise. Aliphatic amines, as a class, can exhibit a range of hazardous properties, including corrosivity, flammability, and toxicity. Therefore, the disposal plan for this compound must be conservative and prioritize the safety of laboratory personnel and the protection of the environment.

Core Directive: Professional Hazardous Waste Management

Due to the lack of specific degradation and toxicity data, under no circumstances should this compound or its residues be disposed of down the sanitary sewer or in regular solid waste streams. [1][2] The primary and mandatory disposal route is through a licensed and certified hazardous waste disposal contractor.[2] This ensures that the compound is handled and treated in accordance with all federal, state, and local regulations.[1][3][4]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe accumulation and preparation of this compound for professional disposal.

Waste Identification and Segregation

Proper segregation is the cornerstone of safe laboratory waste management.[5]

  • Waste Stream Classification: Designate a specific waste stream for this compound and any materials contaminated with it. This should be classified as a "Non-halogenated Organic Amine Waste" stream.

  • Avoid Commingling: Do not mix this waste with other chemical waste streams, especially:

    • Acids and Oxidizing Agents: Aliphatic amines can react violently with acids and strong oxidizing agents.[2][6] Mixing these can lead to rapid heat generation, pressurization of the waste container, and potentially, a runaway reaction.[7]

    • Halogenated Solvents: While not strictly reactive, keeping non-halogenated and halogenated waste streams separate is a best practice that can simplify the disposal process and reduce costs.

    • Aqueous Waste: Unless the waste is already in a dilute aqueous solution, do not mix it with aqueous waste streams.

Selection of Appropriate Waste Containers

The integrity of the waste container is critical to prevent leaks and spills.[1][5]

  • Material Compatibility: Use containers made of materials chemically compatible with aliphatic amines. High-density polyethylene (HDPE) or glass containers are generally suitable.[5] Avoid metal containers, as amines can be corrosive to some metals.

  • Container Condition: Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof screw cap.[1][6]

  • Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[6]

Proper Labeling of Waste Containers

Clear and accurate labeling is a regulatory requirement and essential for safety.[3][4]

  • Content Identification: The label must clearly state "Hazardous Waste" and list all contents, including:

    • "this compound"

    • Any solvents or other chemicals present in the waste, with their approximate concentrations.

  • Hazard Identification: Based on the properties of similar amines, the label should include pictograms for corrosivity and potential toxicity.

Safe Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation.[3][4][6]

  • Designated Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[3][4] This area should be clearly marked.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[5]

  • Ventilation: The SAA should be in a well-ventilated area, such as a chemical fume hood, to prevent the accumulation of potentially harmful vapors.

  • Container Closure: Keep the waste container securely capped at all times, except when adding waste.[3][6]

Decision-Making Flowchart for Disposal

The following diagram illustrates the logical flow for the disposal of this compound.

Disposal_Workflow cluster_prep Waste Preparation in the Lab cluster_disposal Professional Disposal start Generation of This compound Waste classify Classify as 'Non-halogenated Organic Amine Waste' start->classify segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) classify->segregate container Select Compatible Container (e.g., HDPE, Glass) segregate->container label_waste Label with Contents, Hazards, and Accumulation Date container->label_waste store Store in Secondary Containment in a Designated SAA label_waste->store contact_ehs Contact Institutional Environmental Health & Safety (EHS) store->contact_ehs schedule_pickup Schedule Waste Pickup with Licensed Disposal Contractor contact_ehs->schedule_pickup documentation Complete Hazardous Waste Manifest/Paperwork schedule_pickup->documentation end_state Proper and Compliant Disposal documentation->end_state

References

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Retrosynthesis Analysis

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Reactant of Route 1
1-Methyl-1,6-diazaspiro[3.4]octane
Reactant of Route 2
1-Methyl-1,6-diazaspiro[3.4]octane

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